molecular formula C50H40Cl2N6O7 B15552365 DA ZP1

DA ZP1

カタログ番号: B15552365
分子量: 907.8 g/mol
InChIキー: HPUUCJUOCSGDIK-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
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説明

DA ZP1 is a useful research compound. Its molecular formula is C50H40Cl2N6O7 and its molecular weight is 907.8 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

特性

分子式

C50H40Cl2N6O7

分子量

907.8 g/mol

IUPAC名

[6'-acetyloxy-4',5'-bis[[bis(pyridin-2-ylmethyl)amino]methyl]-2',7'-dichloro-3-oxospiro[2-benzofuran-1,9'-xanthene]-3'-yl] acetate

InChI

InChI=1S/C50H40Cl2N6O7/c1-31(59)62-47-38(29-57(25-33-13-5-9-19-53-33)26-34-14-6-10-20-54-34)45-41(23-43(47)51)50(40-18-4-3-17-37(40)49(61)65-50)42-24-44(52)48(63-32(2)60)39(46(42)64-45)30-58(27-35-15-7-11-21-55-35)28-36-16-8-12-22-56-36/h3-24H,25-30H2,1-2H3

InChIキー

HPUUCJUOCSGDIK-UHFFFAOYSA-N

製品の起源

United States

Foundational & Exploratory

The Core Mechanism of DA ZP1: A Technical Guide to a Reaction-Based Zinc Sensor

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

DA ZP1 (diacetylated Zinpyr1) has emerged as a powerful fluorogenic sensor for the detection of mobile zinc ions (Zn²⁺), particularly within cellular environments rich in this metal, such as pancreatic β-cells. Its utility in imaging, sorting, and analysis of these specialized cells stems from a unique "reaction-based" mechanism that confers high specificity and a dramatic fluorescence response. This guide provides an in-depth exploration of the core principles governing this compound fluorescence, detailed experimental protocols, and a summary of its key performance metrics.

The "Off-On" Fluorescence Activation Mechanism

The fluorescence of this compound is controlled by a sophisticated two-part mechanism that keeps it non-fluorescent (in an "off" state) until it interacts specifically with Zn²⁺ ions, which triggers a chemical reaction to switch it to a brightly fluorescent "on" state.

Initial State (Non-Fluorescent): In its native form, the this compound molecule is rendered non-fluorescent by two key features. First, two acetyl groups are attached to the phenolic oxygen atoms of the xanthene fluorophore core.[1][2] This acetylation disrupts the molecule's extended π-conjugation, which is essential for fluorescence, effectively locking it in a non-emissive state.[3] Second, the molecule includes two dipicolylamine (DPA) arms which act as zinc-binding sites. In the absence of zinc, the lone pair electrons on the nitrogen atoms of these DPA arms can quench any residual fluorescence through a process called Photoinduced Electron Transfer (PET).[1]

Activation by Zinc (Fluorescent): The activation is a selective and rapid process initiated by the presence of Zn²⁺[4]:

  • Zinc-Mediated Hydrolysis: The Zn²⁺ ion, acting as a Lewis acid, coordinates to the this compound molecule. This binding event catalyzes the rapid hydrolytic cleavage of the two acetyl groups.[4][5] The removal of these groups restores the π-conjugated system of the fluorescein-like core (transforming this compound into ZP1), which is the primary step in "turning on" the fluorescence. This reaction-based sensing mechanism is a key advantage, as the probe is largely insensitive to intracellular esterases that can cause non-specific activation of other ester-containing probes.[1]

  • Alleviation of PET Quenching: Simultaneously, the Zn²⁺ ion binds to the DPA arms.[1] This coordination engages the lone pair electrons of the DPA nitrogen atoms, preventing them from participating in the PET process. By alleviating this quenching pathway, the full fluorescent potential of the restored fluorophore can be realized.

This dual-action mechanism ensures a very low background signal and a dramatic increase in fluorescence intensity upon specific interaction with zinc, leading to an exceptionally high signal-to-noise ratio. The process is also largely insensitive to changes in pH, a common issue with other fluorescent sensors.[1][3]

digraph "DA_ZP1_Mechanism" { graph [rankdir="LR", splines=ortho, nodesep=0.6]; node [shape=box, style="filled", fontname="Arial", fontsize=10]; edge [fontname="Arial", fontsize=9];

}

Figure 1: Mechanism of this compound Fluorescence Activation.

Quantitative Data Summary

The performance of this compound as a zinc sensor is characterized by several key photophysical and binding parameters.

ParameterValueReference(s)Notes
Binding Affinity (Kd) 0.60 ± 0.03 nM[4]Represents the dissociation constant for Zn²⁺, indicating very high affinity.
Excitation Maximum (λex) ~490 nm[5]Optimal wavelength for excitation.
Emission Maximum (λem) ~522 nm[5]Wavelength of maximum fluorescence emission (green).
Quantum Yield (Φ) 0.77 (in Zn²⁺-bound state)[3]High quantum efficiency, contributing to the bright signal.
Fluorescence Turn-On ~291-fold increase[3]Dramatic change from "off" to "on" state upon zinc binding.
Cell Permeability YesCan readily cross the cell membrane to detect intracellular zinc.
Control Compound DM-1[4]An analog lacking the Zn(II)-binding ligand, used to confirm zinc specificity.

Experimental Protocols

This compound is versatile and can be used for various applications, including live-cell imaging, flow cytometry, and in vivo studies. The following are generalized protocols based on cited literature.

In Vitro Staining of Cells and Islets

This protocol is suitable for staining cultured cells (e.g., EndoC-βH1 cells) or isolated pancreatic islets to visualize intracellular mobile zinc.

Materials:

  • This compound stock solution (e.g., 2 mM in DMSO)

  • Cell culture medium (e.g., DMEM or Miami Media)

  • Phosphate-Buffered Saline (PBS) or Hank's Balanced Salt Solution (HBSS)

  • Cells or islets of interest

  • 37°C incubator with 5% CO₂

Procedure:

  • Preparation: Culture cells or islets under standard conditions.

  • Staining Solution: Dilute the this compound stock solution in pre-warmed cell culture medium to a final working concentration. A typical range is 0.3 µM to 5 µM.[4][6] The optimal concentration should be determined empirically for each cell type to maximize signal and minimize background.

  • Incubation: Replace the existing medium with the this compound-containing medium. Incubate the cells/islets for 30 to 60 minutes at 37°C.[4][6] An increase in fluorescence can be observed in as little as 2 minutes.[4]

  • Washing: After incubation, gently aspirate the staining solution and wash the cells 2-3 times with pre-warmed PBS or culture medium to remove excess probe.

  • Imaging: Resuspend the cells or islets in fresh, probe-free medium.[4] Image immediately using a fluorescence microscope equipped with standard FITC/GFP filter sets (Excitation: ~490 nm, Emission: ~522 nm).

digraph "Staining_Workflow" { graph [nodesep=0.3, ranksep=0.4]; node [shape=box, style="rounded,filled", fontname="Arial", fontsize=10, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Arial", fontsize=9, color="#5F6368"];

}

Figure 2: General Experimental Workflow for Cell Staining.
Flow Cytometry for Cell Sorting (FACS)

This protocol allows for the identification and purification of live cells based on their high mobile zinc content, such as β-cells from a mixed population.

Materials:

  • Single-cell suspension of the desired tissue (e.g., dispersed pancreatic islets).

  • This compound staining solution (as prepared above, typically 0.3 µM for sorting).[4]

  • FACS buffer (e.g., PBS with 1-2% FBS).

  • Flow cytometer with appropriate lasers (e.g., a blue laser for excitation) and emission filters.

Procedure:

  • Cell Preparation: Prepare a single-cell suspension from the tissue of interest using standard dissociation protocols.

  • Staining: Resuspend cells in culture medium containing the optimized concentration of this compound (e.g., 0.3 µM). Incubate for 30 minutes at 37°C.[4][6]

  • Washing: Centrifuge the cells (e.g., 200 x g for 3-5 minutes), discard the supernatant, and wash the cell pellet with FACS buffer.

  • Resuspension: Resuspend the final cell pellet in an appropriate volume of ice-cold FACS buffer for analysis.

  • Analysis and Sorting: Analyze the cells on a flow cytometer. The this compound signal is typically detected in the FITC or GFP channel. Set gates on the DA-ZP1-positive (high fluorescence) and DA-ZP1-negative (low fluorescence) populations for sorting.[4] The sorted live cells can be collected for downstream applications like functional studies or gene expression analysis.[4]

In Vivo Imaging in a Mouse Model

This protocol describes the systemic administration of this compound to image zinc-rich tissues, such as endogenous or transplanted pancreatic islets, in live mice.

Materials:

  • This compound formulated for injection (e.g., dissolved in DMSO and diluted in saline).

  • Anesthetized mouse model (e.g., with transplanted human islets).

  • Imaging system (e.g., whole-body fluorescence imager or confocal microscope for exposed tissue).

Procedure:

  • Probe Administration: Administer this compound via intravenous (i.v.) tail-vein injection. A typical dose is 10 mg/kg body weight.[4] A control group should be injected with the vehicle (e.g., DMSO/saline).

  • Incubation/Distribution: Allow the probe to circulate and accumulate in the target tissue. Fluorescence in pancreatic islets can be detected as early as 1 hour post-injection.[4]

  • Imaging: Anesthetize the mouse according to approved protocols. Image the region of interest (e.g., the kidney capsule for islet transplants or the exposed pancreas) using an appropriate in vivo imaging system. A strong fluorescent signal from this compound-positive tissues should be detectable compared to surrounding tissue and vehicle-injected controls.[4]

digraph "Signaling_Pathway" { graph [rankdir="TB", splines=true, nodesep=0.5]; node [shape=box, style="rounded,filled", fontname="Arial", fontsize=10]; edge [fontname="Arial", fontsize=9];

}

Figure 3: Logical Flow of this compound Application.

References

The DA-ZP1 Principle of Zinc Detection: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of the core principles behind DA-ZP1, a reaction-based fluorescent sensor for the detection of mobile zinc (Zn²⁺) in biological systems. We will delve into its mechanism of action, summarize key quantitative data, provide a representative experimental protocol, and visualize the underlying processes.

Core Principle: A Reaction-Based Approach to Zinc Sensing

DA-ZP1 (diacetylated Zinpyr-1) is a powerful tool for imaging and quantifying intracellular mobile zinc. Unlike traditional fluorescent sensors that exhibit a simple "on/off" response to ion binding, DA-ZP1 operates on a reaction-based mechanism, offering significant advantages in terms of signal-to-noise ratio and specificity.[1][2][3]

The foundational principle of DA-ZP1 lies in its chemical design. It is a diacetylated derivative of the Zinpyr-1 (ZP1) fluorophore.[4][5] In its native, diacetylated state, DA-ZP1 is non-fluorescent.[1][2][3] The acetyl groups on the phenolic oxygen atoms of the xanthene core force the molecule into a closed, non-fluorescent lactone form and disrupt the π-conjugation of the fluorescein (B123965) scaffold.[4][6]

The detection of zinc is a two-step process initiated by the binding of Zn²⁺:

  • Zinc-Mediated Hydrolysis: The Lewis acidity of the bound Zn²⁺ ion catalyzes the rapid hydrolysis of the two acetyl groups.[1][2][6] This chemical reaction is highly specific to zinc over other biologically relevant cations like Ca²⁺ and Mg²⁺.[1]

  • Fluorescence Activation: The removal of the acetyl groups restores the conjugated π-system of the fluorescein core, converting the molecule back to the highly fluorescent ZP1.[5][6] The binding of zinc to the two dipicolylamine (DPA) arms of the ZP1 molecule also alleviates photoinduced electron transfer (PET), a process that would otherwise quench the fluorescence.[1][6]

This reaction-based sensing mechanism provides a substantial increase in the fluorescence signal upon zinc binding, with a reported 291-fold increase in turn-on, compared to the approximately 6-fold turn-on of its precursor, ZP1.[6] A key advantage of this design is its insensitivity to intracellular esterases over extended periods (e.g., 2 hours) and its imperviousness to proton-induced fluorescence, a common issue with other sensors.[1][2][5]

Quantitative Data Summary

The performance of DA-ZP1 as a zinc sensor is characterized by several key quantitative parameters. The following table summarizes these properties based on available literature.

ParameterValueReference(s)
Dissociation Constant (Kd) for Zn²⁺ 0.6 nM
Excitation Maximum (λex) 490 nm
Emission Maximum (λem) 522 nm
Quantum Yield (Φ) of Zn²⁺-bound ZP1 0.77[5][6]
Fold Fluorescence Turn-On ~291-fold[6]

Experimental Protocols

The following is a generalized, representative protocol for the use of DA-ZP1 for imaging mobile zinc in live cells, synthesized from methodologies described in the cited literature. Specific parameters may need to be optimized for different cell types and experimental conditions.

Reagent Preparation
  • DA-ZP1 Stock Solution: Prepare a stock solution of DA-ZP1 in anhydrous dimethyl sulfoxide (B87167) (DMSO). A typical concentration is 1-2 mM. Store the stock solution at -20°C, protected from light.

  • Cell Culture Medium: Use the appropriate cell culture medium for the cell line being investigated.

  • Imaging Buffer: A common imaging buffer is Hank's Balanced Salt Solution (HBSS) or a similar physiological buffer.

Cell Loading and Staining
  • Cell Seeding: Seed the cells on an appropriate imaging dish or plate (e.g., glass-bottom dishes) and allow them to adhere and grow to the desired confluency.

  • Probe Loading:

    • Dilute the DA-ZP1 stock solution in pre-warmed cell culture medium to the final working concentration. A typical starting concentration is between 0.3 µM and 5 µM.[3][7]

    • Remove the existing culture medium from the cells and wash once with pre-warmed medium.

    • Add the DA-ZP1-containing medium to the cells.

  • Incubation: Incubate the cells for a specified period, typically ranging from 30 minutes to 1 hour, at 37°C in a humidified incubator with 5% CO₂.[1][3] The optimal incubation time may vary.

  • Washing: After incubation, remove the loading solution and wash the cells two to three times with pre-warmed imaging buffer to remove any excess, unbound probe.

  • Imaging: Proceed with fluorescence microscopy immediately.

Fluorescence Microscopy and Data Acquisition
  • Microscope Setup: Use a fluorescence microscope equipped with filters appropriate for the excitation and emission wavelengths of ZP1 (e.g., a FITC filter set).

  • Image Acquisition: Acquire images using the appropriate objective and camera settings. It is crucial to use consistent acquisition parameters (e.g., exposure time, gain) across all experimental conditions to allow for quantitative comparisons.

  • Control Experiments:

    • Negative Control (No Zinc): To confirm that the fluorescence signal is zinc-dependent, cells can be pre-treated with a zinc chelator such as N,N,N',N'-tetrakis(2-pyridylmethyl)ethylenediamine (TPEN) before DA-ZP1 loading.[8][9]

    • Positive Control (High Zinc): To induce a maximal fluorescence response, cells can be treated with a zinc ionophore (e.g., pyrithione) in the presence of an external zinc source.

    • Probe Control: A control compound lacking the zinc-binding moieties, such as DA-FC, can be used to demonstrate that the fluorescence turn-on is not due to non-specific hydrolysis.[8][9]

Visualizing the Principle and Workflow

The following diagrams, generated using the DOT language, illustrate the signaling pathway of DA-ZP1 and a typical experimental workflow.

DA_ZP1_Signaling_Pathway cluster_extracellular Extracellular cluster_intracellular Intracellular DAZP1_ext DA-ZP1 (Non-fluorescent) DAZP1_int DA-ZP1 Enters Cell DAZP1_ext->DAZP1_int Cellular Uptake Binding Zn²⁺ Binds to DA-ZP1 DAZP1_int->Binding Zn_ion Mobile Zn²⁺ Zn_ion->Binding Hydrolysis Zinc-Mediated Hydrolysis of Acetyl Groups Binding->Hydrolysis ZP1_bound ZP1-Zn²⁺ Complex (Fluorescent) Hydrolysis->ZP1_bound Fluorescence Fluorescent Signal (λem ≈ 522 nm) ZP1_bound->Fluorescence

Caption: Signaling pathway of DA-ZP1 zinc detection.

Experimental_Workflow start Start reagent_prep Prepare DA-ZP1 Stock and Working Solutions start->reagent_prep cell_seeding Seed Cells on Imaging Plate reagent_prep->cell_seeding cell_loading Load Cells with DA-ZP1 Solution cell_seeding->cell_loading incubation Incubate at 37°C cell_loading->incubation washing Wash Cells to Remove Excess Probe incubation->washing imaging Acquire Images via Fluorescence Microscopy washing->imaging analysis Analyze Fluorescence Intensity imaging->analysis end End analysis->end

Caption: Generalized experimental workflow for using DA-ZP1.

References

The Zinpyr Family of Fluorescent Sensors: A Technical Guide to Discovery, Development, and Application

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the discovery, development, and application of the Zinpyr (ZP) family of fluorescent sensors for the detection of labile zinc (Zn²⁺) in biological systems. Since their inception, Zinpyr sensors have become invaluable tools for elucidating the intricate roles of zinc in cellular physiology and pathology. This document details their mechanism of action, summarizes key quantitative data, provides experimental protocols for their use, and visualizes critical concepts through diagrams.

Discovery and Development

The Zinpyr family of sensors was pioneered by the laboratory of Professor Stephen J. Lippard at the Massachusetts Institute of Technology (MIT).[1][2] The initial development focused on creating cell-permeable fluorescent probes with high affinity and selectivity for Zn²⁺, operating within the visible light spectrum to minimize cellular autofluorescence.[2][3] The core structure of the Zinpyr sensors is a fluorescein (B123965) platform functionalized with one or two di(2-picolyl)amine (DPA) moieties, which serve as the Zn²⁺-binding units.[2][4]

The first widely used members of this family, Zinpyr-1 (ZP1) and Zinpyr-2 (ZP2), were introduced in 2001.[2][3] ZP1 is synthesized in a straightforward one-step Mannich reaction, while ZP2 requires a multi-step synthesis.[2][3] These initial sensors exhibited sub-nanomolar dissociation constants for Zn²⁺ and high quantum yields upon metal binding.[2][3]

Subsequent research has led to the development of a diverse array of Zinpyr analogues with modified properties.[2] These modifications have been aimed at:

  • Tuning Zinc Affinity: Creating sensors with a range of dissociation constants (Kd) to detect varying physiological concentrations of Zn²⁺.[2]

  • Reducing Background Fluorescence: Minimizing the intrinsic fluorescence of the sensor in its zinc-free (apo) state to improve the signal-to-noise ratio.[2][5]

  • Altering Cellular Localization: Modifying the sensor structure to target specific organelles or to be either membrane-permeable or -impermeable.[5]

  • Improving Photophysical Properties: Shifting excitation and emission wavelengths and enhancing the fluorescence turn-on response.[2]

This continuous development has produced a versatile toolkit of Zinpyr sensors, enabling researchers to investigate the multifaceted roles of mobile zinc in processes ranging from neurotransmission to apoptosis.[2]

Mechanism of Action: Photoinduced Electron Transfer (PET)

The fluorescence of Zinpyr sensors is modulated by a process known as photoinduced electron transfer (PET).[2][3][6] In the absence of Zn²⁺, the electron-rich DPA chelating groups can donate an electron to the excited state of the fluorescein fluorophore. This non-emissive de-excitation pathway quenches the fluorescence, resulting in a low fluorescence quantum yield for the apo-sensor.[5]

Upon binding of Zn²⁺ to the DPA moieties, the lone pair of electrons on the nitrogen atoms becomes engaged in the coordination bond with the metal ion. This binding event lowers the energy of the highest occupied molecular orbital (HOMO) of the DPA group, thereby inhibiting the PET process.[5] As a result, the excited fluorescein fluorophore returns to its ground state through the emissive pathway of fluorescence, leading to a significant increase in the quantum yield and a "turn-on" of the fluorescent signal.[2][3] This mechanism provides a direct and sensitive method for detecting changes in labile Zn²⁺ concentrations.

PET_Mechanism cluster_apo Apo-Zinpyr (Low Fluorescence) cluster_bound Zn²⁺-Bound Zinpyr (High Fluorescence) Fluorophore Fluorophore DPA_apo DPA (e⁻ donor) Fluorophore->DPA_apo Excitation (Light) Ground_State_Apo Ground State Fluorophore->Ground_State_Apo Non-radiative decay (Quenching) DPA_apo->Fluorophore Photoinduced Electron Transfer (PET) Zn2+ Zn²⁺ Fluorophore_bound Fluorophore DPA_bound DPA-Zn²⁺ Fluorophore_bound->DPA_bound Excitation (Light) Ground_State_Bound Ground State Fluorophore_bound->Ground_State_Bound Fluorescence Zn2+->DPA_bound Binding

Mechanism of fluorescence turn-on in Zinpyr sensors.

Quantitative Data of Selected Zinpyr Sensors

The following table summarizes the key photophysical and binding properties of several members of the Zinpyr family. These values were determined under simulated physiological conditions (typically pH 7).

SensorExcitation (λex, nm)Emission (λem, nm)Quantum Yield (Φ) (Apo)Quantum Yield (Φ) (Zn²⁺-bound)Dissociation Constant (Kd, nM)Reference(s)
ZP1 ~515~527~0.38~0.87< 1[2][3]
ZP2 ~498~516~0.25~0.87< 1[2]
ZP3 ~515~530~0.03~0.35~2[2]
ZP4 ~500~525~0.06~0.34< 1[2][6][7]
ZPP1 ~505~532 (apo), ~523 (bound)< 0.05~0.7 (di-zinc complex)~6.5 (for 1:2 complex)[5][8]

Experimental Protocols

Synthesis of Zinpyr-1

This protocol is adapted from the original synthesis described by Lippard and coworkers.[3]

Materials:

  • 2',7'-Dichlorofluorescein (B58168)

  • Di(2-picolyl)amine (DPA)

  • Paraformaldehyde

  • Acetonitrile

  • Standard laboratory glassware and purification apparatus (e.g., column chromatography)

Procedure:

  • In a round-bottom flask, dissolve 2',7'-dichlorofluorescein in acetonitrile.

  • Add di(2-picolyl)amine and paraformaldehyde to the solution.

  • Reflux the reaction mixture under an inert atmosphere for several hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature.

  • Remove the solvent under reduced pressure.

  • Purify the crude product by column chromatography on silica (B1680970) gel using an appropriate solvent system (e.g., a gradient of methanol (B129727) in dichloromethane) to yield Zinpyr-1 as a solid.

  • Characterize the final product using standard analytical techniques such as ¹H NMR, ¹³C NMR, and mass spectrometry.

Intracellular Zinc Imaging using Zinpyr-1

This protocol provides a general guideline for staining and imaging labile zinc in cultured cells.

Materials:

  • Cultured cells grown on glass-bottom dishes or coverslips

  • Zinpyr-1 stock solution (e.g., 1 mM in DMSO)

  • Hanks' Balanced Salt Solution (HBSS) or other suitable imaging buffer

  • Fluorescence microscope equipped with appropriate filters for fluorescein (e.g., excitation ~490 nm, emission ~525 nm)

  • Optional: Zinc ionophore (e.g., pyrithione) and zinc chelator (e.g., N,N,N',N'-tetrakis(2-pyridylmethyl)ethylenediamine - TPEN) for positive and negative controls.

Procedure:

  • Cell Preparation: Plate cells on a suitable imaging substrate and grow to the desired confluency.

  • Sensor Loading:

    • Wash the cells once with pre-warmed HBSS.

    • Prepare a working solution of Zinpyr-1 in HBSS at a final concentration of 2.5-10 µM.[9]

    • Incubate the cells with the Zinpyr-1 loading solution at 37°C in a 5% CO₂ incubator for 10-30 minutes.[9]

  • Washing:

    • Remove the loading solution and wash the cells three times with pre-warmed HBSS to remove excess extracellular sensor.[9]

  • Imaging:

    • Mount the cells on the fluorescence microscope.

    • Acquire images using the appropriate filter set.

  • Controls (Optional):

    • Positive Control: To confirm the sensor is responsive to zinc, treat the cells with a zinc ionophore (e.g., 1-2 µM pyrithione) and a source of zinc (e.g., 10-50 µM ZnCl₂) to increase intracellular zinc levels and observe the increase in fluorescence.

    • Negative Control: To confirm the signal is due to zinc, treat the cells with a membrane-permeable zinc chelator (e.g., 10-20 µM TPEN) to quench the fluorescence.

Zinc_Imaging_Workflow cluster_controls Optional Controls Start Start Cell_Culture Culture cells on imaging substrate Start->Cell_Culture Wash1 Wash cells with buffer Cell_Culture->Wash1 Loading Incubate with Zinpyr-1 (2.5-10 µM, 10-30 min) Wash1->Loading Wash2 Wash cells to remove extracellular sensor Loading->Wash2 Imaging Acquire fluorescence images Wash2->Imaging Analysis Analyze fluorescence intensity Imaging->Analysis Positive_Control Add Zn²⁺ + Ionophore (Increase Fluorescence) Imaging->Positive_Control End End Analysis->End Negative_Control Add TPEN (Decrease Fluorescence) Positive_Control->Negative_Control

General workflow for intracellular zinc imaging.

Evolution of the Zinpyr Sensor Family

The development of the Zinpyr family has progressed from the initial high-affinity sensors to a more diverse collection of probes with tailored properties for specific biological questions.

Zinpyr_Development ZP1_ZP2 ZP1 & ZP2 (High Affinity, Cell Permeable) Asymmetric_ZP Asymmetric Zinpyrs (e.g., ZP4) (Lower Background Fluorescence) ZP1_ZP2->Asymmetric_ZP Improved S/N Modified_Affinity Modified Affinity Zinpyrs (e.g., ZP3) (Micromolar Kd) ZP1_ZP2->Modified_Affinity Broader [Zn²⁺] Range Targeted_ZP Organelle-Targeted & Membrane-Impermeable Zinpyrs Asymmetric_ZP->Targeted_ZP Subcellular Specificity Ratiometric_ZP Ratiometric Zinpyrs (Quantitative Imaging) Modified_Affinity->Ratiometric_ZP Quantitative Analysis

Logical progression of Zinpyr sensor development.

Conclusion

The discovery and continuous development of the Zinpyr family of fluorescent sensors have profoundly impacted the study of zinc biology. These tools have enabled researchers to visualize and quantify labile zinc pools in a wide range of biological contexts, from single cells to living organisms. The principles of their design, based on the PET mechanism, have proven to be robust and adaptable. As research into the roles of zinc in health and disease continues to expand, the Zinpyr sensors and their future derivatives will undoubtedly remain at the forefront of discovery.

References

DA ZP1 chemical structure and properties

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to DA ZP1: A Fluorogenic Sensor for Zinc (II)

Introduction

This compound, also known as diacetylated Zinpyr1, is a highly sensitive and selective fluorogenic sensor for the detection of zinc ions (Zn²⁺).[1][2] It belongs to the Zinpyr family of fluorescent zinc sensors, which are widely utilized in biological research to visualize and quantify mobile zinc pools within cells and tissues. This compound is cell-permeable and initially non-fluorescent. Its fluorescence is activated upon a specific chemical reaction triggered by the binding of Zn²⁺, making it a powerful tool for applications such as flow cytometry, live-cell imaging, and the specific isolation of cell types with high intracellular zinc concentrations, such as pancreatic β-cells.[1][2][3][4]

Chemical Structure and Properties

This compound is a complex organic molecule based on a xanthene fluorophore. Its structure is designed to be non-fluorescent until it interacts with zinc.

Chemical Identity

The fundamental identifiers and chemical structure for this compound are summarized below.

Identifier Value
Chemical Name 3',6'-bis(Acetyloxy)-4',5'-bis[[bis(2-pyridinylmethyl)amino]methyl]-2',7'-dichlorospiro[isobenzofuran-1(3H),9'-[9H]xanthen]-3-one[1][2]
Synonym Diacetylated Zinpyr1[1][2]
CAS Number 1816254-69-9
Molecular Formula C₅₀H₄₀Cl₂N₆O₇
Molecular Weight 907.81 g/mol [1]
SMILES CC(OC1=C(C=C2C(OC3=C(C(OC(C)=O)=C(C=C3C24OC(C5=CC=CC=C45)=O)Cl)CN(CC6=CC=CC=N6)CC7=CC=CC=N7)=C1CN(CC8=CC=CC=N8)CC9=CC=CC=N9)Cl)=O[2]
InChI Key HPUUCJUOCSGDIK-UHFFFAOYSA-N[2]
PubChem ID 86305621[2]
Physicochemical and Optical Properties

The physical and spectral properties of this compound are critical for its application as a fluorescent sensor.

Property Value
Purity ≥90% (HPLC)[1][2]
Solubility Soluble in DMSO up to 2 mM[1][2]
Storage Conditions Store at -20°C[2]
Cell Permeability Yes[2]
Zn²⁺ Dissociation Constant (Kd) 0.6 nM[1][2][3]
Excitation Maximum (λex) 490 nm[1][2]
Emission Maximum (λem) 522 nm[1][2]
Fluorescence Turn-On Ratio ~291-fold increase upon Zn²⁺ binding and subsequent hydrolysis[5]
Quantum Yield (Φ) 0.77 (for the final zinc-bound fluorophore, ZP1)[5]

Mechanism of Action: Zinc-Mediated Deacetylation

This compound operates as a "pro-fluorophore," a molecule that is converted into a fluorescent entity through a specific chemical reaction. Its mechanism is based on Photoinduced Electron Transfer (PET). In its native, diacetylated state, the fluorescence of the xanthene core is quenched. The binding of a Zn²⁺ ion to the dipicolylamine (DPA) chelating arms of the molecule triggers a rapid and selective hydrolytic cleavage of the two acetyl groups.[3][4][6] This deacetylation reaction yields the highly fluorescent product, ZP1, and restores the visible absorption and emission properties of the fluorophore.[3][5] This reaction is highly specific to Zn²⁺ and is notably insensitive to catalysis by intracellular esterases, a crucial feature for minimizing background fluorescence in live-cell applications.[3][4][5]

DA_ZP1_Mechanism cluster_initial Initial State cluster_reaction Reaction Cascade cluster_final Final State DA_ZP1 This compound (Non-Fluorescent) Binding 1. Zinc Binding (Chelation by DPA arms) DA_ZP1->Binding Cellular uptake Zn_ion Intracellular Zn²⁺ Zn_ion->Binding Hydrolysis 2. Zn²⁺-Mediated Acetyl Group Hydrolysis Binding->Hydrolysis Conformational change ZP1_Zn ZP1-Zn²⁺ Complex (Highly Fluorescent) Hydrolysis->ZP1_Zn Acetate 2x Acetate Hydrolysis->Acetate Excitation Photon Absorption ZP1_Zn->Excitation Ex: 490 nm Emission Photon Emission (Em: 522 nm) Excitation->Emission Fluorescence

Mechanism of this compound fluorescence activation.

Experimental Protocols

The following are detailed methodologies for common applications of this compound, synthesized from published research.

In Vitro Staining of Adherent Cells (e.g., EndoC-βH1)

This protocol is adapted from studies on human pancreatic β-cell lines.[3][7]

  • Cell Culture: Plate EndoC-βH1 cells (or other cell types of interest) in a suitable format (e.g., 96-well plate) and culture under standard conditions (37°C, 5% CO₂).

  • Preparation of Staining Solution: Prepare a stock solution of this compound in DMSO (e.g., 10 mM). On the day of the experiment, dilute the stock solution in culture medium to the desired final concentration (e.g., 0.3 µM to 5 µM).

  • Cell Treatment:

    • Aspirate the culture medium from the cells.

    • For time-course experiments, add the this compound staining solution to the cells and incubate for various durations (e.g., 0, 5, 10, 20, 30, 60 minutes) at 37°C.[3][7]

    • For endpoint assays, a 30-minute incubation is often sufficient.[3]

  • Washing: After incubation, aspirate the staining solution and wash the cells gently with fresh, pre-warmed culture medium or phosphate-buffered saline (PBS) to remove excess probe.

  • Imaging and Analysis:

    • Image the cells using a fluorescence microscope equipped with standard FITC/GFP filter sets (Excitation: ~490 nm, Emission: ~522 nm).

    • For quantitative analysis, acquire multiple images per well and measure the intracellular fluorescence intensity using image analysis software like ImageJ or MetaXpress.[3]

Flow Cytometry for Isolation of Pancreatic β-like Cells

This protocol allows for the purification of live cells based on high intracellular zinc content.[3][4]

  • Cell Preparation: Prepare a single-cell suspension of the mixed cell population (e.g., differentiated stem cells or dissociated pancreatic islets) in a suitable buffer (e.g., FACS buffer: PBS with 2% FBS).

  • Staining:

    • Resuspend the cells in culture medium containing this compound at an optimized concentration (e.g., 0.3 µM to 1.25 µM).

    • Incubate the cell suspension for 30 minutes at 37°C, protected from light.

  • Washing: Pellet the cells by centrifugation (e.g., 300 x g for 5 minutes) and wash once with fresh, this compound-free medium or FACS buffer to remove the unbound probe.

  • Resuspension: Resuspend the final cell pellet in cold FACS buffer for analysis. A viability dye (e.g., DAPI) can be added to exclude dead cells.

  • FACS Analysis and Sorting:

    • Analyze the cells on a flow cytometer using a blue laser (488 nm) for excitation and a standard FITC/GFP emission filter (~530/30 nm bandpass).

    • Gate on the live, single-cell population.

    • Identify the this compound-positive (DA-ZP1⁺) population, which will exhibit significantly higher fluorescence compared to the negative population and unstained controls.

    • Sort the DA-ZP1⁺ and DA-ZP1⁻ populations into separate collection tubes for further culture or analysis.[4]

FACS_Workflow Input Single-Cell Suspension (e.g., Differentiated hPSCs) Staining Incubate with this compound (30 min, 37°C) Input->Staining Wash Wash to Remove Excess Probe Staining->Wash FACS Flow Cytometry Analysis (488 nm laser) Wash->FACS Gating Gate on Live, Single Cells FACS->Gating Sorting Fluorescence-Activated Cell Sorting Gating->Sorting Output_Pos DA-ZP1⁺ Population (Enriched β-like cells) Sorting->Output_Pos High Fluorescence Output_Neg DA-ZP1⁻ Population Sorting->Output_Neg Low Fluorescence

References

underlying chemistry of DA ZP1 zinc binding

Author: BenchChem Technical Support Team. Date: December 2025

An In-Depth Technical Guide to the Underlying Chemistry of DA-ZP1 Zinc Binding

Abstract

DA-ZP1 (diacetylated Zinpyr1) is a highly sensitive and specific reaction-based fluorescent sensor for detecting mobile zinc (Zn²⁺) ions in complex biological environments. Its design overcomes significant limitations of previous-generation probes, such as interference from protons and background fluorescence. The core of its function lies in a unique dual-action mechanism initiated by zinc binding: a zinc-promoted hydrolysis of acetyl groups that restores a fluorescent scaffold, coupled with zinc coordination that mitigates quenching. This results in a dramatic, up to 291-fold, fluorescence turn-on, enabling the detection of nanomolar concentrations of mobile zinc. This guide provides a detailed examination of the chemical principles governing DA-ZP1's interaction with zinc, summarizes key quantitative data, outlines detailed experimental protocols for its application, and discusses its utility for researchers in cell biology and drug development.

Core Chemistry of DA-ZP1 Zinc Binding

DA-ZP1 is an advanced derivative of the Zinpyr-1 (ZP1) family of sensors. Its innovative design is based on the strategic diacetylation of the ZP1 fluorescein (B123965) core, which renders the probe non-fluorescent until it interacts specifically with zinc ions.[1][2]

Chemical Structure

The DA-ZP1 molecule consists of three essential components:

  • A Fluorescein Core: This forms the fluorophore backbone of the sensor.

  • Two Acetyl Groups: These are attached to the phenolic oxygen atoms of the fluorescein ring.[3][4] In this "caged" state, the molecule adopts a non-fluorescent lactone form and the π-conjugation of the fluorophore is disrupted.[1][4]

  • Two Dipicolylamine (DPA) Ligands: These units serve as the selective zinc-binding arms of the sensor.[1][2]

Dual-Function Mechanism of Action

DA-ZP1's interaction with zinc is a sophisticated, reaction-based process that results in a profound increase in fluorescence. The zinc ion performs two critical functions simultaneously.[1][2]

  • Zinc-Promoted Ester Hydrolysis: The Lewis acidity of the Zn²⁺ ion catalyzes the rapid hydrolysis of the two acetyl ester groups on the fluorescein core.[1][2] This chemical reaction is highly specific to zinc and is significantly faster than hydrolysis by intracellular esterases.[5] The removal of the acetyl groups restores the π-conjugation of the fluorescein molecule, "un-caging" its fluorescent potential.

  • Attenuation of Photoinduced Electron Transfer (PET): Concurrently, the Zn²⁺ ion coordinates with the nitrogen atoms of the two DPA arms.[3] In the metal-free state, these DPA ligands quench the fluorescence of the nearby fluorophore via a Photoinduced Electron Transfer (PET) process. Zinc binding to the DPA arms prevents this quenching mechanism.[1][2]

The combination of these two events—the restoration of the fluorophore and the inhibition of PET quenching—leads to the exceptionally large fluorescence turn-on that characterizes DA-ZP1.[1][2] While the deacetylation step is largely irreversible, the fluorescence signal can be partially reversed by the application of a strong zinc chelator like TPEN, which strips the zinc from the DPA arms and restores the PET quenching.[2][3]

G cluster_0 DA-ZP1 Zinc Binding Mechanism DAZP1 DA-ZP1 (Non-Fluorescent) Zn + Zn²⁺ Intermediate Zinc-Promoted Hydrolysis (Deacetylation) Zn->Intermediate Step 1: Lewis acidity of Zn²⁺ catalyzes cleavage of acetyl groups ZP1_Zn ZP1-Zn²⁺ Complex (Highly Fluorescent) Intermediate->ZP1_Zn Step 2: Zn²⁺ coordinates to DPA arms, attenuating PET quenching

DA-ZP1 zinc-activated fluorescence mechanism.

Quantitative Analysis of Zinc Interaction

The performance of DA-ZP1 as a zinc sensor is defined by several key photophysical and binding parameters. These metrics highlight its high sensitivity and broad dynamic range, making it superior to its non-acetylated predecessor, ZP1.

ParameterValueSignificanceReference
Dissociation Constant (Kd) 0.60 ± 0.03 nMIndicates very high binding affinity for Zn²⁺, allowing detection of low nanomolar concentrations.[5]
Fluorescence Turn-on ~291-fold (in vitro)A dramatic increase in signal provides a very high signal-to-noise ratio, far exceeding the ~6-fold turn-on of ZP1.[1][2]
Cellular Turn-on (HeLa) ~70-foldDemonstrates a robust response in a complex biological environment.[1][2]
Max. Excitation (λex) 505 nmThe wavelength for optimal excitation of the zinc-bound probe.[1][2]
Max. Emission (λem) 525 nmThe peak wavelength of the emitted fluorescent light upon excitation.[1][2]
Quantum Yield (Φ) 0.77 (Zn²⁺-bound)Represents high fluorescence efficiency once activated by zinc.[1][2]
Deacetylation Half-life (t1/2) ~8.1 seconds (with Zn²⁺)The reaction is rapid and kinetically specific for zinc, compared to hours for esterase-mediated hydrolysis.[5]

Experimental Protocols

DA-ZP1 can be applied across various experimental paradigms, from simple in vitro measurements to complex live-cell and tissue imaging.

In Vitro Spectroscopic Analysis

This protocol is for determining the photophysical and zinc-binding properties of DA-ZP1 in a controlled aqueous environment.

  • Buffer Preparation: Prepare an aqueous buffer, typically 50 mM PIPES with 100 mM KCl, adjusted to a pH of 7.0.[2]

  • Probe Preparation: Prepare a stock solution of DA-ZP1 in DMSO and dilute it into the aqueous buffer to a final working concentration (e.g., 1 µM).

  • Zinc Titration: Prepare a series of zinc solutions (e.g., using ZnCl₂) of known concentrations in the same buffer.

  • Measurement: In a fluorometer cuvette, incrementally add the zinc solution to the DA-ZP1 solution. After each addition, record the fluorescence emission spectrum.

  • Data Acquisition: Use an excitation wavelength of 495 nm and collect emission data from 500 nm to 650 nm.[2] The resulting data can be used to calculate the fluorescence turn-on and the dissociation constant (Kd).

Live Cell Imaging and Analysis

This workflow allows for the visualization and relative quantification of mobile zinc in living cells.

  • Cell Culture: Plate cells (e.g., HeLa) on a glass-bottom dish suitable for microscopy and grow to the desired confluency.

  • Probe Loading: Incubate the cells with DA-ZP1 at a low micromolar concentration (e.g., 1-5 µM) in cell culture medium for 30 minutes at 37°C.[1][2]

  • Baseline Imaging: Wash the cells with fresh medium and acquire initial fluorescence images to establish the baseline signal, which should be minimal.

  • Zinc Enrichment (Optional): To induce a robust signal, replace the medium with a solution containing a zinc source, such as Zn(II) and sodium pyrithione (B72027) (ZnPT), which facilitates zinc entry into the cell.[1][2] Acquire images to observe the fluorescence increase.

  • Chelation Control: To confirm the signal is zinc-specific, add a membrane-permeable zinc chelator like TPEN (e.g., 100 µM) to the cells.[3] This will quench the fluorescence by removing zinc from the activated ZP1, confirming the specificity of the probe.

G cluster_0 Workflow: Cellular Zinc Imaging with DA-ZP1 A 1. Load Cultured Cells with DA-ZP1 (1-5 µM) B 2. Acquire Baseline Image (Minimal Fluorescence) A->B C 3. Add Zn²⁺ Source (e.g., ZnPT) B->C D 4. Image Fluorescence Increase (Signal Turn-on) C->D E 5. Add Chelator (e.g., TPEN) D->E Specificity Control F 6. Image Fluorescence Decrease (Signal Quenching) E->F

Experimental workflow for live-cell zinc imaging.
Tissue Slice Imaging

DA-ZP1 is effective for imaging endogenous mobile zinc in ex vivo tissue preparations.

  • Slice Preparation: Rapidly prepare acute tissue slices (e.g., 210-µm-thick coronal brain slices) using a vibratome.[1]

  • Incubation: Incubate the slices in carbogenated artificial cerebrospinal fluid (ACSF) at 35°C for 1 hour to allow them to recover.[1]

  • Probe Loading: Transfer the slices to ACSF containing DA-ZP1 (e.g., 1 µM) and allow them to equilibrate for at least 20 minutes before imaging.[1]

  • Imaging: Mount the slice in a recording chamber and image using epifluorescence microscopy.

Pancreatic β-Cell Staining for Flow Cytometry

DA-ZP1's ability to specifically label high-zinc cells makes it an excellent tool for isolating pancreatic β-cells.

  • Islet Dissociation: Isolate pancreatic islets and dissociate them into a single-cell suspension.

  • Probe Incubation: Incubate the cell suspension in culture medium containing DA-ZP1 (e.g., 0.3 µM) for 30 minutes at 37°C.[5]

  • Washing: Wash the cells with fresh, DA-ZP1-free medium to remove any unbound probe.

  • Cell Sorting: Analyze the cell suspension using a Fluorescence-Activated Cell Sorter (FACS). Collect the DA-ZP1-positive (fluorescent) and DA-ZP1-negative populations.

  • Downstream Analysis: The sorted DA-ZP1-positive fraction, which is highly enriched for β-cells, can be used for subsequent experiments such as qPCR, immunostaining, or functional assays.[6][7]

G cluster_0 Workflow: β-Cell Isolation using DA-ZP1 A Dissociated Pancreatic Islets B Incubate with DA-ZP1 (0.3 µM) A->B C Fluorescence-Activated Cell Sorting (FACS) B->C D DA-ZP1⁺ Fraction (Enriched β-Cells) C->D E DA-ZP1⁻ Fraction (Other Cell Types) C->E F Downstream Analysis (e.g., qPCR, Culture) D->F

Workflow for isolating β-cells via FACS using DA-ZP1.

Selectivity and Specificity

A key advantage of DA-ZP1 is its high degree of selectivity.

  • Metal Ion Selectivity: The probe responds selectively to Zn(II) over other biologically abundant cations like Ca(II) and Mg(II).[3] While other transition metals such as Co(II) and Cu(II) can potentially interact with the probe, their chelatable concentrations within cells are typically too low to generate a significant signal.[3][5]

  • Esterase Insensitivity: DA-ZP1 is stable against premature hydrolysis by intracellular esterases for over two hours, ensuring that fluorescence turn-on is a direct result of zinc binding.[1][2][3]

  • pH Insensitivity: Unlike its predecessor ZP1, which exhibits background fluorescence in acidic conditions, DA-ZP1 is impervious to proton-induced turn-on.[2][3] This is a critical improvement, allowing for the accurate imaging of mobile zinc in acidic organelles like vesicles without pH-related artifacts.[2]

Applications in Research and Drug Development

The unique chemical properties of DA-ZP1 make it a powerful tool for a variety of applications:

  • Cell Biology: Visualizing mobile zinc pools in specific subcellular compartments, such as the Golgi apparatus, and tracking zinc fluxes during signaling events.[2][8]

  • Diabetes Research: Identifying, purifying, and analyzing live pancreatic β-cells from mixed cell populations due to their naturally high concentration of vesicular zinc.[5]

  • Neuroscience: Imaging chelatable zinc in acute brain slices, particularly in zinc-rich synaptic regions.[1]

  • Cancer Research: Investigating the role of mobile zinc in healthy versus cancerous cells, such as in prostate cells where zinc levels are altered.[3]

  • Drug Discovery: Screening for compounds that alter cellular zinc homeostasis by using DA-ZP1 as a fluorescent readout.

References

A Technical Comparison of DA-ZP1 and ZP1 Zinc Sensors for Cellular Research

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive comparison of two prominent fluorescent zinc sensors, DA-ZP1 and ZP1. Both sensors are based on the Zinpyr-1 (ZP1) scaffold, a high-affinity probe for detecting mobile zinc ions (Zn²⁺) in biological systems. However, their distinct activation mechanisms lead to significant differences in their photophysical properties, performance in cellular environments, and experimental applications. This document outlines their core characteristics, presents quantitative data in a comparative format, details experimental methodologies, and provides visual representations of their mechanisms and workflows.

Core Principles and Mechanisms of Action

ZP1 (Zinpyr-1) is a well-established, fluorescein-based sensor that operates on a photoinduced electron transfer (PeT) mechanism.[1] In the absence of zinc, the lone pair electrons of the di(2-picolyl)amine (DPA) chelating arms quench the fluorescence of the fluorescein (B123965) core. Upon binding of Zn²⁺ to the DPA moieties, this PeT process is inhibited, resulting in a significant increase in fluorescence intensity.[1]

DA-ZP1 (Diacetylated Zinpyr-1) is a reaction-based, or "profluorophore," version of ZP1.[2][3] The phenolic hydroxyl groups of the fluorescein core are acetylated, locking the molecule in a non-fluorescent lactone form.[3] This structural modification renders the probe essentially non-fluorescent, even in acidic environments that can cause a background signal with traditional PeT sensors.[2][3] The fluorescence of DA-ZP1 is "turned on" by a zinc-mediated hydrolysis of the acetyl groups, which restores the fluorescent fluorescein structure.[2][4] This reaction-based mechanism offers a significantly higher dynamic range and resistance to pH-induced artifacts.[2][4]

Quantitative Data Comparison

The following table summarizes the key quantitative parameters for DA-ZP1 and ZP1, facilitating a direct comparison of their performance characteristics.

PropertyDA-ZP1ZP1References
Excitation Max (λex) ~490 nm~490 nm[5]
Emission Max (λem) ~522-529 nm~532 nm[2][5]
Quantum Yield (Φ) (Zn²⁺-bound) ~0.75 - 0.77≥ 0.87 (reported for ZP1 derivatives)[1][2]
Quantum Yield (Φ) (Apo/Free) ≤ 0.001≥ 0.25 (reported for ZP1 derivatives)[1][2]
Dissociation Constant (Kd) for Zn²⁺ ~0.6 nMSub-nM (~0.6 nM for ZP1-TPP)[2]
Fluorescence Fold-Increase >140-fold (in cuvette), ~70-fold (intracellular)~3-7-fold[2][4][6]
pH Sensitivity Impervious to proton-induced turn-onProtonation of DPA amines below physiological pH increases background fluorescence[2][3]

Signaling Pathways and Experimental Workflow

The following diagrams, generated using the DOT language for Graphviz, illustrate the activation mechanisms of DA-ZP1 and ZP1, as well as a generalized experimental workflow for their use in cellular zinc imaging.

Zinc Sensor Activation Mechanisms

G cluster_DAZP1 DA-ZP1 Activation cluster_ZP1 ZP1 Activation DAZP1_non_fluorescent DA-ZP1 (Non-fluorescent) Hydrolysis Zinc-mediated hydrolysis DAZP1_non_fluorescent->Hydrolysis Zn2_ion Zn²⁺ Zn2_ion->Hydrolysis ZP1_fluorescent ZP1 (Fluorescent) Hydrolysis->ZP1_fluorescent ZP1_quenched ZP1 (Quenched Fluorescence) Binding Binding to DPA ZP1_quenched->Binding Zn2_ion2 Zn²⁺ Zn2_ion2->Binding ZP1_fluorescent2 ZP1 (Fluorescent) Binding->ZP1_fluorescent2

Caption: Activation mechanisms of DA-ZP1 and ZP1 zinc sensors.

General Experimental Workflow for Cellular Zinc Imaging

G start Start: Cell Culture loading Load cells with DA-ZP1 or ZP1 start->loading incubation Incubate (e.g., 30 min at 37°C) loading->incubation wash Wash to remove excess probe incubation->wash treatment Experimental Treatment (e.g., Zn²⁺ addition, chelation) wash->treatment imaging Fluorescence Microscopy or Flow Cytometry treatment->imaging analysis Data Analysis imaging->analysis

Caption: Generalized workflow for cellular zinc imaging with fluorescent probes.

Detailed Experimental Protocols

The following are generalized methodologies for key experiments involving DA-ZP1 and ZP1, synthesized from multiple research articles. Researchers should optimize these protocols for their specific cell types and experimental conditions.

In Vitro Spectroscopic Characterization
  • Objective: To determine the photophysical properties (excitation/emission spectra, quantum yield) and zinc binding affinity (Kd) of the sensors.

  • Materials: DA-ZP1 or ZP1 stock solution (in DMSO), buffered aqueous solution (e.g., 50 mM PIPES, 100 mM KCl, pH 7), ZnCl₂ solution, EDTA solution, quartz cuvettes, spectrofluorometer, UV-Vis spectrophotometer.

  • Procedure:

    • Prepare a solution of the zinc sensor (e.g., 1 µM) in the buffered solution.

    • Record the absorbance and fluorescence emission spectra of the apo-sensor. For fluorescence, excite at the determined absorbance maximum (e.g., ~490 nm).

    • Titrate the sensor solution with known concentrations of ZnCl₂ and record the fluorescence intensity at the emission maximum after each addition until the signal saturates.

    • Plot the change in fluorescence intensity against the free Zn²⁺ concentration to determine the dissociation constant (Kd).

    • To determine the quantum yield, a comparative method using a standard with a known quantum yield (e.g., quinine (B1679958) sulfate) is typically employed.[4] The integrated fluorescence intensity and absorbance of the sensor and the standard are measured under identical conditions.

    • For DA-ZP1, the zinc-mediated hydrolysis reaction must be allowed to go to completion before measurements of the zinc-bound state are taken.

Live Cell Imaging of Intracellular Zinc
  • Objective: To visualize and quantify changes in intracellular mobile zinc concentrations.

  • Materials: Cultured cells on glass-bottom dishes or coverslips, DA-ZP1 or ZP1 stock solution (in DMSO), cell culture medium (e.g., DMEM, serum-free for imaging), Hank's Balanced Salt Solution (HBSS) or similar imaging buffer, solutions for manipulating intracellular zinc (e.g., ZnCl₂ with a pyrithione (B72027) ionophore, TPEN as a chelator), fluorescence microscope with appropriate filter sets (e.g., FITC/GFP channel).

  • Procedure:

    • Plate cells and allow them to adhere and reach the desired confluency.

    • Prepare a working solution of the zinc sensor in imaging buffer or serum-free medium (e.g., 1-5 µM).

    • Remove the culture medium from the cells and wash with the imaging buffer.

    • Add the sensor-containing solution to the cells and incubate for a specified time (e.g., 30 minutes) at 37°C.[4][7]

    • Wash the cells with fresh imaging buffer to remove any unloaded probe.

    • Acquire baseline fluorescence images.

    • To investigate changes in zinc levels, treat the cells with stimuli (e.g., ZnCl₂/pyrithione to increase intracellular zinc, or TPEN to chelate it) and acquire images at various time points.[4]

    • Quantify the fluorescence intensity of individual cells or regions of interest using image analysis software.

Flow Cytometry for Zinc Analysis
  • Objective: To quantify zinc levels in a population of cells.

  • Materials: Cell suspension, DA-ZP1 or ZP1 stock solution (in DMSO), FACS buffer (e.g., PBS with 1% FBS), flow cytometer.

  • Procedure:

    • Harvest and prepare a single-cell suspension.

    • Load the cells with DA-ZP1 or ZP1 as described for live-cell imaging.

    • After incubation and washing, resuspend the cells in FACS buffer.

    • Analyze the cell population on a flow cytometer using the appropriate laser and emission filter (e.g., blue laser excitation, green emission channel).

    • The mean fluorescence intensity of the cell population can be used as a measure of the relative intracellular mobile zinc concentration.

Selectivity and Cellular Considerations

  • Selectivity: Both ZP1 and its derivatives, including DA-ZP1, exhibit good selectivity for Zn²⁺ over other biologically relevant cations such as Ca²⁺ and Mg²⁺.[2] However, other transition metals like Co²⁺ and Cu²⁺ can potentially interact with the sensor, though their intracellular labile concentrations are generally low.[2]

  • Cellular Localization: The subcellular localization of these probes can be influenced by their chemical structure. While unmodified ZP1 and DA-ZP1 can accumulate in various compartments, including the Golgi apparatus, targeted versions have been developed.[4] For instance, appending a triphenylphosphonium (TPP) cation to DA-ZP1 (DA-ZP1-TPP) directs the sensor to the mitochondria.[2]

  • Esterase Sensitivity: A key advantage of DA-ZP1 is its relative insensitivity to intracellular esterases over typical experimental timescales (e.g., up to 2 hours).[2][4] This prevents premature activation of the probe and ensures that the fluorescence turn-on is primarily due to zinc-mediated hydrolysis.

Conclusion

DA-ZP1 represents a significant advancement over the parent ZP1 sensor for the detection of mobile zinc in cellular environments. Its reaction-based mechanism provides a near-zero background fluorescence, leading to a much larger dynamic range and improved signal-to-noise ratio.[4] Furthermore, its insensitivity to pH changes within the physiological range overcomes a major limitation of traditional PeT-based sensors like ZP1.[2][3] These features make DA-ZP1 a superior choice for quantitative imaging of zinc in various cellular contexts, particularly in acidic organelles or when subtle changes in zinc concentration need to be resolved. While ZP1 remains a useful tool, researchers requiring high sensitivity and a robust, ratiometric response will find DA-ZP1 to be a more powerful and reliable probe for elucidating the complex roles of zinc in biology and disease.

References

Illuminating the Role of Zinc: An In-depth Technical Guide to Fluorescent Zinc Probes

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of fluorescent zinc probes, essential tools for elucidating the multifaceted roles of zinc in biological systems. From fundamental principles to detailed experimental protocols, this document serves as a critical resource for researchers leveraging these powerful molecules in their scientific pursuits.

Introduction to Fluorescent Zinc Probes

Zinc is a vital transition metal, acting as a crucial cofactor for a vast array of enzymes and transcription factors, and playing a key role in neurotransmission and intracellular signaling.[1][2] The development of fluorescent probes has revolutionized the study of zinc biology, enabling real-time visualization and quantification of labile zinc pools within living cells. These probes are indispensable for understanding zinc homeostasis and its dysregulation in various disease states, making them valuable assets in drug discovery and development.

Fluorescent zinc probes are broadly categorized into two main classes:

  • Small-molecule probes: These synthetic molecules are designed with a zinc-binding moiety (chelator) and a fluorophore. Their compact size often allows for cell permeability and rapid detection of zinc fluctuations.

  • Genetically encoded probes: These are fusion proteins, typically combining a fluorescent protein with a zinc-binding domain. They can be targeted to specific subcellular compartments, offering high spatial resolution for monitoring localized zinc dynamics.[3]

The utility of a fluorescent zinc probe is determined by several key photophysical and chemical properties, including its dissociation constant (Kd), quantum yield (Φ), excitation and emission wavelengths, and selectivity over other biologically relevant metal ions.

Core Mechanisms of Fluorescent Zinc Probes

The fluorescence signal of a zinc probe is modulated by its interaction with zinc ions through several distinct mechanisms:

  • Photoinduced Electron Transfer (PET): In the absence of zinc, an electron-rich chelator quenches the fluorescence of the attached fluorophore. Zinc binding to the chelator inhibits this PET process, resulting in a "turn-on" of fluorescence.

  • Förster Resonance Energy Transfer (FRET): FRET-based probes consist of two different fluorescent proteins, a donor and an acceptor, linked by a zinc-binding domain. Zinc binding induces a conformational change that alters the distance or orientation between the two fluorophores, leading to a change in the FRET efficiency, which can be measured ratiometrically.

  • Intramolecular Charge Transfer (ICT): In ICT-based probes, zinc binding alters the electron-donating or -withdrawing properties of the molecule, leading to a shift in the emission wavelength.

  • Chelation-Enhanced Fluorescence (CHEF): The binding of zinc can restrict the intramolecular rotation or vibration of the probe, reducing non-radiative decay pathways and thereby enhancing the fluorescence quantum yield.[4]

Quantitative Data of Common Fluorescent Zinc Probes

The selection of an appropriate fluorescent zinc probe is critical for successful experimentation. The following tables summarize the key quantitative properties of several widely used small-molecule and genetically encoded zinc probes to facilitate this selection process.

Table 1: Small-Molecule Fluorescent Zinc Probes

ProbeDissociation Constant (Kd)Quantum Yield (Φ) (Zn²⁺-bound)Excitation Max (nm)Emission Max (nm)Fold Change
FluoZin-3 ~15 nM[5]>0.5~494~516>50[5]
Zinpyr-1 (ZP1) ~0.7 nM[6]0.38~507~527>5
Newport Green DCF ~1 µM[7]N/A~505~535~5
TSQ N/AN/A~334~471N/A
Zinquin K_d1_ ~370 nM, K_d2_ ~850 nM[8]N/A364[8]490[8]N/A
DA-ZP1-TPP N/A0.75 ± 0.03[9]510[9]529[9]>140[9]

Table 2: Genetically Encoded Fluorescent Zinc Probes

ProbeTypeDissociation Constant (Kd)Dynamic Range (Fmax/Fmin)Excitation Max (nm)Emission Max (nm)
ZapCY1 FRET1.6 pM (in situ)[10]~2[10]~433 (CFP)~476 (CFP), ~525 (YFP)
GZnP1 Single FP58 pM2.6~485~510
ZnT72R FRET7.8 µM (in vitro), 56 µM (in situ)[3]Modest[3]N/AN/A

Signaling Pathways and Experimental Workflows

The following diagrams, generated using the DOT language, illustrate key zinc signaling pathways and a general workflow for validating a new fluorescent zinc sensor.

zinc_homeostasis cluster_extracellular Extracellular Space cluster_cytosol Cytosol cluster_organelles Organelles (e.g., Vesicles, ER) Extracellular Zn2+ Extracellular Zn2+ Cytosolic Zn2+ Cytosolic Zn2+ Extracellular Zn2+->Cytosolic Zn2+ ZIP Transporters (Influx) Cytosolic Zn2+->Extracellular Zn2+ ZnT Transporters (Efflux) MT Metallothionein Cytosolic Zn2+->MT Buffering MTF-1 MTF-1 Cytosolic Zn2+->MTF-1 Activation Zinc-dependent\nProteins Zinc-dependent Proteins Cytosolic Zn2+->Zinc-dependent\nProteins Cofactor Organellar Zn2+ Organellar Zn2+ Cytosolic Zn2+->Organellar Zn2+ ZnT Transporters (Sequestration) MT->Cytosolic Zn2+ Release MTF-1->MT Upregulates Transcription Organellar Zn2+->Cytosolic Zn2+ Release

Caption: Cellular zinc homeostasis is maintained by a network of transporters and binding proteins.

zinc_signaling_neuron cluster_presynaptic Presynaptic Terminal cluster_synaptic_cleft Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron Vesicular Zn2+ Vesicular Zn2+ Synaptic Zn2+ Synaptic Zn2+ Vesicular Zn2+->Synaptic Zn2+ Action Potential Action Potential Action Potential->Vesicular Zn2+ Triggers Release NMDAR NMDA Receptor Synaptic Zn2+->NMDAR Modulation AMPAR AMPA Receptor Synaptic Zn2+->AMPAR Modulation Ca2+ Influx Ca2+ Influx NMDAR->Ca2+ Influx Downstream Signaling Downstream Signaling Ca2+ Influx->Downstream Signaling

Caption: Zinc acts as a neuromodulator in the glutamatergic synapse.

sensor_validation_workflow start Synthesize/Clone New Zinc Sensor in_vitro In Vitro Characterization start->in_vitro cell_loading Cell Loading Protocol Optimization in_vitro->cell_loading Determine Kd, Quantum Yield, Selectivity in_situ In Situ Calibration cell_loading->in_situ imaging Live Cell Imaging Experiments in_situ->imaging Determine Fmin and Fmax validation Validation with Known Perturbations imaging->validation end Validated Zinc Sensor validation->end Use of ionophores (e.g., pyrithione) and chelators (e.g., TPEN)

Caption: A generalized workflow for the validation of a new fluorescent zinc sensor.

Experimental Protocols

The following are generalized yet detailed methodologies for key experiments involving fluorescent zinc probes. Researchers should optimize these protocols for their specific cell types and experimental conditions.

Live Cell Imaging of Intracellular Zinc with FluoZin-3 AM

This protocol describes the use of the cell-permeant FluoZin-3 AM ester for imaging intracellular zinc dynamics.

Materials:

  • FluoZin-3, AM ester (Thermo Fisher Scientific, Cat# F24195)

  • Pluronic® F-127 (Thermo Fisher Scientific, Cat# P6866)

  • Dimethyl sulfoxide (B87167) (DMSO)

  • Hanks' Balanced Salt Solution (HBSS) or other suitable imaging buffer

  • Cells of interest cultured on glass-bottom dishes or coverslips

  • Zinc pyrithione (B72027) (optional, for increasing intracellular zinc)

  • N,N,N',N'-Tetrakis(2-pyridylmethyl)ethylenediamine (TPEN) (optional, for chelating intracellular zinc)

Procedure:

  • Prepare Stock Solutions:

    • Prepare a 1-5 mM stock solution of FluoZin-3 AM in high-quality, anhydrous DMSO.

    • Prepare a 20% (w/v) stock solution of Pluronic® F-127 in DMSO.

  • Prepare Loading Solution:

    • On the day of the experiment, dilute the FluoZin-3 AM stock solution in HBSS or your imaging buffer to a final concentration of 1-5 µM.

    • To aid in the dispersion of the AM ester in the aqueous buffer, add an equal volume of the 20% Pluronic® F-127 stock solution to the FluoZin-3 AM stock before diluting it in the buffer. The final concentration of Pluronic® F-127 should be around 0.02%.

  • Cell Loading:

    • Wash the cultured cells once with pre-warmed HBSS.

    • Add the FluoZin-3 AM loading solution to the cells and incubate for 30-60 minutes at 37°C. The optimal loading time may vary depending on the cell type.

  • Wash and De-esterification:

    • After loading, wash the cells twice with pre-warmed HBSS to remove excess probe.

    • Incubate the cells for an additional 30 minutes in fresh HBSS to allow for complete de-esterification of the AM ester by intracellular esterases, which traps the fluorescent probe inside the cells.

  • Imaging:

    • Mount the coverslip or dish onto the stage of a fluorescence microscope equipped with appropriate filters for fluorescein (B123965) (excitation ~494 nm, emission ~516 nm).

    • Acquire baseline fluorescence images.

    • To observe increases in intracellular zinc, cells can be treated with a zinc ionophore such as zinc pyrithione (e.g., 10 µM).

    • To confirm that the fluorescence signal is due to zinc, the zinc chelator TPEN (e.g., 50 µM) can be added to quench the signal.[3]

In Situ Calibration of Intracellular Zinc Probes

To quantify intracellular zinc concentrations, an in situ calibration is necessary to determine the minimum (F_min) and maximum (F_max) fluorescence signals of the probe within the cellular environment.

Materials:

  • Cells loaded with a fluorescent zinc probe (as described in 5.1)

  • Imaging buffer (e.g., HBSS)

  • Zinc ionophore (e.g., Pyrithione, 20 µM working concentration)[7]

  • High concentration zinc solution (e.g., 100 µM ZnSO₄ in imaging buffer)

  • High concentration zinc chelator solution (e.g., 100 µM TPEN in imaging buffer)

Procedure:

  • Acquire Basal Fluorescence (F):

    • After loading and de-esterification, acquire fluorescence images of the cells in imaging buffer. This represents the fluorescence at the resting intracellular zinc concentration.

  • Determine Maximum Fluorescence (F_max):

    • To the cells, add the zinc ionophore along with a saturating concentration of zinc (e.g., 100 µM ZnSO₄). This will drive zinc into the cells and saturate the probe.

    • Acquire fluorescence images until a stable maximum signal is reached. This is F_max.

  • Determine Minimum Fluorescence (F_min):

    • In a separate sample of loaded cells, add the zinc ionophore and a high concentration of the strong zinc chelator TPEN (e.g., 100 µM). This will chelate all available intracellular zinc.

    • Acquire fluorescence images until a stable minimum signal is reached. This is F_min.

  • Calculate Intracellular Zinc Concentration:

    • The free intracellular zinc concentration can be calculated using the Grynkiewicz equation:[6] [Zn²⁺] = K_d * [(F - F_min) / (F_max - F)]

    • Where K_d is the dissociation constant of the probe for zinc. It is important to note that the in vitro K_d may differ from the in situ K_d.

Conclusion

Fluorescent zinc probes are powerful tools that have significantly advanced our understanding of zinc's role in biology and disease. The continued development of probes with improved properties, such as greater photostability, ratiometric responses, and enhanced targeting capabilities, will undoubtedly lead to new discoveries in the field of zinc metallobiology. This guide provides a foundational framework for researchers to effectively utilize these probes in their investigations, from probe selection to data interpretation.

References

DA-ZP1: A Technical Guide to its High Selectivity for Mobile Zinc Ions

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the reaction-based fluorescent probe, Diacetylated Zinpyr-1 (DA-ZP1), and its remarkable selectivity for mobile zinc ions (Zn²⁺). DA-ZP1 represents a significant advancement over its predecessor, ZP1, offering substantially improved sensitivity and a lower dynamic range due to a mechanism that mitigates common issues such as proton-induced fluorescence.[1][2][3] This document details the probe's mechanism, quantitative selectivity, and the experimental protocols utilized for its characterization, providing a comprehensive resource for researchers employing this powerful tool for the investigation of zinc biology.

Introduction to DA-ZP1 and its Sensing Mechanism

DA-ZP1 is a fluorogenic sensor designed for the detection and imaging of mobile zinc ions in biological systems. Unlike traditional fluorescent probes, DA-ZP1 operates on a reaction-based mechanism. In its inactive state, the fluorescein (B123965) scaffold of ZP1 is diacetylated, rendering the molecule non-fluorescent by disrupting the π-conjugation of the fluorophore.[1][2][4] The presence of Zn²⁺ triggers a selective and rapid metal-mediated hydrolysis of the acetyl groups.[4][5] This process serves a dual function: it restores the conjugation of the fluorophore, and the coordination of zinc to the two dipicolylamine (DPA) binding units alleviates photoinduced electron transfer (PET), resulting in a dramatic increase in fluorescence emission.[1][2][4] This "turn-on" response is substantial, with a reported fluorescence increase of over 140-fold and up to 291-fold upon zinc binding.[1][2][4]

A key advantage of this design is its insensitivity to intracellular esterases over extended periods (at least 2 hours) and its imperviousness to proton-induced turn-on, a common limitation of previous Zinpyr sensors.[1][2][4] This allows for more accurate and reliable detection of mobile zinc, even in acidic organelles.[4]

Quantitative Selectivity of DA-ZP1

The defining feature of DA-ZP1 is its high selectivity for Zn²⁺ over other biologically relevant metal ions. This selectivity is crucial for accurately reporting on mobile zinc pools within the complex ionic environment of a cell. The following table summarizes the photophysical properties and zinc-binding affinity of DA-ZP1.

PropertyValueReference
Zinc Dissociation Constant (Kd for Zn²⁺) 0.6 nM[5]
Excitation Maximum (λex) ~490-495 nm[1]
Emission Maximum (λem) ~522-529 nm[1][4]
Fluorescence Quantum Yield (Φ) - Apo (metal-free) ≤ 0.001[4]
Fluorescence Quantum Yield (Φ) - Zinc-bound 0.75 ± 0.03 to 0.77[1][2][4]
Fluorescence Fold Increase upon Zinc Saturation >140 to 291-fold[1][2][4]

While detailed quantitative data for the fluorescence response to a wide array of individual competing metal ions is not compiled in a single source, the literature consistently emphasizes DA-ZP1's selectivity. It shows a selective fluorescence response for Zn(II) over other biologically relevant cations, including Mg(II) and Ca(II), as well as first-row transition metal ions like Mn(II), Co(II), Ni(II), and Cu(II).[1][2][4][5] Although some paramagnetic metal ions can bind to the DPA units, they generally quench fluorescence and are not present in sufficient chelatable quantities within cells to interfere with zinc sensing.[1][2][4]

Experimental Protocols

The following are generalized methodologies for key experiments cited in the literature for the characterization and use of DA-ZP1.

In Vitro Spectroscopic Analysis of DA-ZP1

This protocol outlines the steps to determine the photophysical properties and zinc-binding affinity of DA-ZP1 in a controlled aqueous environment.

  • Preparation of Buffer: All spectroscopic measurements are typically carried out in an aqueous buffer, such as 50 mM PIPES with 100 mM KCl, adjusted to a physiological pH of 7.0.[1]

  • Preparation of DA-ZP1 Solution: A stock solution of DA-ZP1 is prepared in DMSO (e.g., to 2 mM) and then diluted to the final working concentration (e.g., 1 µM) in the aqueous buffer.[4]

  • Fluorescence Spectroscopy:

    • Fluorescence spectra are recorded using a fluorometer.

    • For DA-ZP1, the excitation wavelength is set to approximately 495 nm, and emission spectra are collected from 500 to 650 nm.[1]

    • An integration time of 0.1 seconds is typically used, and data are averaged over three scans.[1]

  • Zinc Titration:

    • To determine the fluorescence enhancement and binding affinity, increasing concentrations of a standard ZnCl₂ solution are added to the DA-ZP1 solution.

    • Fluorescence spectra are recorded after each addition.

    • The integrated fluorescence signal intensity is plotted against the free zinc concentration to generate a binding isotherm.[4]

  • Selectivity Assay:

    • To assess selectivity, the fluorescence response of DA-ZP1 is measured in the presence of other metal ions (e.g., CaCl₂, MgCl₂, MnCl₂, CoCl₂, NiCl₂, CuCl₂) at biologically relevant concentrations.

    • The fluorescence intensity is compared to that obtained with ZnCl₂ to determine the relative selectivity.

Live Cell Imaging of Mobile Zinc

This protocol describes the use of DA-ZP1 for visualizing mobile zinc in living cells using fluorescence microscopy.

  • Cell Culture: Cells of interest (e.g., HeLa cells) are cultured on a suitable imaging dish (e.g., glass-bottom dishes).

  • Probe Loading:

    • The cell culture medium is replaced with a dye- and serum-free medium (e.g., DMEM).

    • DA-ZP1 is added to the medium at a final concentration of approximately 5 µM.[1][2]

    • Cells are incubated for a specific period (e.g., 30 minutes) at 37°C and 5% CO₂ to allow for probe uptake.[1][2]

  • Washing: After incubation, the cells are washed with a suitable buffer (e.g., PBS) to remove excess probe.[6]

  • Imaging:

    • Fresh dye- and serum-free medium is added to the cells.

    • The cells are mounted on a fluorescence microscope equipped with appropriate filters for fluorescein-based dyes.

  • Zinc Manipulation (Optional):

    • To induce an increase in intracellular mobile zinc, a zinc ionophore such as sodium pyrithione (B72027) can be added along with an external source of zinc (e.g., ZnCl₂).[1][2]

    • To chelate intracellular zinc and confirm the signal is zinc-dependent, a membrane-permeable zinc chelator like TPEN can be added.[1][2]

  • Image Acquisition: Images are captured before and after the addition of zinc or chelators to observe the change in fluorescence intensity.

Visualizations

Signaling Pathway of DA-ZP1

The following diagram illustrates the reaction-based sensing mechanism of DA-ZP1.

DA_ZP1_Mechanism cluster_0 Inactive State cluster_1 Active State DA_ZP1_non_fluorescent DA-ZP1 (Non-Fluorescent) Diacetylated Fluorescein Hydrolysis Zn²⁺-mediated Acetyl Group Hydrolysis DA_ZP1_non_fluorescent->Hydrolysis Binding ZP1_fluorescent ZP1-Zn²⁺ Complex (Highly Fluorescent) Deacetylated Fluorescein Zn2_ion Mobile Zn²⁺ Zn2_ion->Hydrolysis Hydrolysis->ZP1_fluorescent Activation

Caption: Mechanism of DA-ZP1 activation by mobile zinc ions.

Experimental Workflow for DA-ZP1 Selectivity Assessment

The diagram below outlines the general workflow for evaluating the selectivity of DA-ZP1.

DA_ZP1_Workflow cluster_in_vitro In Vitro Analysis cluster_in_cellulo In Cellulo Analysis Prepare_Probe Prepare DA-ZP1 Solution in Buffer Add_Ions Add Metal Ions (Zn²⁺, Ca²⁺, Mg²⁺, etc.) Prepare_Probe->Add_Ions Measure_Fluorescence Measure Fluorescence (Spectrofluorometer) Add_Ions->Measure_Fluorescence Analyze_Data Analyze Data: Compare Fluorescence Intensity Measure_Fluorescence->Analyze_Data Load_Cells Load Cells with DA-ZP1 Image_Baseline Acquire Baseline Fluorescence Image Load_Cells->Image_Baseline Add_Zinc Introduce Mobile Zinc (e.g., with Ionophore) Image_Baseline->Add_Zinc Image_Response Acquire Fluorescence Image after Zinc Addition Add_Zinc->Image_Response Add_Chelator Add Zinc Chelator (TPEN) Image_Response->Add_Chelator Image_Reversal Acquire Image to Confirm Signal Reversibility Add_Chelator->Image_Reversal

Caption: Workflow for assessing DA-ZP1 selectivity.

References

Unmasking the Luminescent Response: A Technical Guide to the Spectral Properties of DA-ZP1 Upon Zinc Binding

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

An in-depth analysis for researchers, scientists, and drug development professionals on the spectral characteristics of the reaction-based zinc sensor, DA-ZP1.

This technical guide provides a comprehensive overview of the spectral properties of Diacetyl-Zinpyr1 (DA-ZP1), a powerful fluorescent sensor for the detection of mobile zinc ions (Zn²⁺). A detailed examination of its characteristics before and after zinc binding is presented, supported by quantitative data, detailed experimental protocols, and visual diagrams of the underlying mechanisms and experimental workflows.

Core Principles of DA-ZP1 Zinc Sensing

DA-ZP1 is a reaction-based probe designed for high sensitivity and specificity in detecting intracellular zinc. In its native state, DA-ZP1 is essentially non-fluorescent and optically silent at wavelengths greater than 350 nm.[1] This is due to the presence of acetyl groups on the xanthene core, which disrupt the π-conjugation of the fluorescein (B123965) scaffold and force it into a non-fluorescent lactone form.[2]

Upon exposure to zinc ions, a significant transformation occurs. The Lewis acidity of Zn²⁺ mediates the rapid hydrolysis of the acetyl groups.[3][4] This deacetylation event restores the conjugation of the fluorophore and opens the lactone ring.[1] Concurrently, the coordination of zinc to the two dipicolylamine (DPA) arms of the sensor alleviates photoinduced electron transfer (PET), a quenching mechanism.[4][5] The culmination of these processes results in a dramatic increase in fluorescence, providing a robust signal for zinc detection.[1][3]

Quantitative Spectral Properties of DA-ZP1

The following table summarizes the key spectral properties of DA-ZP1 in its apo (zinc-free) and holo (zinc-bound) states, providing a clear comparison of its remarkable turn-on response.

Spectral PropertyBefore Zinc Binding (Apo-DA-ZP1)After Zinc Binding (Holo-ZP1)Reference
Absorption Maximum (λabs) Optically silent > 350 nm505 nm, 510 nm[1][3][4]
Emission Maximum (λem) Non-fluorescent525 nm, 529 nm[1][3][4]
Fluorescence Quantum Yield (Φ) ≤ 0.0010.75 ± 0.03, 0.77[1][3][4]
Fluorescence Fold Increase ->140-fold, 291-fold[1][3][4]
Apparent Kd for Zn²⁺ -0.60 ± 0.03 nM[1][6]

Experimental Protocols

This section outlines the detailed methodologies for key experiments cited in the characterization of DA-ZP1.

UV-Visible Absorption Spectroscopy
  • Objective: To determine the absorption spectra of DA-ZP1 before and after the addition of zinc.

  • Instrumentation: A standard UV-Visible spectrophotometer.

  • Procedure:

    • Prepare a stock solution of DA-ZP1 in a suitable organic solvent (e.g., DMSO).

    • Prepare a working solution of DA-ZP1 (e.g., 1 µM) in an aqueous buffer (e.g., 50 mM PIPES, 100 mM KCl, pH 7.0).[3][4]

    • Record the absorption spectrum of the apo-DA-ZP1 solution.

    • Add a saturating concentration of a zinc salt solution (e.g., ZnCl₂) to the cuvette.

    • Allow the reaction to proceed to completion. The deacetylation kinetics can be monitored by observing the change in absorbance over time at the new absorption maximum (e.g., 510 nm).[1]

    • Record the final absorption spectrum of the zinc-bound ZP1.

Fluorescence Spectroscopy
  • Objective: To measure the fluorescence emission spectra of DA-ZP1 in the absence and presence of zinc.

  • Instrumentation: A spectrofluorometer.

  • Procedure:

    • Prepare a dilute solution of DA-ZP1 (e.g., 1 µM) in the desired aqueous buffer (e.g., 50 mM PIPES, 100 mM KCl, pH 7.0).[3][4]

    • Record the fluorescence emission spectrum of the apo-DA-ZP1 solution using an excitation wavelength of approximately 495 nm.[3][4] The emission is expected to be negligible.

    • To the same cuvette, add incremental amounts of a standard zinc solution to generate a zinc-binding isotherm.[1]

    • After each addition, allow for equilibration and record the fluorescence emission spectrum (e.g., collected from 500 to 650 nm).[4]

    • A final spectrum is recorded at a saturating zinc concentration to determine the maximum fluorescence intensity.

Determination of Fluorescence Quantum Yield (Φ)
  • Objective: To quantify the efficiency of fluorescence emission.

  • Methodology: The relative quantum yield is determined by comparing the integrated fluorescence intensity of the sample to that of a standard with a known quantum yield.

  • Procedure:

    • Prepare a series of solutions of the zinc-bound ZP1 and a reference standard (e.g., fluorescein in 0.1 N NaOH, Φ = 0.95) with absorbances in the range of 0.01-0.1 at the excitation wavelength.[7]

    • Measure the absorbance of each solution at the excitation wavelength.

    • Record the fluorescence emission spectrum for each solution, ensuring identical instrument settings.

    • Integrate the area under the emission curve for each sample.

    • Plot the integrated fluorescence intensity versus absorbance for both the sample and the standard.

    • The quantum yield is calculated using the following equation: Φsample = Φstandard × (Gradientsample / Gradientstandard) × (ηsample² / ηstandard²) where Φ is the quantum yield, Gradient is the slope from the plot of integrated fluorescence intensity versus absorbance, and η is the refractive index of the solvent.

Visualizing the Process: Diagrams and Workflows

To further elucidate the mechanisms and experimental procedures, the following diagrams have been generated using Graphviz.

G Mechanism of DA-ZP1 Activation by Zinc cluster_0 Before Zinc Binding cluster_1 Zinc Binding and Reaction cluster_2 After Zinc Binding Apo-DA-ZP1 DA-ZP1 (Non-fluorescent, Lactone Form) Hydrolysis Zinc-Mediated Acetyl Group Hydrolysis Apo-DA-ZP1->Hydrolysis Binding Zn2+ Zn²⁺ Zn2+->Hydrolysis Holo-ZP1 ZP1-Zn²⁺ Complex (Highly Fluorescent, Open Form) Hydrolysis->Holo-ZP1 Deacetylation & Ring Opening

Caption: DA-ZP1 activation by zinc binding.

G Experimental Workflow for DA-ZP1 Characterization Start Sample Preparation (DA-ZP1 in Buffer) UV_Vis_Apo UV-Vis Spectroscopy (Apo-DA-ZP1) Start->UV_Vis_Apo Fluorescence_Apo Fluorescence Spectroscopy (Apo-DA-ZP1) Start->Fluorescence_Apo Add_Zinc Add Zn²⁺ UV_Vis_Apo->Add_Zinc Fluorescence_Apo->Add_Zinc UV_Vis_Holo UV-Vis Spectroscopy (Holo-ZP1) Add_Zinc->UV_Vis_Holo Fluorescence_Holo Fluorescence Spectroscopy (Holo-ZP1) Add_Zinc->Fluorescence_Holo Data_Analysis Data Analysis & Comparison UV_Vis_Holo->Data_Analysis Quantum_Yield Quantum Yield Determination Fluorescence_Holo->Quantum_Yield Quantum_Yield->Data_Analysis

Caption: Workflow for spectral characterization.

This guide provides a foundational understanding of the spectral properties of DA-ZP1 and its interaction with zinc. The dramatic and selective fluorescence turn-on makes it an invaluable tool for researchers investigating the roles of mobile zinc in complex biological systems.

References

Technical Guide: The Theoretical Basis and Application of DA ZP1 as a Reaction-Based Zinc Indicator

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth overview of the theoretical principles, quantitative properties, and practical applications of Diacetylated Zinpyr1 (DA ZP1), a highly sensitive and specific fluorogenic sensor for mobile zinc (Zn²⁺).

Core Principles and Mechanism of Action

This compound is a third-generation, reaction-based "pro-sensor" designed for the detection of mobile zinc ions in complex biological environments.[1][2] Unlike its predecessor, ZP1, which is a conventional binding-based indicator, this compound remains non-fluorescent until it undergoes a zinc-triggered chemical reaction. This "turn-on" mechanism provides a significantly higher signal-to-noise ratio and an exceptional dynamic range.[2]

The core structure of this compound consists of a fluorescein (B123965) scaffold flanked by two di-(2-picolyl)amine (DPA) moieties, which serve as the zinc-binding ligands.[1] The key innovation is the acetylation of the two phenolic hydroxyl groups on the fluorescein core. These acetyl groups lock the fluorophore into a non-fluorescent, spirocyclic lactone form.[3]

The activation of this compound is a sophisticated two-stage process initiated by the presence of Zn²⁺:

  • Zinc-Mediated Hydrolysis: The Lewis acidity of a zinc ion catalyzes the rapid and selective hydrolytic cleavage of the two acetyl groups.[2][4] This irreversible reaction opens the spiro-lactone ring, restoring the conjugated π-system of the fluorescein fluorophore and "unlocking" its fluorescent potential.[2][3]

  • Inhibition of Photoinduced Electron Transfer (PeT): Once deacetylated, the molecule becomes ZP1. The two DPA arms then coordinate the zinc ion. This binding event prevents the lone pair electrons on the DPA's tertiary amines from quenching the excited state of the fluorescein core through Photoinduced Electron Transfer (PeT).[1][5]

The combination of these two events—the unlocking of the fluorophore and the inhibition of PeT quenching—results in a massive increase in fluorescence intensity, signifying the presence of mobile zinc.[1][2]

DA_ZP1_Mechanism cluster_0 cluster_1 DAZP1 This compound (Non-Fluorescent) ZP1_Intermediate ZP1 (Deacetylated) (Low Fluorescence) DAZP1->ZP1_Intermediate 1. Zn²⁺-catalyzed hydrolysis of acetyl groups State1 Initial State: • Spiro-lactone form • Quenched π-system ZP1_Zn ZP1-Zn²⁺ Complex (Highly Fluorescent) ZP1_Intermediate->ZP1_Zn 2. Zn²⁺ coordination by DPA arms State2 Intermediate State: • Fluorescein form • PeT quenching active State3 Final State: • PeT quenching inhibited • Strong emission Zn_ion Zn²⁺ Zn_ion->DAZP1 Zn_ion->ZP1_Intermediate

Mechanism of this compound activation by zinc.

Photophysical and Binding Properties

This compound exhibits superior photophysical properties that make it an ideal zinc sensor. Its extremely low background fluorescence and high quantum yield upon zinc binding lead to a very high fluorescence turn-on response.

PropertyValueReference
Dissociation Constant (Kd for Zn²⁺) 0.60 ± 0.03 nM[4]
Quantum Yield (Φ) - Metal-Free ≤ 0.001[1]
Quantum Yield (Φ) - Zn²⁺-Bound 0.75 - 0.77[1][2]
Excitation Maximum (λex) ~490 - 505 nm[2]
Emission Maximum (λem) ~522 - 529 nm[1][2]
Fluorescence Enhancement ~70-fold to >290-fold[1][2]

The sub-nanomolar dissociation constant indicates an exceptionally high affinity for zinc ions. Furthermore, this compound is highly selective for Zn²⁺ over other biologically abundant metal ions such as Ca²⁺ and Mg²⁺.[1][4] While other transition metals like Cu²⁺ or Co²⁺ could potentially interact with the probe, their intracellular mobile concentrations are generally too low to cause significant signal.[1][4]

Key Advantages Over Predecessor Probes

This compound was engineered to overcome critical limitations of earlier-generation zinc sensors like ZP1.

  • Exceptional Dynamic Range: By starting from a true "off" state, this compound achieves a fluorescence enhancement of over 70-fold in cells and up to 291-fold in cuvette studies, far exceeding the ~6-fold turn-on of its predecessor, ZP1.[2][6]

  • Low Background and pH Insensitivity: The acetylation strategy locks the probe in a non-fluorescent lactone form, which completely abolishes the background fluorescence caused by protonation at low pH—a known issue with ZP1.[1][2]

  • Reaction-Based Signal Amplification: The zinc-catalyzed hydrolysis is an irreversible chemical reaction, providing a robust and cumulative signal that is less prone to artifacts than simple equilibrium-based binding.[1][7]

  • Esterase Insensitivity: The acetyl groups on this compound are remarkably stable against hydrolysis by intracellular esterases, ensuring that the fluorescence turn-on is specifically due to the presence of mobile zinc.[1][2][4]

  • High Cell Permeability: The acetylated form readily crosses cell membranes, allowing for effective labeling at low nanomolar concentrations, a significant improvement over the micromolar concentrations often required for ZP1.[2]

Experimental Protocols and Applications

This compound's unique properties make it a versatile tool for a range of applications, from live-cell imaging of zinc signaling to the purification of specific cell types rich in zinc.

Protocol 1: Live Cell Imaging of Mobile Zinc

This protocol describes a general method for visualizing changes in intracellular mobile zinc concentrations in cultured cells, such as HeLa cells.

Methodology:

  • Cell Seeding: Plate cells (e.g., HeLa) on glass-bottom dishes or chamber slides and culture to the desired confluency.

  • Probe Loading: Prepare a 5 µM working solution of this compound in serum-free cell culture medium. Replace the culture medium with the this compound solution and incubate for 30 minutes at 37°C.[2]

  • Baseline Imaging: Wash the cells with fresh medium to remove excess probe. Acquire initial fluorescence images to establish the baseline signal, which should be minimal.[2]

  • Zinc influx: To induce an increase in intracellular zinc, treat the cells with a solution containing a zinc salt and an ionophore (e.g., 25 µM ZnCl₂ with 25 µM sodium pyrithione (B72027) (ZnPT)).[2]

  • Time-Lapse Imaging: Acquire fluorescence images immediately after adding the zinc/ionophore solution to monitor the fluorescence turn-on over time.

  • Reversibility Check (Signal Quenching): To confirm the signal is zinc-dependent, add a membrane-permeable, high-affinity zinc chelator like TPEN (N,N,N',N'-tetrakis(2-pyridylmethyl)ethylenediamine) at a final concentration of 50 µM. This will chelate the intracellular zinc, causing the DPA arms of the activated ZP1 to release the zinc, thereby re-engaging PeT quenching and reducing the fluorescence signal.[2][5]

Live_Cell_Imaging_Workflow start Start seed_cells 1. Seed Cells on Imaging Dish start->seed_cells load_probe 2. Load Cells with 5 µM this compound (30 min) seed_cells->load_probe wash 3. Wash Cells with Fresh Medium load_probe->wash baseline_img 4. Acquire Baseline Fluorescence Image wash->baseline_img add_zn 5. Add Zn²⁺/Pyrithione to Increase [Zn²⁺]i baseline_img->add_zn turnon_img 6. Acquire Time-Lapse Images of Signal Turn-On add_zn->turnon_img add_tpen 7. Add TPEN to Chelate Intracellular Zn²⁺ turnon_img->add_tpen quench_img 8. Image Signal Quenching (Confirms Zn²⁺-Dependence) add_tpen->quench_img end_node End quench_img->end_node

Workflow for live-cell imaging of mobile zinc.
Protocol 2: Selective Labeling and Isolation of Pancreatic β-Cells

Pancreatic β-cells contain exceptionally high concentrations of mobile zinc within their insulin (B600854) granules. This compound can harness this unique physiological feature to selectively label and isolate these cells from mixed populations using Fluorescence-Activated Cell Sorting (FACS).[4]

Methodology:

  • Cell Preparation: Prepare a single-cell suspension from human pancreatic islets or differentiated stem cell cultures through enzymatic dissociation.[8][9]

  • This compound Staining: Incubate the single-cell suspension with a low concentration of this compound (e.g., 0.3 µM) for 30 minutes at 37°C.[4]

  • Specificity Control (Optional): In a parallel sample, use a control compound like DM-1 or DA-FC, which lacks the zinc-binding DPA ligand, to ensure the fluorescence signal is not due to non-specific esterase activity.[9]

  • FACS Analysis and Sorting: Analyze the cells on a flow cytometer. The β-cells will exhibit significantly higher fluorescence intensity compared to other cell types (e.g., α-cells, ductal cells).[4][8]

  • Gating and Collection: Establish gates to isolate the "this compound-bright" population (β-cells) and potentially "this compound-intermediate" populations (which may enrich for α-cells) from the "this compound-negative" population.[4][10] Collect the sorted cell fractions.

  • Post-Sort Validation: Confirm the identity and purity of the sorted populations through techniques such as immunocytochemistry for β-cell markers (e.g., C-peptide, Insulin, PDX1, NKX6.1) and functional assays like glucose-stimulated insulin secretion (GSIS).[4][6][9]

FACS_Workflow start Start islets 1. Prepare Single-Cell Suspension from Islets or Stem Cells start->islets stain 2. Stain Cells with 0.3 µM this compound (30 min) islets->stain facs 3. Run on Flow Cytometer (FACS) stain->facs collect DA-ZP1 Negative DA-ZP1 Bright (β-cells) facs->collect validate_neg 5a. Post-Sort Analysis (Non-β-cells) collect:neg->validate_neg Non-β-cells validate_pos 5b. Post-Sort Analysis (β-cells) collect:bright->validate_pos β-cells end_node End validate_neg->end_node analysis • Immunostaining (C-peptide) • Functional Assays (GSIS) • Transcriptomics validate_pos->analysis analysis->end_node

Workflow for β-cell isolation using this compound and FACS.

Conclusion

This compound represents a significant advancement in fluorescent sensor technology for mobile zinc. Its reaction-based mechanism confers unparalleled sensitivity, a high dynamic range, and resistance to common experimental artifacts like pH fluctuations and esterase activity. These features make it an exceptionally powerful and reliable tool for researchers investigating the multifaceted roles of zinc signaling in cell biology, neuroscience, and diabetes, as well as for professionals in drug development seeking to target zinc-rich cell types.

References

The Zinpyr Family of Fluorescent Zinc Probes: A Technical Guide to Their History, Mechanism, and Application

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the history and core scientific principles of the Zinpyr (ZP) family of fluorescent probes, which have become indispensable tools for the detection and quantification of mobile zinc ions in biological systems. This document provides a comprehensive overview of their development, mechanism of action, and practical application, with detailed experimental protocols for their use.

Introduction: The Rise of a Zinc-Sensing Family

The Zinpyr family of fluorescent sensors emerged from the need for sensitive and selective tools to study the intricate roles of mobile zinc in cellular processes.[1] Unlike tightly bound structural zinc in proteins, mobile zinc is involved in a variety of dynamic physiological and pathological events, including neurotransmission and apoptosis. The development of the Zinpyr probes, pioneered by Stephen J. Lippard and his collaborators, provided researchers with the ability to visualize these transient zinc fluxes in living cells.

The core structure of a Zinpyr probe consists of a fluorescein (B123965) platform, a highly fluorescent scaffold, appended with one or two zinc-chelating moieties.[2] The most common chelator used is di-(2-picolyl)amine (DPA).[2] The first generation of these sensors, including the well-known Zinpyr-1 (ZP1), demonstrated high affinity for zinc and a significant fluorescence enhancement upon binding.[1] Subsequent generations of Zinpyr probes have introduced modifications to this basic structure to fine-tune properties such as zinc affinity, selectivity, and cellular localization. These advancements include asymmetrically derivatized fluoresceins and the incorporation of different heterocyclic groups like pyrazine, as seen in ZPP1, to modulate the electronic properties and reduce background fluorescence.[3][4]

Mechanism of Action: Photoinduced Electron Transfer (PET)

The fluorescence "turn-on" mechanism of the Zinpyr family is based on the principle of Photoinduced Electron Transfer (PET). In the absence of zinc, the lone pair of electrons on the nitrogen atoms of the DPA chelator can quench the excited state of the fluorescein fluorophore upon excitation. This non-radiative process results in low fluorescence emission.

Upon binding of a zinc ion to the DPA moiety, the lone pair of electrons on the nitrogen atoms become involved in the coordination bond with the metal ion. This binding event lowers the energy of the nitrogen orbitals, effectively inhibiting the PET process. Consequently, upon excitation, the fluorescein core returns to its ground state via the radiative pathway of fluorescence emission, leading to a significant increase in the observed fluorescence intensity.[5] This "off-on" switching mechanism provides a robust and sensitive method for detecting changes in zinc concentration.

PET_Mechanism Zinpyr Probe Zinc Sensing Mechanism cluster_free Zinc-Free State cluster_bound Zinc-Bound State Excitation Excitation (Light Absorption) Excited_State_Free Excited State (Zinpyr) Excitation->Excited_State_Free Ground_State_Free Ground State (Zinpyr) Excited_State_Free->Ground_State_Free Low Fluorescence PET Photoinduced Electron Transfer (PET) Excited_State_Free->PET Quenching Zinc_Binding Zn²⁺ Binding Ground_State_Free->Zinc_Binding No_Fluorescence Quenched Fluorescence (Low Emission) PET->No_Fluorescence Excited_State_Bound Excited State (Zinpyr-Zn²⁺) Fluorescence Fluorescence Emission (High Emission) Excited_State_Bound->Fluorescence Emission Ground_State_Bound Ground State (Zinpyr-Zn²⁺) Ground_State_Bound->Excited_State_Bound Zinc_Binding->Ground_State_Bound

Mechanism of Photoinduced Electron Transfer (PET) in Zinpyr probes.

Quantitative Data of Key Zinpyr Probes

The photophysical properties of Zinpyr probes are critical for their selection in specific biological experiments. The following table summarizes key quantitative data for several members of the Zinpyr family.

ProbeExcitation (λex, nm) (Free)Excitation (λex, nm) (Zn²⁺-bound)Emission (λem, nm)Quantum Yield (Φ) (Free)Quantum Yield (Φ) (Zn²⁺-bound)Dissociation Constant (Kd)Reference(s)
ZP1 515507~5250.380.87~0.7 nM[1][6]
ZP4 ~500~500~515~0.08~0.4<1 nM[5]
ZP9 495495~520--0.69 µM[4]
ZP10 495495~520--1.9 µM[4]
ZPP1 5055235320.0520.70K1app ~1.5x10¹¹ M⁻¹, K2app ~1.0x10⁸ M⁻¹[3]

Experimental Protocols

This section provides detailed methodologies for key experiments involving Zinpyr probes.

Synthesis of Zinpyr-1 (ZP1)

Zinpyr-1 can be synthesized via a one-step Mannich reaction.[7]

Materials:

  • 2',7'-Dichlorofluorescein

  • Bis(2-pyridylmethyl)amine (DPA)

  • Paraformaldehyde

  • Ethanol (B145695)

Procedure:

  • Combine 2',7'-dichlorofluorescein, a slight excess of bis(2-pyridylmethyl)amine, and a slight excess of paraformaldehyde in ethanol.

  • Reflux the reaction mixture for 24-48 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature.

  • The crude product often precipitates from the solution. Collect the precipitate by filtration.

  • Purify the crude product by recrystallization from a suitable solvent such as ethanol to yield Zinpyr-1 as a solid.

  • Characterize the final product using ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its structure and purity.

Determination of Zinc Dissociation Constant (Kd) by Fluorescence Titration

The binding affinity of a Zinpyr probe for zinc is determined by fluorescence titration.[3][8]

Kd_Determination_Workflow Workflow for Kd Determination Prepare_Probe Prepare a stock solution of Zinpyr probe in DMSO Titration Perform fluorescence titration: Add incremental amounts of ZnCl₂ to a dilute solution of the probe in buffer Prepare_Probe->Titration Prepare_Buffer Prepare a buffered aqueous solution (e.g., 50 mM PIPES, 100 mM KCl, pH 7.0) Prepare_Buffer->Titration Prepare_Zinc Prepare a stock solution of ZnCl₂ in water Prepare_Zinc->Titration Measure_Fluorescence Measure fluorescence intensity after each addition of ZnCl₂ Titration->Measure_Fluorescence Plot_Data Plot fluorescence intensity versus total zinc concentration Measure_Fluorescence->Plot_Data Fit_Data Fit the titration curve using a suitable binding model (e.g., 1:1 binding isotherm) Plot_Data->Fit_Data Determine_Kd Determine the dissociation constant (Kd) Fit_Data->Determine_Kd

Experimental workflow for determining the zinc dissociation constant (Kd).

Materials:

  • Zinpyr probe

  • Dimethyl sulfoxide (B87167) (DMSO)

  • PIPES buffer (or other suitable biological buffer)

  • Potassium chloride (KCl)

  • Zinc chloride (ZnCl₂)

  • Fluorometer

Procedure:

  • Prepare a stock solution of the Zinpyr probe (e.g., 1 mM) in DMSO.

  • Prepare a buffered aqueous solution (e.g., 50 mM PIPES, 100 mM KCl, pH 7.0).

  • Prepare a stock solution of high-purity ZnCl₂ in water.

  • In a quartz cuvette, prepare a dilute solution of the Zinpyr probe (e.g., 1 µM) in the buffered solution.

  • Set the fluorometer to the appropriate excitation wavelength for the zinc-bound form of the probe and record the initial fluorescence emission spectrum.

  • Add small, incremental amounts of the ZnCl₂ stock solution to the cuvette, ensuring thorough mixing after each addition.

  • Record the fluorescence emission spectrum after each addition of zinc.

  • Continue the titration until the fluorescence intensity reaches a plateau, indicating saturation of the probe with zinc.

  • Plot the integrated fluorescence intensity as a function of the total zinc concentration.

  • Fit the resulting titration curve to a suitable binding isotherm (e.g., a 1:1 binding model) using non-linear regression analysis to calculate the dissociation constant (Kd).[8]

Live-Cell Imaging of Mobile Zinc

Zinpyr probes are cell-permeable and can be used to visualize mobile zinc in living cells.[9]

Live_Cell_Imaging_Workflow Workflow for Live-Cell Imaging with Zinpyr Probes Seed_Cells Seed cells on a glass-bottom dish or coverslip and grow to desired confluency Prepare_Loading Prepare a loading solution of Zinpyr probe (e.g., 2.5-10 µM in serum-free medium from a DMSO stock) Seed_Cells->Prepare_Loading Incubate_Cells Incubate cells with the loading solution (e.g., 10-30 minutes at 37°C) Prepare_Loading->Incubate_Cells Wash_Cells Wash cells with fresh medium to remove excess probe Incubate_Cells->Wash_Cells Image_Cells Image cells using a fluorescence microscope with appropriate filter sets Wash_Cells->Image_Cells Optional_Treatment Optional: Treat cells with a zinc ionophore (e.g., pyrithione) and/or a zinc chelator (e.g., TPEN) to manipulate intracellular zinc levels Image_Cells->Optional_Treatment Analyze_Images Analyze fluorescence intensity and localization to determine changes in mobile zinc Image_Cells->Analyze_Images Optional_Treatment->Image_Cells

General workflow for live-cell imaging of mobile zinc using Zinpyr probes.

Materials:

  • Cultured cells (e.g., HeLa, neurons)

  • Glass-bottom imaging dishes or coverslips

  • Cell culture medium

  • Zinpyr probe stock solution in DMSO

  • Fluorescence microscope with appropriate filters

  • Optional: Zinc ionophore (e.g., pyrithione) and zinc chelator (e.g., TPEN)

Procedure:

  • Seed the cells on a glass-bottom imaging dish or coverslip and allow them to adhere and grow to the desired confluency.

  • Prepare a loading solution by diluting the Zinpyr probe stock solution in serum-free cell culture medium to a final concentration of 2.5-10 µM.[9]

  • Remove the culture medium from the cells and replace it with the probe-containing loading solution.

  • Incubate the cells for 10-30 minutes at 37°C in a CO₂ incubator.[9]

  • Wash the cells two to three times with fresh, pre-warmed culture medium to remove any extracellular probe.

  • Image the cells using a fluorescence microscope equipped with a filter set appropriate for the Zinpyr probe (e.g., FITC/GFP channel).

  • To confirm that the observed fluorescence is due to zinc, you can treat the cells with a zinc ionophore like pyrithione (B72027) to increase intracellular zinc and observe an increase in fluorescence. Conversely, adding a membrane-permeable zinc chelator like TPEN should decrease the fluorescence.[2]

  • Acquire and analyze images to determine the localization and relative changes in mobile zinc concentration within the cells.

Conclusion

The Zinpyr family of fluorescent probes has revolutionized the study of mobile zinc in biological systems. Their development from the foundational Zinpyr-1 to more sophisticated, second-generation sensors has provided researchers with a versatile toolkit to investigate the multifaceted roles of this important metal ion. The principles of their design, based on the PET mechanism, and the methodologies for their application, as detailed in this guide, continue to be fundamental to their successful use in a wide range of research areas, from neuroscience to drug discovery. As research into the "zincsome" progresses, the legacy and continued evolution of the Zinpyr family will undoubtedly play a central role.

References

Methodological & Application

Illuminating the Role of Mobile Zinc: Application Notes and Protocols for DA ZP1 in Live Cell Imaging

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to using DA ZP1, a highly sensitive and selective fluorescent probe, for imaging mobile zinc (Zn²⁺) in live cells and tissues. This document outlines the probe's mechanism of action, key applications, detailed experimental protocols, and relevant quantitative data to facilitate the successful integration of this compound into your research workflows.

Introduction to this compound

This compound (diacetylated Zinpyr1) is a reaction-based sensor designed for the detection of mobile zinc ions in biological systems. In its native state, this compound is non-fluorescent. This "off" state is achieved by the diacetylation of the fluorescein (B123965) scaffold, which disrupts the π-conjugation necessary for fluorescence. Upon encountering Zn²⁺, the Lewis acidity of the zinc ion catalyzes the hydrolysis of the acetyl groups. This reaction restores the conjugated system of the fluorophore, leading to a significant "turn-on" fluorescence signal. This reaction-based mechanism provides a high signal-to-noise ratio and is less susceptible to background fluorescence from proton interference, a common issue with other fluorescent zinc sensors.[1]

Mechanism of Action

The activation of this compound is a two-fold process mediated by zinc ions. Initially, the non-fluorescent this compound probe readily crosses the cell membrane. Intracellularly, the presence of mobile Zn²⁺ initiates the fluorescence turn-on. The zinc ion binds to the dipicolylamine (DPA) chelating groups and, through its Lewis acidity, promotes the rapid hydrolysis of the two acetyl esters on the fluorescein core. This deacetylation restores the π-conjugation of the fluorophore, resulting in a bright green fluorescence. This process is highly selective for zinc over other biologically relevant metal ions.

DA_ZP1_Mechanism cluster_off Non-Fluorescent State cluster_on Fluorescent State DA_ZP1 This compound (Diacetylated, Non-fluorescent) ZP1_Zn ZP1-Zn²⁺ Complex (Deacetylated, Fluorescent) DA_ZP1->ZP1_Zn + Zn²⁺ (Hydrolysis) ZP1_Zn->DA_ZP1 - Zn²⁺ (Partial Reversibility)

This compound Activation Mechanism

Quantitative Data

The following tables summarize the key photophysical properties of this compound and provide recommended starting concentrations for various applications.

Table 1: Photophysical Properties of this compound

PropertyValueReference
Excitation Wavelength (λex)490-495 nm[1][2]
Emission Wavelength (λem)522-525 nm[1][2]
Quantum Yield (Φ) (in presence of Zn²⁺)~0.77[1]
Dissociation Constant (Kd) for Zn²⁺~0.6 nM[2][3]
Fluorescence Fold Increase (upon Zn²⁺ binding)~70-fold in cells, up to 291-fold in vitro[1]
Molar Extinction Coefficient (ε)Not specified
SolubilitySoluble to 2 mM in DMSO[2]

Table 2: Recommended Starting Concentrations for Live Cell Imaging

ApplicationCell/Tissue TypeRecommended ConcentrationIncubation TimeReference
General Cell CultureHeLa Cells5 µM30 minutes[1]
Pancreatic β-cell ImagingEndoC-βH1 cells, Human Islets0.3 - 5 µM30 - 60 minutes
Stem Cell-Derived β-like CellshESC-derived β-like cells0.3 µM30 minutes
Brain Tissue SlicesMouse Dorsal Cochlear Nucleus1 µM20 minutes[1]
In Vivo ImagingMouse Pancreatic Islets (intravenous)10 mg/kg body weight1 hour post-injection

Experimental Protocols

The following are detailed protocols for the use of this compound in live cell and tissue imaging.

Protocol 1: General Live Cell Imaging of Mobile Zinc

This protocol is suitable for imaging changes in intracellular mobile zinc in cultured cells, such as HeLa cells.

Materials:

  • This compound

  • Dimethyl sulfoxide (B87167) (DMSO), anhydrous

  • Live cell imaging medium (e.g., DMEM, serum-free)

  • Zinc ionophore (e.g., Sodium Pyrithione - ZnPT)

  • Zinc chelator (e.g., TPEN)

  • Cells cultured on imaging-compatible plates or coverslips

  • Fluorescence microscope with appropriate filter sets (e.g., FITC/GFP)

Procedure:

  • Reagent Preparation:

    • Prepare a 1-5 mM stock solution of this compound in anhydrous DMSO. Store at -20°C, protected from light.

    • Prepare stock solutions of ZnPT (e.g., 10 mM in DMSO) and TPEN (e.g., 20 mM in DMSO).

  • Cell Preparation:

    • Plate cells on a suitable imaging vessel (e.g., glass-bottom dish) and allow them to adhere and reach the desired confluency.

  • This compound Loading:

    • Dilute the this compound stock solution in serum-free medium to the final working concentration (e.g., 5 µM for HeLa cells).

    • Remove the culture medium from the cells and wash once with warm imaging medium.

    • Add the this compound loading solution to the cells and incubate for 30 minutes at 37°C and 5% CO₂.

  • Imaging:

    • After incubation, wash the cells twice with warm imaging medium to remove excess probe.

    • Add fresh imaging medium to the cells.

    • Acquire baseline fluorescence images using a fluorescence microscope (λex ≈ 490 nm, λem ≈ 525 nm).

    • To induce zinc influx, add ZnPT to the medium at a final concentration of 10-25 µM and acquire images. A significant increase in fluorescence should be observed.

    • To confirm that the fluorescence signal is zinc-dependent, add the cell-permeable zinc chelator TPEN (e.g., 50 µM final concentration) and acquire images. The fluorescence signal should decrease.

Experimental Workflow Diagram

Live_Cell_Imaging_Workflow start Start: Plate cells on imaging dish load_probe Load cells with this compound (e.g., 5 µM for 30 min) start->load_probe wash1 Wash cells to remove excess probe load_probe->wash1 image_baseline Image baseline fluorescence (Low signal expected) wash1->image_baseline add_znpt Induce zinc influx (e.g., add ZnPT) image_baseline->add_znpt image_zinc Image zinc-induced fluorescence (High signal expected) add_znpt->image_zinc add_tpen Chelate intracellular zinc (e.g., add TPEN) image_zinc->add_tpen image_chelated Image after chelation (Signal should decrease) add_tpen->image_chelated end End: Analyze data image_chelated->end Pancreatic_Beta_Cell_Signaling Role of Mobile Zinc in Pancreatic β-Cell Insulin Secretion cluster_beta_cell Pancreatic β-Cell glucose High Glucose metabolism Glucose Metabolism (↑ ATP/ADP) glucose->metabolism k_atp KATP Channel Closure metabolism->k_atp depolarization Membrane Depolarization k_atp->depolarization ca_influx Ca²⁺ Influx depolarization->ca_influx granule_fusion Insulin Granule Fusion with Plasma Membrane ca_influx->granule_fusion insulin_zinc_release Co-secretion of Insulin and Zn²⁺ granule_fusion->insulin_zinc_release dazp1_signal This compound → Fluorescent Signal insulin_zinc_release->dazp1_signal Mobile Zn²⁺ detection

References

Application Notes and Protocols for FACS Analysis of Pancreatic Islets Using DA ZP1

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The analysis and purification of pancreatic beta-cells are crucial for diabetes research and the development of cell-based therapies. Pancreatic beta-cells are characterized by their high intracellular zinc concentration, which plays a vital role in insulin (B600854) crystallization and storage. This unique feature allows for the use of zinc-responsive fluorescent probes to specifically label and isolate these cells. Diacetylated Zinpyr1 (DA ZP1) is a cell-permeable, reaction-based probe that exhibits fluorescence upon binding to intracellular zinc ions (Zn(II)).[1][2][3][4] This document provides detailed application notes and protocols for the use of this compound in Fluorescence-Activated Cell Sorting (FACS) analysis and purification of pancreatic islets, particularly beta-cells.

Principle of this compound Action

This compound is a non-fluorescent molecule that can freely cross the cell membrane. Once inside the cell, intracellular esterases cleave the acetyl groups, trapping the probe. In the high-zinc environment of pancreatic beta-cell granules, the probe's ligand binds to Zn(II), triggering a conformational change that results in a strong fluorescent signal.[1][3][4] This fluorescence is proportional to the labile zinc concentration, making it a reliable marker for beta-cells.[5][6][7]

The chemical reaction underlying this compound's fluorescence is a Zn(II)-mediated deacetylation, which releases the active fluorophore, ZP1.[1] This reaction-based mechanism provides high sensitivity and specificity for Zn(II).[1][3][4]

DA_ZP1_Mechanism cluster_extracellular Extracellular Space cluster_intracellular Intracellular Space (Beta-Cell) cluster_cytosol Cytosol cluster_granule Insulin Granule DA_ZP1_ext This compound (Non-fluorescent) DA_ZP1_int This compound DA_ZP1_ext->DA_ZP1_int Cellular Uptake ZP1_intermediate ZP1 Intermediate DA_ZP1_int->ZP1_intermediate Deacetylation ZP1_bound ZP1-Zn(II) Complex (Fluorescent) ZP1_intermediate->ZP1_bound Zn(II) Binding Esterases Esterases Esterases->DA_ZP1_int Zn High [Zn(II)] Zn->ZP1_intermediate

Mechanism of this compound fluorescence in beta-cells.

Advantages of Using this compound

  • High Specificity for Beta-Cells: this compound preferentially labels insulin-positive cells due to their high zinc content.[1][2] Studies have shown that approximately 81% of this compound-positive cells from human islets are also positive for C-peptide, a marker for beta-cells.[3][4] This specificity is higher than other zinc probes like TSQ, which labels around 68% of insulin-positive cells.[1]

  • Rapid and Simple Protocol: The staining procedure is quick and straightforward, without the need for antibodies against cell surface markers.[1]

  • Viability of Sorted Cells: this compound staining and subsequent FACS sorting do not significantly impact beta-cell viability, proliferation, apoptosis, or insulin secretion function.[1][8] This allows for downstream applications with the purified cells, such as functional assays, gene expression analysis, and transplantation studies.[1][2]

  • Cost-Effective: Compared to antibody-based sorting methods, using a small molecule probe like this compound can be more economical.[1]

Quantitative Data Summary

The following tables summarize key quantitative data for the application of this compound in FACS analysis of pancreatic islets.

ParameterCell TypeConcentrationIncubation TimeTemperatureReference
Staining EndoC-βH1 cells0.3 µM30 min37°C[1]
Dissociated Human Islets0.3 µMNot specifiedNot specified[9]
Dissociated Mouse IsletsNot specifiedNot specifiedNot specified[1]
ApplicationCell TypeThis compound PurityComparison Probe PurityReference
Beta-Cell Enrichment Human Islets~81% C-peptide+~68% Insulin+ (TSQ)[1][3][4]
Stem Cell-derived Beta-like CellsHighNot applicable[1]
Alpha-Cell Enrichment Human Islets~95% Glucagon+Not applicable[8]

Experimental Protocols

Materials
  • This compound (diacetylated Zinpyr1)

  • Dimethyl sulfoxide (B87167) (DMSO)

  • Phosphate-buffered saline (PBS), Ca2+/Mg2+ free

  • Cell dissociation reagent (e.g., TrypLE Express, Accutase)

  • Culture medium appropriate for pancreatic islets (e.g., CMRL-1066)

  • FACS buffer (e.g., PBS with 2% FBS and 1 mM EDTA)

  • Propidium Iodide (PI) or other viability dye

  • FACS tubes

  • Flow cytometer equipped with a 488 nm laser and appropriate filters for FITC detection.

Protocol 1: Staining of Dissociated Pancreatic Islets for FACS Analysis

This protocol describes the steps for staining dispersed pancreatic islet cells with this compound for subsequent analysis and sorting by flow cytometry.

FACS_Protocol Isolate_Islets 1. Isolate Pancreatic Islets Dissociate_Islets 2. Dissociate to Single Cells (e.g., TrypLE, 12-15 min, 37°C) Isolate_Islets->Dissociate_Islets Wash_Cells 3. Wash and Resuspend Cells Dissociate_Islets->Wash_Cells Stain_Cells 5. Incubate Cells with this compound (30 min, 37°C) Wash_Cells->Stain_Cells Prepare_DAZP1 4. Prepare this compound Staining Solution (e.g., 0.3 µM in culture medium) Prepare_DAZP1->Stain_Cells Wash_Stained_Cells 6. Wash Cells to Remove Excess Probe Stain_Cells->Wash_Stained_Cells Resuspend_for_FACS 7. Resuspend in FACS Buffer with Viability Dye (e.g., PI) Wash_Stained_Cells->Resuspend_for_FACS FACS_Analysis 8. Analyze and Sort on Flow Cytometer (Ex: 488 nm, Em: ~520 nm) Resuspend_for_FACS->FACS_Analysis Collect_Fractions 9. Collect this compound+ and this compound- Fractions FACS_Analysis->Collect_Fractions

Experimental workflow for this compound-based FACS.

Step-by-Step Procedure:

  • Islet Dissociation:

    • Culture isolated human or rodent pancreatic islets in appropriate media.

    • Wash the islets with PBS.

    • Dissociate the islets into a single-cell suspension using a suitable enzyme such as TrypLE Express for 12-15 minutes at 37°C, with gentle mixing every 2-3 minutes.[10]

    • Neutralize the dissociation reagent with culture medium and gently pipette to ensure a single-cell suspension.

    • Filter the cell suspension through a 40 µm cell strainer to remove any remaining clumps.

  • Cell Staining:

    • Centrifuge the cells and resuspend the pellet in fresh culture medium.

    • Prepare a working solution of this compound in culture medium. A final concentration of 0.3 µM is recommended for optimal differentiation between beta-cells and non-beta-cells.[1][10] Higher concentrations (≥1.25 µM) may lead to non-specific background fluorescence.[1]

    • Incubate the cells with the this compound solution for 30 minutes at 37°C.[1][10]

  • Preparation for FACS:

    • After incubation, wash the cells twice with FACS buffer to remove excess probe.

    • Resuspend the final cell pellet in cold FACS buffer at a suitable concentration for flow cytometry (e.g., 1-10 x 10^6 cells/mL).

    • Just before analysis, add a viability dye such as Propidium Iodide (PI) to exclude dead cells from the analysis.

  • FACS Analysis and Sorting:

    • Set up the flow cytometer for detecting the fluorescence of this compound (excitation ~488 nm, emission ~520 nm, typically in the FITC channel).

    • Gate on the live, single-cell population using forward and side scatter, and the viability dye signal.

    • Identify the this compound-positive (this compound+) and this compound-negative (this compound-) populations.

    • Set up sorting gates to collect the desired cell fractions. For beta-cell enrichment, a conservative gate on the brightest this compound+ population is recommended.[8]

    • Collect the sorted cells in appropriate tubes containing culture medium.

Protocol 2: Validation of Sorted Cell Populations

After sorting, it is essential to validate the purity and identity of the collected cell fractions.

  • Immunocytochemistry:

    • Cytospin or plate a fraction of the sorted cells onto slides.

    • Fix the cells (e.g., with 4% paraformaldehyde).

    • Perform immunofluorescent staining for beta-cell markers such as Insulin or C-peptide, and for other islet hormones like Glucagon (alpha-cells) and Somatostatin (delta-cells) to assess the purity of the sort.[1][3][4]

  • Gene Expression Analysis:

    • Extract RNA from the sorted cell populations.

    • Perform quantitative PCR (qPCR) or RNA-sequencing to analyze the expression of cell-type-specific genes (e.g., INS, GCG, SST, PDX1, NKX6-1).[1][8]

  • Functional Assays:

    • Culture the sorted cells and perform functional assays, such as a glucose-stimulated insulin secretion (GSIS) assay, to confirm that the sorted beta-cells are functional.[1]

Troubleshooting

IssuePossible CauseSolution
Low this compound Signal Suboptimal this compound concentration.Titrate this compound concentration (e.g., 0.1 to 1.0 µM).
Short incubation time.Increase incubation time (e.g., up to 60 minutes).
Depleted intracellular zinc.Ensure cells are healthy and not treated with chelating agents.
High Background Fluorescence This compound concentration too high.Use a lower concentration of this compound (e.g., 0.3 µM).[1]
Incomplete washing.Ensure thorough washing of cells after staining.
Poor Cell Viability Harsh dissociation procedure.Optimize dissociation time and enzyme concentration.
High sorting pressure.Use lower pressure settings on the flow cytometer.
Inappropriate collection medium.Collect sorted cells in serum-containing medium on ice.

Conclusion

This compound is a powerful tool for the selective labeling and purification of pancreatic beta-cells for a variety of downstream applications. Its high specificity, rapid protocol, and compatibility with live-cell sorting make it a valuable reagent for researchers in diabetes and islet biology. By following the detailed protocols and considering the quantitative data presented, researchers can effectively utilize this compound to advance their studies of pancreatic islet function and dysfunction.

References

Application Notes and Protocols: DA-ZP1 Staining for Primary Cell Cultures

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

DA-ZP1 (diacetylated Zinpyr1) is a fluorogenic sensor for zinc ions (Zn²⁺) that has emerged as a valuable tool for the selective labeling and isolation of specific live cell populations, most notably pancreatic β-cells and stem cell-derived β-like cells.[1][2] Unlike traditional immunofluorescence which targets specific proteins with antibodies in fixed cells, DA-ZP1 operates as a reaction-based probe in living cells. The probe is initially non-fluorescent but upon entering the cell and binding to Zn²⁺, it undergoes hydrolysis of its acetyl groups, leading to a strong fluorescent signal.[2][3] This method allows for the identification, sorting, and tracking of live cells based on their intracellular zinc concentration.

Principle of DA-ZP1 Staining

DA-ZP1 is a cell-permeable compound that selectively reacts with intracellular Zn²⁺. Pancreatic β-cells are known to have high concentrations of intracellular zinc, making DA-ZP1 a highly effective probe for these cells. The fluorescence emitted by the Zn²⁺-bound ZP1 can be detected using standard fluorescence microscopy or flow cytometry. The excitation and emission maxima of the fluorescent product are approximately 490 nm and 522 nm, respectively.[2]

Quantitative Data Summary

The following table summarizes key quantitative parameters for DA-ZP1 staining based on available literature.

ParameterValueCell Type/ConditionReference
DA-ZP1 Concentration0.3 µMEndoC-βH1 cells[4]
Incubation Time30 minutesHuman or mouse pancreatic islets
Incubation Temperature37°CHuman or mouse pancreatic islets
Excitation Wavelength (max)490 nmIn vitro[2]
Emission Wavelength (max)522 nmIn vitro[2]
Enrichment of CPEP+ β-like cells23.6-fold in DA-ZP1 positive fractionHuman iPSC-derived β-like cells

Detailed Experimental Protocol: Live-Cell Staining of Primary Pancreatic Islets with DA-ZP1

This protocol describes the procedure for staining live primary pancreatic islet cells with DA-ZP1 for fluorescence microscopy or fluorescence-activated cell sorting (FACS).

Materials:

  • Primary pancreatic islets

  • Culture medium (e.g., Miami media)

  • DA-ZP1 probe

  • Phosphate-Buffered Saline (PBS) or Hank's Balanced Salt Solution (HBSS), with Ca²⁺/Mg²⁺ for adherent cells

  • 96-well plates or other suitable culture vessels

  • Fluorescence microscope or flow cytometer

Protocol Steps:

  • Cell Preparation:

    • Culture primary pancreatic islets in appropriate culture medium and conditions. For dissociated islet cells, seed them in Matrigel-coated 96-well plates.[1]

  • DA-ZP1 Staining Solution Preparation:

    • Prepare a working solution of DA-ZP1 in culture medium at the desired final concentration (e.g., low micromolar concentrations have been shown to be effective).[1]

  • Staining:

    • Remove the culture medium from the cells.

    • Add the DA-ZP1 staining solution to the cells.

    • Incubate the cells for 30 minutes at 37°C.[1]

  • Washing:

    • After incubation, aspirate the DA-ZP1 staining solution.

    • Wash the cells with fresh, DA-ZP1-free culture medium or PBS to remove any unbound probe.[1]

  • Imaging or Cell Sorting:

    • For fluorescence microscopy, image the cells directly in fresh culture medium.

    • For flow cytometry, resuspend the cell pellet in DA-ZP1-free Miami media and proceed with sorting.[1]

Diagrams

Signaling Pathway of DA-ZP1 Activation

DA_ZP1_Activation cluster_cell Primary Cell DA_ZP1_in DA-ZP1 (non-fluorescent) Hydrolysis Zn²⁺-mediated Deacetylation DA_ZP1_in->Hydrolysis Binds to Zn2 Intracellular Zn²⁺ Zn2->Hydrolysis ZP1_active ZP1 (fluorescent) Hydrolysis->ZP1_active Results in DA_ZP1_out DA-ZP1 (in media) DA_ZP1_out->DA_ZP1_in Cellular Uptake

Caption: Mechanism of DA-ZP1 fluorescence activation within a primary cell.

Experimental Workflow for DA-ZP1 Staining

DA_ZP1_Workflow Start Start: Primary Cell Culture Prepare_Staining_Solution Prepare DA-ZP1 Staining Solution Start->Prepare_Staining_Solution Incubate Incubate Cells with DA-ZP1 (30 min, 37°C) Prepare_Staining_Solution->Incubate Wash Wash Cells with DA-ZP1-free Medium Incubate->Wash Analyze Analysis Wash->Analyze Microscopy Fluorescence Microscopy Analyze->Microscopy Imaging FACS Flow Cytometry (FACS) Analyze->FACS Sorting End End Microscopy->End FACS->End

Caption: Step-by-step workflow for staining primary cells with DA-ZP1.

References

Application of DA-ZP1 in Neuroscience Research: A Detailed Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Application Notes

Diacetylated Zinpyr1 (DA-ZP1) is a powerful, reaction-based fluorescent sensor designed for the sensitive and specific detection of mobile zinc ions (Zn²⁺). Its application in neuroscience research is expanding, offering a valuable tool to investigate the multifaceted roles of zinc in neuronal function and pathology.

Mechanism of Action: DA-ZP1 is a non-fluorescent molecule that becomes fluorescent upon interaction with Zn²⁺. The probe readily crosses cell membranes. In the presence of Zn²⁺, the zinc ion's Lewis acidity promotes the rapid hydrolysis of two acetyl groups on the fluorescein (B123965) scaffold of DA-ZP1.[1][2] This irreversible reaction restores the π-conjugation of the fluorophore, resulting in a significant "turn-on" fluorescence signal.[1][2] This reaction-based mechanism provides a large dynamic range and minimizes background fluorescence, even in acidic environments, a notable advantage over some traditional fluorescent zinc probes.[1][2]

Applications in Neuroscience:

  • Imaging Synaptic Zinc: A primary application of DA-ZP1 in neuroscience is the visualization of vesicular zinc in synaptic terminals.[1][3] Certain glutamatergic neurons, often termed "zincergic" neurons, concentrate zinc in synaptic vesicles via the zinc transporter 3 (ZnT3).[1][4] Upon neuronal excitation, this zinc is co-released with glutamate (B1630785) into the synaptic cleft, where it acts as a neuromodulator.[4] DA-ZP1 can be used in acute brain slices to image these endogenous, mobile zinc pools, as demonstrated in the molecular layer of the dorsal cochlear nucleus (DCN).[1][3] This allows for the investigation of synaptic zinc plasticity and its role in sensory processing and neurotransmission.[3][5]

  • Investigating Intracellular Zinc Signaling: Mobile zinc also functions as an intracellular second messenger, and its dysregulation is implicated in various neurological disorders.[6][7] DA-ZP1 can be used in cultured neurons to monitor changes in intracellular zinc levels in response to various stimuli, such as neurotransmitters or oxidative stress.[1] This enables the study of zinc's role in intracellular signaling cascades, gene expression, and neuronal survival or death pathways.[6]

  • Mitochondrial Zinc Dynamics: A targeted version of the probe, DA-ZP1-TPP, has been developed to specifically investigate zinc dynamics within mitochondria.[4] This allows for the study of mitochondrial zinc homeostasis and its role in cellular metabolism and neurodegenerative processes.[4]

  • Drug Discovery and Development: By providing a means to visualize and quantify changes in neuronal zinc levels, DA-ZP1 can be a valuable tool in drug discovery. It can be used to screen for compounds that modulate zinc homeostasis or to investigate the mechanism of action of neuroactive drugs that may interact with zinc signaling pathways.

Data Presentation

The following tables summarize key quantitative data related to DA-ZP1 and typical zinc concentrations in neuronal contexts.

Table 1: Properties of DA-ZP1

PropertyValueReference
Excitation Maximum (λex)~495 nm[2]
Emission Maximum (λem)~515 nm[2]
Dissociation Constant (Kd for ZP1)~0.7 nM[7]
Recommended Concentration for Brain Slices0.5 - 1.0 µM[8]
Recommended Concentration for Cultured Cells5 µM[1]

Table 2: Typical Zinc Concentrations in Neuronal Compartments

Neuronal CompartmentZinc ConcentrationReference
Cytosol (resting)Subnanomolar (pM range)[7]
Synaptic VesiclesHigh µM to mM range[7][9]
Synaptic Cleft (upon stimulation)High nM to low µM range[7]

Experimental Protocols

Protocol 1: Imaging Vesicular Zinc in Acute Brain Slices

This protocol is adapted from studies imaging synaptic zinc in the dorsal cochlear nucleus (DCN).[3][8]

Materials:

  • DA-ZP1 stock solution (e.g., 1 mM in DMSO)

  • Artificial cerebrospinal fluid (aCSF), saturated with 95% O₂/5% CO₂. Composition (in mM): 130 NaCl, 3 KCl, 1.2 CaCl₂, 1.3 MgCl₂, 20 NaHCO₃, 3 HEPES, 10 D-glucose.

  • Vibratome or tissue chopper

  • Incubation chamber

  • Confocal or two-photon microscope with appropriate filter sets (e.g., excitation ~488 nm, emission ~500-550 nm)

  • Perfusion system

Procedure:

  • Brain Slice Preparation:

    • Anesthetize the animal and perfuse transcardially with ice-cold, oxygenated aCSF.

    • Rapidly dissect the brain and prepare acute slices (e.g., 200-300 µm thick) of the region of interest using a vibratome in ice-cold, oxygenated aCSF.

    • Transfer slices to an incubation chamber with continuously oxygenated aCSF and allow them to recover at room temperature for at least 1 hour.

  • DA-ZP1 Loading:

    • Transfer a recovered brain slice to the imaging chamber on the microscope stage.

    • Perfuse the slice with oxygenated aCSF maintained at physiological temperature (~34°C).[8]

    • Add DA-ZP1 to the perfusing aCSF to a final concentration of 0.5-1.0 µM.[8]

    • Incubate the slice in the DA-ZP1 containing aCSF for at least 20 minutes before imaging.[8]

  • Imaging:

    • Using a confocal or two-photon microscope, locate the region of interest.

    • Excite the sample at ~488 nm and collect the emission between 500-550 nm.

    • Acquire baseline fluorescence images of the zinc-rich areas.

    • To study activity-dependent zinc release, a stimulating electrode can be placed to evoke synaptic transmission.

  • Data Analysis:

    • Quantify the fluorescence intensity in regions of interest (ROIs) corresponding to synaptic layers.

    • Compare fluorescence in wild-type versus ZnT3 knockout mice to confirm the signal is from vesicular zinc.[3]

    • Changes in fluorescence intensity following stimulation can be normalized to the baseline fluorescence.

Protocol 2: Imaging Intracellular Zinc in Cultured Neurons

This protocol provides a general framework for imaging intracellular zinc dynamics in primary neuronal cultures.

Materials:

  • DA-ZP1 stock solution (e.g., 1 mM in DMSO)

  • Primary neuronal cell culture on glass-bottom dishes

  • Neurobasal medium or other appropriate culture medium

  • Hanks' Balanced Salt Solution (HBSS) or other imaging buffer

  • Confocal microscope

  • Stimuli of interest (e.g., glutamate, KCl, zinc ionophore like pyrithione)

  • Zinc chelator (e.g., TPEN) for control experiments

Procedure:

  • Cell Preparation:

    • Culture primary neurons (e.g., hippocampal or cortical neurons) on glass-bottom dishes suitable for high-resolution microscopy.

    • Ensure cultures are healthy and at the desired developmental stage.

  • DA-ZP1 Loading:

    • Remove the culture medium and wash the cells gently with pre-warmed HBSS.

    • Prepare a loading solution of 5 µM DA-ZP1 in HBSS.[1]

    • Incubate the cells with the DA-ZP1 loading solution at 37°C for 30 minutes in the dark.[1]

    • Wash the cells twice with pre-warmed HBSS to remove excess probe.

  • Imaging:

    • Mount the dish on the stage of a confocal microscope equipped with an environmental chamber to maintain temperature (37°C) and CO₂ levels.

    • Acquire baseline fluorescence images.

    • To investigate changes in intracellular zinc, apply stimuli (e.g., 50 µM glutamate) and acquire time-lapse images.

    • As a positive control, cells can be treated with a zinc ionophore (e.g., 10 µM pyrithione) in the presence of extracellular zinc to induce a maximal fluorescence response.

    • As a negative control, the zinc-induced fluorescence can be quenched by adding a cell-permeant zinc chelator like TPEN (e.g., 20 µM).

  • Data Analysis:

    • Define ROIs over individual neuronal cell bodies or specific subcellular compartments.

    • Measure the change in fluorescence intensity over time.

    • Normalize the fluorescence change (ΔF/F₀) to the baseline fluorescence (F₀).

Visualizations

G Experimental Workflow for DA-ZP1 Imaging cluster_prep Sample Preparation cluster_loading Probe Loading cluster_imaging Imaging cluster_analysis Data Analysis prep_slice Prepare Acute Brain Slices load_probe Incubate with DA-ZP1 (0.5-5 µM) prep_slice->load_probe prep_culture Culture Primary Neurons prep_culture->load_probe acquire_baseline Acquire Baseline Fluorescence load_probe->acquire_baseline apply_stimulus Apply Stimulus (e.g., Glutamate, K+) acquire_baseline->apply_stimulus acquire_timelapse Acquire Time-Lapse Images apply_stimulus->acquire_timelapse roi Define Regions of Interest (ROIs) acquire_timelapse->roi quantify Quantify Fluorescence Intensity roi->quantify normalize Normalize Data (ΔF/F₀) quantify->normalize

Caption: General experimental workflow for using DA-ZP1 in neuroscience research.

G Neuronal Zinc Signaling Pathways cluster_extracellular Extracellular Space / Synaptic Cleft cluster_presynaptic Presynaptic Terminal cluster_postsynaptic Postsynaptic Neuron Zn_ext Zn²⁺ ZIP ZIP Transporters Zn_ext->ZIP Influx VGCC Voltage-Gated Ca²⁺ Channels Zn_ext->VGCC Influx NMDAR NMDA Receptors Zn_ext->NMDAR Modulation vesicle Synaptic Vesicle vesicle->Zn_ext Exocytosis ZnT3 ZnT3 Zn_vesicle Zn²⁺ ZnT3->Zn_vesicle Sequestration AP Action Potential AP->vesicle Depolarization Zn_intra Intracellular Zn²⁺ ZIP->Zn_intra VGCC->Zn_intra signaling Downstream Signaling (e.g., Kinase cascades, Gene expression) Zn_intra->signaling Activation/ Inhibition MT Metallothioneins (Buffering) Zn_intra->MT Binding MT->Zn_intra Release

Caption: Key pathways of zinc signaling at a glutamatergic synapse.

References

Application Notes and Protocols for Mitochondrial Zinc Imaging Using DA-ZP1

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for the use of the fluorescent probe DA-ZP1 and its targeted version, DA-ZP1-TPP, for imaging mobile zinc (Zn²⁺) within the mitochondria of live cells. This document outlines the probe's mechanism, key experimental protocols, and data presentation guidelines to ensure robust and reproducible results.

Introduction to DA-ZP1 and DA-ZP1-TPP

DA-ZP1 (diacetylated Zinpyr-1) is a fluorogenic sensor designed for the detection of mobile Zn²⁺. In its diacetylated form, the probe is essentially non-fluorescent. The presence of Zn²⁺ triggers a metal-mediated hydrolysis of the acetyl groups, leading to a significant increase in fluorescence. This reaction-based sensing mechanism provides a large dynamic range and high sensitivity for detecting Zn²⁺.[1][2][3]

For specific mitochondrial zinc imaging, a modified version, DA-ZP1-TPP, is utilized. This molecule includes a triphenylphosphonium (TPP) cation, which facilitates its accumulation within the negatively charged mitochondrial matrix.[1][4][5] This targeted delivery allows for the specific visualization of zinc dynamics within this critical organelle. DA-ZP1-TPP is largely insensitive to intracellular esterases over typical experimental timeframes, minimizing background fluorescence from non-specific activation.[1][5]

Quantitative Data Summary

The following table summarizes the key quantitative parameters of DA-ZP1 and its derivatives, providing a quick reference for experimental planning.

ParameterValueNotes
DA-ZP1-TPP Dissociation Constant (Kd) for Zn²⁺ ~0.60 nMDetermined from in vitro cuvette studies.[6]
DA-ZP1 Fluorescence Turn-on ~291-foldUpon saturation with Zn²⁺ compared to the metal-free state.[2][3]
DA-ZP1-TPP In Vitro Dynamic Range 140-fold[7]
Excitation Maximum (λex) ~490 nm
Emission Maximum (λem) ~522-525 nm[2]
Recommended Loading Concentration 1 - 5 µMCell line dependent.[1][2][8]
Recommended Incubation Time 20 - 60 minutes[2][8][9]

Experimental Protocols

I. Cell Culture and Preparation
  • Cell Seeding: Plate cells (e.g., HeLa, RWPE-1, EndoC-βH1) on glass-bottom dishes or chamber slides suitable for fluorescence microscopy. Allow cells to adhere and reach the desired confluency (typically 50-70%).

  • Experimental Treatments: If studying the effect of zinc supplementation or depletion, treat the cells accordingly. For example, to enrich intracellular zinc, cells can be incubated in a medium containing 25-50 µM ZnCl₂ or ZnSO₄ with an ionophore like pyrithione.[1][2] To chelate intracellular zinc, a membrane-permeable chelator such as N,N,N',N'-tetrakis(2-pyridylmethyl)ethylenediamine (TPEN) at a concentration of 50-100 µM can be used.[2][6]

II. DA-ZP1-TPP Loading Protocol
  • Prepare Loading Solution: Prepare a stock solution of DA-ZP1-TPP in DMSO (e.g., 1-2 mM). On the day of the experiment, dilute the stock solution in a serum-free medium to the final working concentration (e.g., 1 µM).

  • Cell Loading: Remove the culture medium from the cells and wash once with a warm buffer (e.g., Hanks' Balanced Salt Solution or serum-free medium). Add the DA-ZP1-TPP loading solution to the cells.

  • Incubation: Incubate the cells for 30 minutes at 37°C in a 5% CO₂ incubator.[1] For co-localization studies, a mitochondrial-specific dye like MitoTracker Red (e.g., 250 nM) can be included in the loading solution.[1]

  • Wash: After incubation, remove the loading solution and wash the cells two to three times with a warm buffer or medium to remove any excess probe.

  • Imaging: The cells are now ready for live-cell imaging. It is recommended to perform imaging in a dye-free medium to reduce background fluorescence.

Visualizations

Signaling and Experimental Workflow Diagrams

DA_ZP1_Mechanism Mechanism of DA-ZP1-TPP Activation in Mitochondria cluster_outside Cytosol cluster_mito Mitochondrial Matrix DA-ZP1-TPP_cyto DA-ZP1-TPP (Non-fluorescent) DA-ZP1-TPP_mito DA-ZP1-TPP (Non-fluorescent) DA-ZP1-TPP_cyto->DA-ZP1-TPP_mito TPP-mediated uptake ZP1-TPP_active ZP1-TPP (Fluorescent) DA-ZP1-TPP_mito->ZP1-TPP_active Zn²⁺-mediated hydrolysis Zn2+ Mitochondrial Mobile Zn²⁺ Acetate 2x Acetate ZP1-TPP_active->Acetate releases

Caption: Mechanism of DA-ZP1-TPP activation by zinc in mitochondria.

Experimental_Workflow Experimental Workflow for Mitochondrial Zinc Imaging cluster_prep Cell Preparation cluster_loading Probe Loading cluster_imaging Imaging and Analysis Seed_Cells Seed Cells on Imaging Dish Cell_Treatment Optional: Treat with Zn²⁺ or Chelators Seed_Cells->Cell_Treatment Prepare_Loading_Solution Prepare DA-ZP1-TPP Working Solution Cell_Treatment->Prepare_Loading_Solution Incubate_Cells Incubate Cells with DA-ZP1-TPP (30 min) Prepare_Loading_Solution->Incubate_Cells Wash_Cells Wash to Remove Excess Probe Incubate_Cells->Wash_Cells Live_Cell_Imaging Acquire Images using Fluorescence Microscopy Wash_Cells->Live_Cell_Imaging Data_Analysis Quantify Fluorescence Intensity Live_Cell_Imaging->Data_Analysis

Caption: Experimental workflow for mitochondrial zinc imaging.

Data Analysis and Interpretation

Fluorescence intensity from the DA-ZP1 probe is directly proportional to the concentration of mobile zinc in the mitochondria. Images should be acquired using appropriate filter sets (e.g., FITC/GFP channel). For quantitative analysis, the fluorescence intensity of the mitochondrial region of interest (ROI) can be measured using imaging software such as ImageJ. It is crucial to subtract the background fluorescence from a region without cells.

Controls and Considerations

  • Positive Control: To confirm that the probe is responsive in the cellular environment, cells can be treated with a zinc ionophore (e.g., pyrithione) and an external source of zinc to artificially increase intracellular zinc levels. A subsequent increase in fluorescence would validate the probe's functionality.[2]

  • Negative Control: To verify that the observed fluorescence is due to zinc, cells can be treated with a membrane-permeable zinc chelator like TPEN. A decrease in fluorescence intensity would confirm the zinc-specificity of the signal.[2][3]

  • Esterase Sensitivity: While DA-ZP1-TPP is designed to be insensitive to esterases, it is good practice to monitor the fluorescence of the probe over time in the absence of any zinc stimuli to ensure minimal non-specific activation.[1]

  • Phototoxicity and Photobleaching: Minimize the exposure of cells to excitation light to avoid phototoxicity and photobleaching of the fluorophore, which could affect the quantitative accuracy of the measurements.

By following these protocols and considerations, researchers can effectively utilize DA-ZP1-TPP to gain valuable insights into the role of mitochondrial zinc in various biological processes and disease states.

References

Application Notes and Protocols for Measuring Intracellular Zinc Using DA-ZP1

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to using the fluorescent probe DA-ZP1 (diacetylated Zinpyr1) for the detection and measurement of intracellular mobile zinc (Zn²⁺). The protocols outlined below are intended for researchers in cell biology, neuroscience, and drug development who require a reliable method for assessing changes in intracellular zinc levels.

Introduction to DA-ZP1

DA-ZP1 is a reaction-based, fluorogenic sensor designed for the specific detection of intracellular Zn²⁺. In its diacetylated form, DA-ZP1 is essentially non-fluorescent.[1][2][3][4] The presence of Zn²⁺ catalyzes the hydrolysis of the acetyl groups, leading to a significant increase in fluorescence emission.[1][4][5] This reaction-based mechanism offers several advantages over traditional fluorescent probes, including a large fluorescence turn-on response and reduced background signal.[2][3] Notably, DA-ZP1 is insensitive to intracellular esterases over extended periods and its fluorescence is not induced by changes in pH, which can be a confounding factor with other zinc sensors.[1][2][3][4]

Key Features of DA-ZP1:

  • High Selectivity for Zn²⁺: The probe's activation is specifically mediated by Zn²⁺.[1][5]

  • Low Background Fluorescence: The diacetylated form is non-fluorescent, resulting in a high signal-to-noise ratio upon zinc binding.[2][3]

  • Large Fluorescence Turn-On: Exhibits a dramatic increase in fluorescence intensity in the presence of zinc, with reports of over 140-fold to 291-fold enhancement.[1][2][3]

  • Cell Permeability: DA-ZP1 can effectively cross cell membranes, allowing for the imaging of live cells.[2][3]

  • Insensitivity to Esterases and pH: The probe's activation is independent of intracellular esterase activity and is not triggered by acidic conditions.[1][2][3][4]

Quantitative Data Summary

The following table summarizes the key quantitative properties of DA-ZP1 based on published literature.

PropertyValueReference(s)
Dissociation Constant (Kd) for Zn²⁺ 0.6 nM[5][6][7]
Excitation Maximum (λex) ~490-495 nm[2][3][6]
Emission Maximum (λem) ~522-529 nm[1][2][3][6]
Quantum Yield (Φ) (in presence of Zn²⁺) 0.75 ± 0.03 to 0.77[1][2][3]
Fluorescence Turn-On (Fold Increase) >140 to ~291-fold[1][2][3]
Cell Loading Concentration 1-5 µM[1][2][3][8]
Cell Loading Time 30 minutes[1][2][3]

Experimental Protocols

This section provides a detailed methodology for measuring intracellular zinc using DA-ZP1 in cultured cells.

Materials:
  • DA-ZP1 probe

  • Dimethyl sulfoxide (B87167) (DMSO), anhydrous

  • Cell culture medium (e.g., DMEM, serum-free)

  • Phosphate-buffered saline (PBS) or other suitable buffer (e.g., PIPES buffer)

  • Cells of interest cultured on an appropriate imaging vessel (e.g., glass-bottom dishes, chamber slides)

  • Zinc chloride (ZnCl₂) solution (for positive control)

  • N,N,N',N'-tetrakis(2-pyridylmethyl)ethane-1,2-diamine (TPEN) (a membrane-permeant zinc chelator, for negative control)

  • Sodium pyrithione (B72027) (ZnPT) (a zinc ionophore, to facilitate intracellular zinc increase)

  • Fluorescence microscope with appropriate filter sets (e.g., FITC/GFP channel)

Protocol for Live Cell Imaging of Intracellular Zinc:
  • Reagent Preparation:

    • Prepare a stock solution of DA-ZP1 (e.g., 1-2 mM) in anhydrous DMSO. Store protected from light at -20°C.

    • Prepare stock solutions of ZnCl₂, TPEN, and ZnPT in water or DMSO as appropriate.

  • Cell Preparation:

    • Plate cells on a suitable imaging vessel and culture until they reach the desired confluency.

    • On the day of the experiment, remove the culture medium and wash the cells once with warm serum-free medium or a suitable imaging buffer.

  • DA-ZP1 Loading:

    • Dilute the DA-ZP1 stock solution in serum-free medium or imaging buffer to a final working concentration of 1-5 µM.[2][3][8]

    • Incubate the cells with the DA-ZP1 loading solution for 30 minutes at 37°C and 5% CO₂.[1][2][3]

  • Washing:

    • After incubation, remove the loading solution and wash the cells twice with warm serum-free medium or imaging buffer to remove any excess probe.

  • Imaging:

    • Acquire baseline fluorescence images of the cells using a fluorescence microscope equipped with a filter set appropriate for DA-ZP1 (Excitation: ~490 nm, Emission: ~525 nm).[2][3][6] This initial imaging will show the basal level of mobile zinc.[1][2][3]

  • Experimental Treatments (Optional):

    • Positive Control (Increasing Intracellular Zinc): To confirm the probe's responsiveness, treat the cells with a solution containing a zinc ionophore and zinc, such as 25 µM ZnPT.[2][3] Acquire images at different time points to observe the increase in fluorescence.

    • Negative Control (Chelating Intracellular Zinc): To verify that the fluorescence signal is zinc-dependent, treat the cells with a zinc chelator like 50 µM TPEN.[2][3] This should lead to a decrease in the fluorescence signal.

  • Data Analysis:

    • Quantify the fluorescence intensity of individual cells or regions of interest using appropriate image analysis software (e.g., ImageJ).

    • Normalize the fluorescence intensity of treated cells to that of control cells or to the baseline fluorescence of the same cells before treatment.

    • Present the data as mean fluorescence intensity ± standard deviation or standard error.

Visualizations

experimental_workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Data Analysis prep_reagents Prepare DA-ZP1 Stock (in DMSO) load_probe Load Cells with 1-5 µM DA-ZP1 (30 min) prep_reagents->load_probe prep_cells Culture Cells on Imaging Dish prep_cells->load_probe wash_cells Wash Cells (2x) load_probe->wash_cells image_baseline Acquire Baseline Fluorescence Image wash_cells->image_baseline treatment Apply Experimental Treatments (e.g., ZnPT, TPEN) image_baseline->treatment image_final Acquire Post-Treatment Images treatment->image_final quantify Quantify Fluorescence Intensity image_final->quantify normalize Normalize Data quantify->normalize present Present Results normalize->present

Caption: Experimental workflow for measuring intracellular zinc using DA-ZP1.

dazp1_mechanism cluster_state cluster_process DAZP1_inactive DA-ZP1 (Non-Fluorescent) Hydrolysis Zinc-Mediated Hydrolysis of Acetyl Groups DAZP1_inactive->Hydrolysis Enters Cell ZP1_active ZP1 (Highly Fluorescent) Zn_ion Intracellular Zn²⁺ Zn_ion->Hydrolysis Catalyzes Hydrolysis->ZP1_active Results in

Caption: Mechanism of DA-ZP1 activation by intracellular zinc.

References

Application Notes and Protocols for DA ZP1 in Optimal Cell Labeling

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols and quantitative data for the optimal use of DA ZP1, a fluorogenic zinc sensor, for the selective labeling and isolation of pancreatic β-cells and β-like cells.

Introduction

This compound (diacetylated Zinpyr1) is a cell-permeable probe designed for the detection of intracellular zinc (Zn(II)). Its utility lies in its ability to selectively label cell populations with high concentrations of labile zinc, such as pancreatic β-cells.[1][2] The probe is initially non-fluorescent. Upon entering the cell, intracellular Zn(II) catalyzes the hydrolysis of the acetyl groups on the this compound molecule, releasing the fluorescent compound ZP-1.[2][3] This reaction-based mechanism provides a robust method for identifying, imaging, and purifying live stem cell-derived β-like cells and primary islet cells.[1]

Mechanism of Action

This compound's selectivity for β-cells is attributed to the high intracellular zinc concentration within these cells.[1] The process is a Zn(II)-mediated deacetylation which converts the non-fluorescent this compound into its highly fluorescent counterpart, ZP-1.[3]

DA_ZP1_Mechanism cluster_cell Cell Cytoplasm (High Zn²⁺) cluster_extracellular Extracellular Space DA_ZP1 This compound (Non-fluorescent) ZP1 ZP-1 (Fluorescent) DA_ZP1->ZP1 Hydrolysis Acetate Acetate Groups ZP1->Acetate releases Zn Zn²⁺ Zn->DA_ZP1 DA_ZP1_ext This compound DA_ZP1_ext->DA_ZP1 Cellular Uptake

Caption: Mechanism of this compound activation in high zinc environments.

Quantitative Data Summary

The optimal concentration of this compound for selective β-cell labeling is crucial. Lower concentrations are effective for differentiating β-cells from other cell types, while higher concentrations can lead to non-specific background staining.[1]

Cell TypeThis compound Concentration (μM)Incubation Time (min)ApplicationOutcomeReference
EndoC-βH10 - 1030Dose-response analysisLower concentrations show brighter, more specific staining compared to 293 cells.[1]
EndoC-βH1 & 293 (mixed)0.330Cell population differentiationEffective differentiation between β-cells and non-β-cells.[1]
hESC-derived β-like cells0.3Not SpecifiedSorting and purificationSuccessful sorting of live β-like cells from differentiating populations.[1][4]
EndoC-βH10.30 - 48 hoursTime-course analysisFluorescence increases over time, peaking at later time points.[3]
Dissociated Human IsletsNot SpecifiedNot Specifiedβ-cell identification~81% of this compound-positive cells were also C-peptide positive.[2][5]
INS-1E (β-cell line)Not Specified60Selective labelingHighly fluorescent compared to other cell types (αTC1.6, PANC-1).[5]

Experimental Protocols

Protocol 1: Staining for Flow Cytometry Analysis and Sorting

This protocol is adapted for the labeling of β-cells and hESC-derived β-like cells for subsequent analysis or sorting.

Materials:

  • This compound (diacetylated Zinpyr1)

  • Dimethyl sulfoxide (B87167) (DMSO) for stock solution preparation

  • Complete cell culture medium

  • Phosphate-buffered saline (PBS)

  • Cell lines of interest (e.g., EndoC-βH1, 293, hESC-derived β-like cells)

  • Flow cytometer

Procedure:

  • Prepare this compound Stock Solution: Dissolve this compound in DMSO to create a stock solution. Store at -20°C.

  • Cell Preparation: Culture cells to the desired confluency. For suspension cells, proceed to step 4. For adherent cells, detach them using a suitable non-enzymatic cell dissociation solution.

  • Cell Counting: Count the cells and adjust the concentration to 1 x 10⁶ cells/mL in complete culture medium.

  • Staining:

    • Dilute the this compound stock solution in complete culture medium to the desired final concentration (e.g., 0.3 μM).[1][4]

    • Add the this compound working solution to the cell suspension.

    • Incubate for 30 minutes at 37°C, protected from light.[1]

  • Washing (Optional but Recommended):

    • Centrifuge the cells at 300 x g for 5 minutes.

    • Discard the supernatant and resuspend the cell pellet in 1 mL of PBS.

    • Repeat the wash step twice.

  • Resuspension: Resuspend the final cell pellet in an appropriate buffer for flow cytometry (e.g., PBS with 2% FBS).

  • Analysis/Sorting: Proceed with flow cytometry analysis or cell sorting. The fluorescence of ZP-1 can be detected using the FITC channel (Excitation/Emission: ~490 nm / ~522 nm).

Staining_Workflow start Start: Cultured Cells prep_cells Prepare Cell Suspension (1x10⁶ cells/mL) start->prep_cells add_dazp1 Add this compound (e.g., 0.3 µM) prep_cells->add_dazp1 incubate Incubate 30 min at 37°C add_dazp1->incubate wash Wash Cells with PBS (Optional) incubate->wash resuspend Resuspend in FACS Buffer wash->resuspend analyze Flow Cytometry Analysis/Sorting resuspend->analyze

Caption: Experimental workflow for this compound cell labeling and analysis.
Protocol 2: In Vitro Imaging of Pancreatic Islets

This protocol is for the fluorescent labeling of pancreatic islets to visualize β-cells.

Materials:

  • This compound

  • Culture medium for islets

  • Isolated pancreatic islets (human or mouse)

  • Confocal microscope

Procedure:

  • Islet Culture: Culture isolated pancreatic islets in appropriate culture medium.

  • Staining:

    • Prepare a working solution of this compound in the islet culture medium at the desired concentration.

    • Replace the medium in the islet culture with the this compound-containing medium.

    • Incubate for the desired time (e.g., 30 minutes) at 37°C.[1]

  • Washing:

    • Carefully remove the this compound-containing medium.

    • Wash the islets gently with fresh, pre-warmed culture medium. Repeat twice.

  • Imaging:

    • Image the islets using a confocal microscope with appropriate filter sets for ZP-1 fluorescence.

    • Co-staining with other markers (e.g., DAPI for nuclei, or antibodies for insulin (B600854) after fixation) can be performed for further characterization.[1]

Important Considerations

  • Concentration Optimization: The optimal concentration of this compound may vary depending on the cell type and experimental conditions. It is recommended to perform a dose-response experiment to determine the ideal concentration for your specific application.

  • Control Compound: A control compound, DM-1, which is an analog of this compound lacking the Zn(II)-binding ligand, can be used to assess non-specific fluorescence.[3]

  • Toxicity: While this compound is used for labeling live cells, it is always advisable to perform viability assays to ensure that the labeling process does not adversely affect cell health, especially for long-term studies.

  • In Vivo Applications: this compound has also been successfully used for in vivo imaging of transplanted human islets and endogenous mouse islets after systemic administration.[1] Further optimization of delivery and dosage would be required for such applications.

By following these guidelines and protocols, researchers can effectively utilize this compound for the selective labeling, analysis, and purification of pancreatic β-cells and their progenitors, facilitating advancements in diabetes research and regenerative medicine.

References

Application Notes and Protocols for β-Cell Sorting Using DA ZP1

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The isolation of pure, viable pancreatic β-cells is a critical step in diabetes research, enabling detailed studies of their function, gene expression, and potential for cell-based therapies. Diacetylated Zinpyr1 (DA ZP1) is a cell-permeable, reaction-based fluorescent probe that offers a robust and specific method for labeling and sorting β-cells. The high concentration of intracellular zinc within the insulin (B600854) granules of β-cells provides a selective environment for the activation of this compound, leading to a strong fluorescent signal that distinguishes β-cells from other pancreatic cell types.[1][2][3] This document provides detailed application notes and protocols for the use of this compound in β-cell sorting.

This compound operates on a zinc-triggered hydrolysis mechanism.[3] Once inside the cell, the acetate (B1210297) groups of the non-fluorescent this compound are cleaved by the high levels of labile zinc(II) ions present in β-cell secretory granules, converting it into the highly fluorescent ZP1.[4][5] This method has been shown to be non-toxic and does not impair β-cell viability or function, making it ideal for isolating cells for downstream applications such as functional assays, gene expression analysis, and transplantation studies.[1][6]

Data Presentation

Table 1: Recommended Incubation Conditions for this compound Staining
Cell TypeThis compound ConcentrationIncubation TimeTemperatureReference
EndoC-βH1 Cells0.3 µM - 5 µM30 - 60 minutes37°C[1][7]
Human Pancreatic Islets5 µM30 minutes37°C[1]
Stem Cell-Derived β-like Cells0.3 µMNot specified37°C[1]
INS-1E Cells> 0.6 nM60 minutes37°C[3][4]
Table 2: Performance Metrics of this compound-based β-Cell Sorting
ParameterValueCell TypeNotesReference
Sorting Purity
Insulin-positive cells~80% - 85%Human Islets, Stem cell-derived β-like cellsHigher purity compared to TSQ (~68%).[1]
C-peptide-positive cells~81%Dissociated Human Islets-[3][4]
Cell Viability Not significantly affectedEndoC-βH1 CellsCompared to untreated cells.[1]
Cell Proliferation Not significantly affectedEndoC-βH1 CellsCompared to untreated cells.[1]
β-Cell Function UnimpairedEndoC-βH1 CellsGlucose-stimulated insulin secretion remains intact.[1][6]

Experimental Protocols

Protocol 1: Staining of Pancreatic Islets with this compound for Flow Cytometry

This protocol details the steps for staining dispersed pancreatic islets with this compound prior to sorting by Fluorescence-Activated Cell Sorting (FACS).

Materials:

  • Isolated pancreatic islets

  • Culture medium (e.g., Miami media)

  • This compound stock solution (in DMSO)

  • Phosphate-Buffered Saline (PBS) or Hank's Balanced Salt Solution (HBSS)

  • Trypsin or other dissociation reagent

  • FACS buffer (e.g., PBS with 2% FBS)

Procedure:

  • Islet Culture: Culture isolated human or mouse pancreatic islets overnight in a culture dish.

  • Islet Selection: Handpick healthy islets and wash them with PBS.

  • This compound Staining:

    • Prepare a working solution of this compound in culture medium at the desired final concentration (e.g., 5 µM for human islets).[1]

    • Incubate the islets in the this compound-containing medium for 30 minutes at 37°C.[1]

  • Washing: After incubation, wash the islets with fresh, this compound-free culture medium to remove excess probe.

  • Islet Dissociation:

    • Dissociate the stained islets into a single-cell suspension using a suitable dissociation reagent (e.g., TrypLE) according to standard protocols.

    • Neutralize the dissociation reagent and wash the cells with FACS buffer.

  • Cell Resuspension: Resuspend the single-cell pellet in an appropriate volume of cold FACS buffer for flow cytometry analysis and sorting.

  • Flow Cytometry:

    • Analyze the cells using a flow cytometer with appropriate excitation (e.g., 495 nm) and emission (e.g., 500–650 nm) filters for ZP1 fluorescence.[1]

    • Gate on the this compound-positive population for sorting.

Protocol 2: Staining of Adherent EndoC-βH1 Cells with this compound

This protocol is for staining the human β-cell line, EndoC-βH1, for fluorescence microscopy or flow cytometry.

Materials:

  • EndoC-βH1 cells cultured in appropriate vessels

  • Culture medium

  • This compound stock solution (in DMSO)

  • PBS or HBSS

Procedure:

  • Cell Culture: Culture EndoC-βH1 cells to the desired confluency.

  • This compound Staining:

    • Prepare a working solution of this compound in culture medium. Concentrations can range from 0.3 µM to 5 µM depending on the experimental goal.[1][7] A 30-minute incubation is typically sufficient for flow cytometry, while for imaging, the signal can be observed as early as 2 minutes and increases over an hour.[1][7]

    • Replace the existing culture medium with the this compound-containing medium.

    • Incubate the cells for the desired time (e.g., 30-60 minutes) at 37°C.

  • Washing: After incubation, wash the cells gently with PBS or fresh medium to remove the probe.

  • Analysis:

    • For Microscopy: Proceed with live-cell imaging or fix the cells for subsequent immunofluorescence staining.

    • For Flow Cytometry: Detach the cells using a non-enzymatic cell dissociation solution, wash with FACS buffer, and proceed with analysis.

Visualizations

DA_ZP1_Signaling_Pathway cluster_extracellular Extracellular cluster_intracellular β-Cell Cytoplasm DA_ZP1_ext This compound (non-fluorescent) DA_ZP1_int This compound DA_ZP1_ext->DA_ZP1_int Cellular Uptake ZP1 ZP1 (fluorescent) DA_ZP1_int->ZP1 Deacetylation Zinc High Intracellular Zn²⁺ Zinc->DA_ZP1_int Catalyzes

Caption: Mechanism of this compound activation in β-cells.

Beta_Cell_Sorting_Workflow Islets Pancreatic Islets Staining Incubate with this compound (30 min, 37°C) Islets->Staining Washing1 Wash Staining->Washing1 Dissociation Dissociate into Single Cells Washing1->Dissociation Washing2 Wash Dissociation->Washing2 FACS Fluorescence-Activated Cell Sorting (FACS) Washing2->FACS Positive This compound-Positive (β-cells) FACS->Positive Negative This compound-Negative (non-β-cells) FACS->Negative Downstream Downstream Applications (Culture, Analysis, etc.) Positive->Downstream

Caption: Experimental workflow for β-cell sorting using this compound.

References

Illuminating Zinc Dynamics in Live Cells: Application and Protocols for the Fluorogenic Sensor DA-ZP1

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Chelatable, or mobile, zinc (Zn²⁺) is a crucial signaling ion involved in a myriad of physiological and pathophysiological processes. To unravel the complex roles of mobile Zn²⁺ in cellular signaling, sensitive and specific tools for its visualization in live cells and tissues are essential. DA-ZP1 (diacetylated Zinpyr1) is a reaction-based, fluorogenic sensor designed for imaging mobile Zn²⁺ dynamics. Acetylation of the parent compound, ZP1, renders DA-ZP1 non-fluorescent and enhances its cell permeability. The presence of Zn²⁺ catalyzes the hydrolysis of the acetyl groups, leading to a significant fluorescence turn-on. This reaction-based sensing mechanism provides a large dynamic range and high selectivity for Zn²⁺, making DA-ZP1 a powerful tool for researchers in various fields, including neuroscience, endocrinology, and cancer biology.[1][2]

This document provides detailed application notes and protocols for the use of DA-ZP1 in live-cell and tissue imaging.

Properties of DA-ZP1

DA-ZP1 offers several advantages for live imaging of mobile zinc, including high sensitivity, a large fluorescence turn-on, and resistance to proton-induced fluorescence, which can be a limitation for other sensors in acidic organelles.[1]

PropertyValueReference
Dissociation Constant (Kd) for Zn²⁺ 0.6 nM[3]
Excitation Maximum (λex) 490 nm[3]
Emission Maximum (λem) 522 nm (after Zn²⁺ binding)[3]
Fluorescence Turn-on (in vitro) ~291-fold[2]
Fluorescence Turn-on (intracellular) ~70-fold in HeLa cells[1]
Solubility Soluble to 2 mM in DMSO[3]
Storage Store at -20°C[3]

Mechanism of Action

DA-ZP1 is a non-fluorescent molecule due to the presence of two acetyl groups on the fluorescein (B123965) scaffold. The binding of Zn²⁺ to the two dipicolylamine (DPA) arms of the sensor brings the zinc ion into proximity with the acetyl groups. The Lewis acidity of the bound Zn²⁺ then promotes the rapid hydrolysis of these acetyl groups. This deacetylation restores the π-conjugation of the fluorescein fluorophore, resulting in a bright green fluorescence.[1][2][4] This reaction is highly selective for Zn²⁺ over other biologically relevant metal ions.[5]

DA-ZP1 Mechanism of Action DA_ZP1 DA-ZP1 (Non-fluorescent) DA_ZP1_Zn2 DA-ZP1-Zn²⁺ Complex DA_ZP1->DA_ZP1_Zn2 Binding Zn2_ion Mobile Zn²⁺ Zn2_ion->DA_ZP1_Zn2 Hydrolysis Zn²⁺-mediated Acetyl Group Hydrolysis DA_ZP1_Zn2->Hydrolysis ZP1_Zn2 ZP1-Zn²⁺ Complex (Fluorescent) Hydrolysis->ZP1_Zn2 Deacetylation

Figure 1. Mechanism of DA-ZP1 fluorescence activation by mobile zinc.

Experimental Protocols

Protocol 1: Live-Cell Imaging of Intracellular Mobile Zinc in Cultured Cells (e.g., HeLa Cells)

This protocol describes the general procedure for imaging changes in intracellular mobile zinc concentrations in adherent cell cultures.

Materials:

  • DA-ZP1

  • Dimethyl sulfoxide (B87167) (DMSO), anhydrous

  • HeLa cells (or other cell line of interest)

  • Dulbecco's Modified Eagle Medium (DMEM), serum-free

  • Zinc Pyrithione (ZnPT) solution (optional, for inducing zinc influx)

  • N,N,N',N'-tetrakis(2-pyridylmethyl)ethylenediamine (TPEN) (optional, as a zinc chelator)

  • Fluorescence microscope with appropriate filter sets (e.g., FITC/GFP)

Procedure:

  • Cell Preparation:

    • Plate cells on glass-bottom dishes or coverslips suitable for microscopy.

    • Culture cells to the desired confluency (typically 60-80%).

  • Probe Loading:

    • Prepare a stock solution of DA-ZP1 (e.g., 1-2 mM in anhydrous DMSO). Store unused stock solution at -20°C.

    • On the day of the experiment, dilute the DA-ZP1 stock solution in serum-free DMEM to a final working concentration of 1-5 µM.

    • Remove the culture medium from the cells and wash once with serum-free DMEM.

    • Add the DA-ZP1 loading solution to the cells and incubate for 30 minutes at 37°C and 5% CO₂.[1][2]

  • Imaging:

    • After incubation, wash the cells twice with serum-free DMEM to remove excess probe.

    • Add fresh, dye-free medium or a suitable imaging buffer to the cells.

    • Mount the dish/coverslip on the fluorescence microscope.

    • Acquire baseline fluorescence images using an appropriate filter set (e.g., excitation ~490 nm, emission ~525 nm).[3] Initially, fluorescence should be minimal due to low basal levels of mobile zinc in many cell types.[1]

  • Stimulation and Controls (Optional):

    • To observe a fluorescence response, you can induce an influx of zinc. A common method is to treat the cells with a solution of ZnPT (e.g., 50 µM ZnCl₂ and 50 µM pyrithione). A significant increase in fluorescence should be observed.[6]

    • To confirm that the fluorescence signal is zinc-dependent, add a membrane-permeable zinc chelator such as TPEN (e.g., 100 µM). This should quench the fluorescence signal.[1][6]

  • Data Analysis:

    • Quantify the change in fluorescence intensity in regions of interest (ROIs) over time using appropriate imaging software.

Protocol 2: Imaging Endogenous Mobile Zinc in Brain Tissue Slices

This protocol is adapted for imaging mobile zinc in ex vivo tissue preparations, such as acute brain slices.[1][2]

Materials:

  • DA-ZP1

  • Artificial cerebrospinal fluid (ACSF)

  • Vibratome or tissue chopper

  • Fluorescence microscope (epifluorescence or confocal)

Procedure:

  • Tissue Preparation:

    • Prepare acute brain slices (e.g., from the dorsal cochlear nucleus) of desired thickness (e.g., 200-300 µm) using a vibratome in ice-cold ACSF.

    • Allow slices to recover in oxygenated ACSF at room temperature for at least 1 hour.

  • Probe Loading:

    • Prepare a working solution of 1 µM DA-ZP1 in ACSF.

    • Incubate the brain slices in the DA-ZP1 solution for 20 minutes.[1][2]

  • Imaging:

    • Transfer the loaded slice to the imaging chamber of the microscope, continuously perfused with ACSF.

    • Acquire fluorescence images. In brain regions rich in synaptic zinc, such as the molecular layer of the dorsal cochlear nucleus, a higher fluorescence signal is expected compared to zinc-deficient layers.[1][2][7]

Protocol 3: Labeling and Sorting of Pancreatic β-Cells

DA-ZP1 can be used to label and isolate pancreatic β-cells due to their high intracellular zinc content.[5][8]

Materials:

  • DA-ZP1

  • Isolated pancreatic islets or dispersed islet cells

  • Cell culture medium (e.g., Miami media)

  • Flow cytometer with a 488 nm laser and appropriate emission filters

Procedure:

  • Cell Preparation:

    • Culture isolated pancreatic islets or dispersed islet cells according to standard protocols.

  • Probe Loading:

    • Incubate the islets or cells in culture medium containing DA-ZP1 (e.g., 5 µM) for 30-60 minutes at 37°C.[5]

  • Washing:

    • Wash the cells to remove excess probe. For islets, this can be done by transferring them to fresh medium. For dispersed cells, centrifugation and resuspension in fresh medium is appropriate.

  • Flow Cytometry:

    • Resuspend the labeled cells in a suitable buffer for flow cytometry.

    • Analyze and sort the cells based on the fluorescence signal in the FITC channel. The DA-ZP1 positive population will be enriched with insulin-secreting β-cells.[8]

Experimental Workflow

The following diagram illustrates a typical workflow for a live-cell imaging experiment using DA-ZP1.

DA-ZP1 Live Imaging Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis Cell_Culture 1. Culture Cells on Microscopy-compatible Dish Prepare_Probe 2. Prepare DA-ZP1 Working Solution Cell_Culture->Prepare_Probe Load_Probe 3. Incubate Cells with DA-ZP1 (30 min) Wash 4. Wash to Remove Excess Probe Load_Probe->Wash Image_Baseline 5. Acquire Baseline Fluorescence Images Wash->Image_Baseline Stimulate 6. Apply Stimulus (e.g., ZnPT) Image_Baseline->Stimulate Image_Response 7. Acquire Post-Stimulus Fluorescence Images Stimulate->Image_Response Quantify 8. Quantify Fluorescence Intensity Changes Image_Response->Quantify

Figure 2. General workflow for live-cell imaging with DA-ZP1.

Concluding Remarks

DA-ZP1 is a highly effective and versatile tool for the real-time visualization of mobile zinc dynamics in a variety of biological contexts. Its reaction-based mechanism provides a substantial improvement in dynamic range and signal-to-noise ratio compared to its non-acetylated precursors.[1] The protocols outlined in this document provide a starting point for researchers to design and execute experiments to investigate the intricate roles of zinc signaling in their systems of interest.

References

Application Notes and Protocols: DA-ZP1 in Cancer Cell Research

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Diacetylated Zinpyr1 (DA-ZP1) and its derivatives are fluorescent probes designed to detect intracellular mobile zinc (Zn²⁺). While DA-ZP1 has been primarily utilized in diabetes research for the labeling and sorting of pancreatic β-cells due to their high zinc content, a mitochondria-targeted derivative, (6-amidoethyl)triphenylphosphonium Zinpyr-1 diacetate (DA-ZP1-TPP) , has found a specific application in cancer cell research, particularly in the study of prostate cancer.[1][2]

Healthy prostate epithelial cells are characterized by their ability to accumulate high levels of zinc, which plays a crucial role in their metabolism and apoptosis.[3][4] This zinc accumulation is significantly reduced in tumorigenic prostate cancer cells.[1][3] This distinction in zinc metabolism provides a valuable biomarker for differentiating between healthy and cancerous prostate cells. DA-ZP1-TPP has been instrumental in visualizing and quantifying the differences in mitochondrial zinc levels between these cell types.[1]

This document provides detailed application notes and protocols for the use of DA-ZP1-TPP in prostate cancer cell research, based on published studies. It also clarifies the current scope of applications for the unmodified DA-ZP1 probe.

Principle of DA-ZP1-TPP Action

DA-ZP1-TPP is a reaction-based sensor that is initially non-fluorescent. The molecule is designed with two key features:

  • Diacetylated Zinpyr-1 (DA-ZP1): The core of the probe is a zinc-responsive fluorophore (Zinpyr-1) that has its fluorescence quenched by acetyl groups. In the presence of Zn²⁺, a metal-mediated hydrolysis of these acetyl groups occurs, leading to a significant increase in fluorescence.[1]

  • Triphenylphosphonium (TPP): This cationic moiety directs the probe specifically to the mitochondria, leveraging the negative mitochondrial membrane potential for accumulation within this organelle.[1]

This targeted approach allows for the specific investigation of mobile zinc within the mitochondria of cancer cells.

Applications in Prostate Cancer Cell Research

The primary application of DA-ZP1-TPP in cancer research is the comparative analysis of mitochondrial mobile zinc in non-tumorigenic versus tumorigenic prostate epithelial cells. Studies have utilized the RWPE-1 (non-tumorigenic) and RWPE-2 (tumorigenic) cell lines, which represent a model for the progression of prostate cancer.[1] The key finding from this research is that the non-tumorigenic RWPE-1 cells show a significantly greater capacity to accumulate zinc in their mitochondria compared to the tumorigenic RWPE-2 cells.[1]

Quantitative Data Summary

The following table summarizes the quantitative findings from a key study using DA-ZP1-TPP to compare mitochondrial zinc levels in prostate epithelial cells.

Cell LineDescriptionTreatmentNormalized Fluorescence Intensity (Mean ± SEM)Fold Change in Fluorescence (Zinc-Enriched vs. Normal)Statistical Significance (P-value)
RWPE-1Non-tumorigenic prostate epithelialNormal Medium1.00 ± 0.15~2.3< 0.001
RWPE-1Non-tumorigenic prostate epithelialZinc-Enriched Medium (50 µM ZnCl₂)2.3 ± 0.3
RWPE-2Tumorigenic prostate epithelialNormal Medium0.95 ± 0.12No significant changeNot significant
RWPE-2Tumorigenic prostate epithelialZinc-Enriched Medium (50 µM ZnCl₂)1.05 ± 0.18

Data adapted from Chyan, W., et al., Proceedings of the National Academy of Sciences, 2014.[1]

Experimental Protocols

Protocol 1: Live-Cell Fluorescence Microscopy of Mitochondrial Zinc using DA-ZP1-TPP

This protocol details the procedure for staining live prostate epithelial cells with DA-ZP1-TPP to visualize and quantify mitochondrial mobile zinc.

Materials:

  • RWPE-1 and RWPE-2 prostate epithelial cell lines

  • Keratinocyte Serum-Free Medium (K-SFM) supplemented with bovine pituitary extract and human recombinant epidermal growth factor

  • DA-ZP1-TPP stock solution (e.g., 1 mM in DMSO)

  • MitoTracker Red CMXRos (for mitochondrial co-localization)

  • Zinc chloride (ZnCl₂) solution (e.g., 50 mM in water)

  • TPEN (N,N,N',N'-tetrakis(2-pyridylmethyl)ethylenediamine) (for zinc chelation control)

  • Glass-bottom imaging dishes or plates

  • Fluorescence microscope with appropriate filter sets (e.g., for FITC/GFP and TRITC/Rhodamine)

Procedure:

  • Cell Culture and Seeding:

    • Culture RWPE-1 and RWPE-2 cells in K-SFM at 37°C in a 5% CO₂ incubator.

    • Seed the cells onto glass-bottom imaging dishes at an appropriate density to achieve 60-70% confluency on the day of the experiment.

  • Zinc Treatment (Optional):

    • To investigate the capacity for zinc accumulation, treat a subset of cells with zinc-enriched medium. To prepare, supplement the K-SFM with 50 µM ZnCl₂.

    • Incubate the cells in the zinc-enriched or normal medium for 24 hours prior to imaging.[1]

  • Staining with DA-ZP1-TPP:

    • Prepare a working solution of 1 µM DA-ZP1-TPP in the appropriate cell culture medium (with or without added zinc).

    • If co-localization is desired, add a mitochondrial stain such as MitoTracker Red CMXRos (e.g., 250 nM) to the medium.

    • Remove the existing medium from the cells and replace it with the DA-ZP1-TPP staining solution.

    • Incubate the cells for 30 minutes at 37°C and 5% CO₂.[1]

  • Imaging:

    • After incubation, wash the cells with fresh, pre-warmed medium to remove excess probe.

    • Image the cells using a fluorescence microscope.

      • For DA-ZP1-TPP, use a standard FITC/GFP filter set (Excitation ~488 nm, Emission ~520 nm).

      • For MitoTracker Red, use a standard TRITC/Rhodamine filter set.

    • Acquire images from multiple fields of view for each condition.

  • Controls:

    • To confirm that the fluorescence signal is due to zinc, treat a set of stained cells with a membrane-permeable zinc chelator like TPEN (e.g., 100 µM) and observe the quenching of the fluorescence signal.[5]

  • Image Analysis:

    • Quantify the mean fluorescence intensity of the DA-ZP1-TPP signal in the mitochondrial regions (identified by MitoTracker Red staining) using image analysis software (e.g., ImageJ, CellProfiler).

    • Perform statistical analysis to compare the fluorescence intensities between different cell lines and treatment conditions.

Signaling Pathways and Visualizations

The reduced mitochondrial zinc accumulation in prostate cancer cells is linked to alterations in the expression and localization of zinc transporter proteins.[1] Specifically, the downregulation of the zinc importer ZIP1 and altered cellular localization of ZIP3 are implicated in the decreased ability of tumorigenic prostate cells to take up and sequester zinc.[1]

Signaling Pathway of Altered Zinc Homeostasis in Prostate Cancer

Zinc_Homeostasis_Prostate_Cancer cluster_extracellular Extracellular Space cluster_cell Prostate Epithelial Cell cluster_mito Mitochondrion Extracellular_Zn Extracellular Zinc (Zn²⁺) ZIP1 ZIP1 Transporter Extracellular_Zn->ZIP1 Uptake Cytosolic_Zn Cytosolic Zinc (Zn²⁺) Mitochondrial_Zn Mitochondrial Zinc (Zn²⁺) Cytosolic_Zn->Mitochondrial_Zn Uptake Aconitase m-Aconitase Mitochondrial_Zn->Aconitase Inhibits Apoptosis Apoptosis Mitochondrial_Zn->Apoptosis Promotes Citrate_Oxidation Citrate (B86180) Oxidation Aconitase->Citrate_Oxidation Tumor_Progression Tumor Progression (Reduced Apoptosis, Increased Proliferation) Apoptosis->Tumor_Progression Inhibits ZIP1->Cytosolic_Zn ZIP3 ZIP3 Transporter ZIP3->Cytosolic_Zn Healthy_Cell In Healthy Cells: - High ZIP1/ZIP3 expression - High mitochondrial Zn²⁺ - Inhibition of citrate oxidation - Promotion of apoptosis Cancer_Cell In Cancer Cells: - Low ZIP1/ZIP3 expression - Low mitochondrial Zn²⁺ - Increased citrate oxidation - Evasion of apoptosis

Caption: Altered zinc homeostasis in prostate cancer cells.

Experimental Workflow for DA-ZP1-TPP Imaging

DAZP1_Workflow start Start culture Culture RWPE-1 (Healthy) and RWPE-2 (Cancerous) cells start->culture zinc_treat Incubate cells in normal or Zn²⁺-enriched medium (24h) culture->zinc_treat stain Stain with 1µM DA-ZP1-TPP and MitoTracker Red (30 min) zinc_treat->stain wash Wash cells with fresh medium stain->wash image Acquire fluorescence images (FITC & TRITC channels) wash->image analyze Quantify mitochondrial fluorescence intensity image->analyze compare Compare fluorescence between cell lines and conditions analyze->compare end End compare->end

Caption: Experimental workflow for DA-ZP1-TPP imaging.

Note on Unmodified DA-ZP1

Current scientific literature indicates that the application of the unmodified DA-ZP1 probe is concentrated in the field of diabetes research, specifically for the labeling and sorting of pancreatic α- and β-cells, which naturally have high concentrations of intracellular zinc.[6][7][8][9] At present, there is no significant body of evidence to suggest the use of unmodified DA-ZP1 in cancer cell research. The application in prostate cancer is specific to the mitochondria-targeted DA-ZP1-TPP derivative.

Conclusion

DA-ZP1-TPP serves as a valuable tool for investigating the role of mitochondrial zinc in prostate cancer. Its ability to differentiate between healthy and tumorigenic prostate epithelial cells based on their capacity for mitochondrial zinc accumulation highlights a key metabolic alteration in this cancer type. The protocols and data presented here provide a framework for researchers to utilize this technology in their own studies of prostate cancer biology and for the potential development of novel diagnostic or therapeutic strategies targeting zinc metabolism.

References

Application Notes and Protocols for the Synthesis of DA-ZP1 Peptide Conjugates

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive protocol for the synthesis, purification, and characterization of DA-ZP1 (Diacetylated Zinpyr-1) peptide conjugates. The described methodology is intended for research and development purposes, enabling the creation of customized peptide conjugates for various applications, including the generation of specific antibodies and the development of targeted therapeutic or diagnostic agents.

Introduction

DA-ZP1 is a pro-fluorescent sensor for divalent zinc (Zn²⁺). Upon binding to zinc, it undergoes a metal-mediated hydrolysis of its acetate (B1210297) groups, resulting in a significant increase in fluorescence.[1][2][3] This property makes DA-ZP1 a valuable tool for detecting and imaging labile zinc pools in biological systems. To enhance its utility, for example, to generate antibodies or for targeted delivery, the DA-ZP1 peptide can be conjugated to a larger carrier protein, such as Keyhole Limpet Hemocyanin (KLH). This protocol outlines a robust method for synthesizing a custom DA-ZP1 peptide with a C-terminal cysteine residue using Fmoc solid-phase peptide synthesis (SPPS), followed by conjugation to KLH using a maleimide-based crosslinker.

Data Presentation

Table 1: Summary of Peptide Synthesis and Purification
ParameterExpected ValueMethod of Analysis
Peptide Identity[DA-ZP1-Peptide-Cys] + H⁺Mass Spectrometry (MALDI-TOF or ESI-MS)
Crude Purity>70%RP-HPLC (214 nm)
Final Purity>95%RP-HPLC (214 nm)
Yield15-40% (of theoretical)Gravimetric Analysis
Table 2: Summary of Peptide-KLH Conjugate Characterization
ParameterExpected ValueMethod of Analysis
Conjugation Efficiency50-80%SDS-PAGE / Amino Acid Analysis
Peptide to Carrier Ratio10-20 peptides per 100 kDa of KLHMALDI-TOF Mass Spectrometry / UV-Vis Spectroscopy
Final Conjugate Concentration1-5 mg/mLBCA or Bradford Protein Assay

Experimental Protocols

Part 1: Solid-Phase Synthesis of Cysteine-Terminated DA-ZP1 Peptide

This protocol describes the manual synthesis of a custom peptide sequence incorporating the DA-ZP1 moiety at the N-terminus and a cysteine residue at the C-terminus for subsequent conjugation. The synthesis is based on standard Fmoc/tBu solid-phase peptide chemistry.[4][5]

Materials:

  • Fmoc-Cys(Trt)-Wang resin

  • Fmoc-protected amino acids

  • (6-CO₂H) ZP1 (Zinpyr-1 carboxylic acid)

  • Diacetylating reagent (e.g., Acetic Anhydride)

  • Coupling reagents: HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate), HOBt (Hydroxybenzotriazole)

  • N,N-Diisopropylethylamine (DIPEA)

  • Deprotection solution: 20% piperidine (B6355638) in dimethylformamide (DMF)

  • Solvents: DMF, Dichloromethane (DCM), Diethyl ether

  • Cleavage cocktail: 95% Trifluoroacetic acid (TFA), 2.5% Triisopropylsilane (TIS), 2.5% water

  • Solid-phase synthesis vessel

Procedure:

  • Resin Swelling: Swell the Fmoc-Cys(Trt)-Wang resin in DMF for 30 minutes in the synthesis vessel.

  • Fmoc Deprotection: Remove the Fmoc group from the cysteine residue by treating the resin with 20% piperidine in DMF for 20 minutes. Wash the resin thoroughly with DMF and DCM.

  • Amino Acid Coupling: a. Pre-activate the next Fmoc-amino acid (4 equivalents) with HBTU (3.9 equivalents) and HOBt (4 equivalents) in DMF. b. Add DIPEA (8 equivalents) to the activated amino acid solution and immediately add it to the resin. c. Allow the coupling reaction to proceed for 1-2 hours at room temperature. d. Monitor the coupling reaction using a ninhydrin (B49086) test. e. Wash the resin with DMF and DCM.

  • Repeat Deprotection and Coupling: Repeat steps 2 and 3 for each amino acid in the desired peptide sequence.

  • N-terminal DA-ZP1 Incorporation: a. After the final amino acid coupling and Fmoc deprotection, couple (6-CO₂H) ZP1 to the N-terminus of the peptide using the same coupling reagents as in step 3. b. Following the coupling of ZP1, perform a diacetylation step by treating the resin-bound peptide with a solution of acetic anhydride (B1165640) in DMF.[6]

  • Cleavage and Deprotection: a. Wash the resin with DCM and dry under vacuum. b. Add the cleavage cocktail to the resin and incubate for 2-3 hours at room temperature to cleave the peptide from the resin and remove side-chain protecting groups. c. Filter the resin and collect the TFA solution containing the peptide.

  • Peptide Precipitation and Lyophilization: a. Precipitate the peptide by adding the TFA solution to cold diethyl ether. b. Centrifuge to pellet the peptide, decant the ether, and repeat the ether wash. c. Dry the peptide pellet under a stream of nitrogen and then lyophilize to obtain the crude peptide.

Part 2: Purification and Characterization of the DA-ZP1 Peptide

Materials:

  • Reversed-phase HPLC (RP-HPLC) system with a C18 column

  • Mobile phase A: 0.1% TFA in water

  • Mobile phase B: 0.1% TFA in acetonitrile

  • Mass spectrometer (MALDI-TOF or ESI-MS)

Procedure:

  • Purification: a. Dissolve the crude lyophilized peptide in a minimal amount of a suitable solvent (e.g., 50% acetonitrile/water). b. Purify the peptide by RP-HPLC using a gradient of mobile phase B.[7] c. Collect fractions corresponding to the major peak, identified by UV absorbance at 214 nm.

  • Characterization: a. Analyze the purified fractions by mass spectrometry to confirm the molecular weight of the desired DA-ZP1-peptide-Cys.[8] b. Pool the pure fractions and lyophilize to obtain the final purified peptide.

Part 3: Conjugation of DA-ZP1 Peptide to KLH

This protocol utilizes the heterobifunctional crosslinker m-Maleimidobenzoyl-N-hydroxysuccinimide ester (MBS) to conjugate the cysteine-containing DA-ZP1 peptide to Keyhole Limpet Hemocyanin (KLH).[7][9]

Materials:

  • Purified, lyophilized DA-ZP1-peptide-Cys

  • Keyhole Limpet Hemocyanin (KLH)

  • m-Maleimidobenzoyl-N-hydroxysuccinimide ester (MBS)

  • Dimethylformamide (DMF)

  • Phosphate Buffered Saline (PBS), pH 7.2

  • PD-10 desalting columns

  • Conjugation reaction buffer: 0.1 M sodium phosphate, 5 mM EDTA, pH 7.2

Procedure:

  • Activation of KLH with MBS: a. Dissolve 5 mg of KLH in 0.5 mL of PBS. b. Dissolve 3 mg of MBS in 200 µL of DMF. c. Add 70 µL of the MBS solution to the KLH solution and stir for 30 minutes at room temperature. d. Remove excess MBS by passing the solution through a PD-10 desalting column equilibrated with PBS. Collect the protein fraction.

  • Peptide Preparation: Dissolve 2-5 mg of the purified DA-ZP1-peptide-Cys in the conjugation reaction buffer.

  • Conjugation Reaction: a. Mix the maleimide-activated KLH with the cysteine-containing peptide solution. b. Incubate the reaction mixture for 3 hours at room temperature or overnight at 4°C with gentle stirring.

  • Purification of the Conjugate: a. Purify the conjugate by dialysis against PBS to remove unreacted peptide and byproducts.[10] Alternatively, use size-exclusion chromatography.

Part 4: Characterization of the DA-ZP1-Peptide-KLH Conjugate

Materials:

  • SDS-PAGE system

  • Protein assay reagents (BCA or Bradford)

  • Mass spectrometer (MALDI-TOF)

Procedure:

  • SDS-PAGE Analysis: a. Run the KLH-peptide conjugate, unconjugated KLH, and the peptide on an SDS-PAGE gel. b. Successful conjugation is indicated by a shift in the molecular weight of the KLH band.

  • Concentration Determination: Determine the final concentration of the conjugate using a standard protein assay (e.g., BCA or Bradford).

  • Mass Spectrometry (Optional): Use MALDI-TOF mass spectrometry to determine the average number of peptides conjugated per KLH molecule.[11]

Mandatory Visualizations

Synthesis_Workflow cluster_peptide Part 1 & 2: Peptide Synthesis & Purification cluster_conjugation Part 3 & 4: Conjugation & Characterization SPPS Fmoc Solid-Phase Peptide Synthesis Cleavage Cleavage from Resin SPPS->Cleavage Crude_Peptide Crude DA-ZP1-Peptide-Cys Cleavage->Crude_Peptide HPLC RP-HPLC Purification Crude_Peptide->HPLC Pure_Peptide Pure DA-ZP1-Peptide-Cys HPLC->Pure_Peptide MS_Pep MS Characterization HPLC->MS_Pep Conjugation Conjugation Reaction Pure_Peptide->Conjugation KLH KLH Carrier Protein Activated_KLH Maleimide-Activated KLH KLH->Activated_KLH MBS MBS Crosslinker MBS->Activated_KLH Activated_KLH->Conjugation Purification Purification (Dialysis) Conjugation->Purification Final_Conjugate DA-ZP1-Peptide-KLH Conjugate Purification->Final_Conjugate SDS_PAGE SDS-PAGE Analysis Final_Conjugate->SDS_PAGE

Caption: Workflow for the synthesis and conjugation of DA-ZP1 peptide.

ZP1_Mechanism DA_ZP1 DA-ZP1 (Pro-fluorescent) Hydrolysis Zinc-Mediated Acetate Hydrolysis DA_ZP1->Hydrolysis Binding Zinc Zn²⁺ Zinc->Hydrolysis ZP1 ZP1 (Fluorescent) Hydrolysis->ZP1 Acetate 2x Acetate Hydrolysis->Acetate Fluorescence Fluorescence Emission ZP1->Fluorescence Excitation

Caption: Mechanism of DA-ZP1 as a pro-fluorescent zinc sensor.

References

Application Notes and Protocols: DA ZP1 for In Vivo Imaging of Islet Grafts

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

DA ZP1 is a reaction-based fluorescent probe designed for the selective imaging of pancreatic β-cells, both in vitro and in vivo. Its utility extends to the visualization of islet grafts, offering a valuable tool for monitoring transplantation success in diabetes research and therapy development. The probe's mechanism relies on the high concentration of intracellular zinc ions (Zn²⁺) within pancreatic β-cells. This compound itself is non-fluorescent; however, upon entering the β-cell, the abundant Zn²⁺ catalyzes the deacetylation of this compound, releasing the highly fluorescent molecule ZP-1. This targeted activation allows for specific labeling and imaging of β-cells and islet grafts.[1][2][3]

Principle of Detection

The selective imaging of islet grafts using this compound is based on a zinc-mediated chemical reaction.

  • High Intracellular Zinc in β-Cells: Pancreatic β-cells are characterized by a significantly high concentration of intracellular zinc, which is co-secreted with insulin (B600854).[2]

  • Probe Activation: this compound, a diacetylated and non-fluorescent precursor, readily crosses the cell membrane.

  • Zinc-Mediated Deacetylation: Inside the β-cell, the high levels of Zn²⁺ trigger the removal of the acetyl groups from the this compound molecule.[1][3]

  • Fluorescence Emission: This deacetylation process releases the active and fluorescent compound ZP-1, leading to a strong fluorescent signal specifically within the β-cells of the islet graft.[1][2][3]

A control compound, DM-1, which is an analog of this compound lacking the Zn(II)-binding ligand, can be used to demonstrate the specificity of the zinc-mediated fluorescence.[1][3]

DA_ZP1_Signaling_Pathway cluster_extracellular Extracellular Space cluster_intracellular β-cell Cytoplasm DA_ZP1_ext This compound (Non-fluorescent) DA_ZP1_int This compound DA_ZP1_ext->DA_ZP1_int Cellular Uptake ZP1 ZP-1 (Fluorescent) DA_ZP1_int->ZP1 Deacetylation Zn2 High Intracellular Zn²⁺ Zn2->ZP1 Fluorescence Fluorescent Signal ZP1->Fluorescence

Mechanism of this compound activation in β-cells.

Quantitative Data Summary

The following tables summarize key quantitative data regarding the performance and application of this compound for islet cell imaging.

Table 1: In Vitro Performance of this compound

ParameterCell TypeConcentrationIncubation TimeResultReference
Time-Dependent Fluorescence EndoC-βH15 µM2 - 60 minSignificant signal increase over 1 hour, detectable at 2 min.[1][4]
Dose-Dependent Staining EndoC-βH10.08 - 10 µM30 minConcentration-dependent increase in fluorescence.[1][5]
Specificity (vs. DM-1) EndoC-βH10.3 µM0 - 48 hoursSignificantly higher fluorescence with this compound compared to DM-1.[1][3]
β-cell Targeting Efficiency Dissociated Human IsletsN/AN/A~81% of this compound-positive cells were C-peptide positive.[2]
β-cell Targeting Efficiency Mouse IsletsN/AN/A~88% of this compound-positive cells were insulin positive.[1]
Comparison with TSQ Human IsletsN/AN/AThis compound: ~80% insulin positive; TSQ: 68% insulin positive.[1]

Table 2: In Vivo Imaging Parameters for Islet Grafts

ParameterAnimal ModelGraft LocationThis compound DoseAdministration RouteImaging Time PointOutcomeReference
Ex Vivo Graft Staining MouseKidney Capsule0.8 µM in mediaIncubation30 minStrong fluorescent signal in this compound-treated grafts.[1][6]
In Vivo Graft Imaging MouseKidney Capsule10 mg/kg BWIntravenous (i.v.)1 hour post-injectionStrong fluorescent signal in human islet grafts.[1][6]
Endogenous Islet Imaging MousePancreas10 mg/kg BWIntravenous (i.v.)1 hour post-injectionFluorescence detected in endogenous pancreatic islets.[1]
Tissue Specificity MouseN/A10 mg/kg BWIntravenous (i.v.)1 hour post-injectionNo signal in surrounding organs (liver, adipose, skeletal muscle).[1]

Experimental Protocols

Protocol 1: In Vitro Staining of Human Islets with this compound

Materials:

  • Human pancreatic islets

  • Culture medium (e.g., Miami media)

  • This compound stock solution (in DMSO)

  • Phosphate-buffered saline (PBS) or Dulbecco's PBS (DPBS)

  • 12-well plates

  • Fluorescence microscope

Procedure:

  • Culture healthy, handpicked human islets in a 12-well plate (e.g., 25 islets per well).

  • Prepare the this compound staining solution by diluting the stock solution in culture medium to a final concentration of 0.8 µM.

  • As a negative control, prepare a well with culture medium containing the same concentration of DMSO used for the this compound dilution.

  • Remove the culture medium from the islets and add the this compound staining solution or the DMSO control solution.

  • Incubate the plate for 30 minutes at 37°C.[1]

  • After incubation, wash the islets with fresh, this compound-free culture medium or DPBS.

  • Image the islets using a fluorescence microscope.

Protocol 2: In Vivo Imaging of Transplanted Human Islet Grafts

Materials:

  • Mice with transplanted human islet grafts (e.g., under the kidney capsule)

  • This compound

  • Vehicle (e.g., DMSO)

  • Saline or other appropriate vehicle for injection

  • In vivo imaging system

Procedure:

  • One month post-transplantation, prepare the this compound injection solution. A dose of 10 mg/kg body weight is recommended.[6]

  • Prepare a vehicle control injection (e.g., DMSO in saline).

  • Administer the this compound solution or the vehicle control to the mice via intravenous (i.v.) injection.[6]

  • At 1 hour post-injection, anesthetize the mice and perform in vivo fluorescence imaging.[1][6]

  • A strong fluorescent signal is expected in the region of the islet graft in mice treated with this compound, with no significant signal in the control group or surrounding tissues.[1]

experimental_workflow cluster_in_vitro Protocol 1: In Vitro Staining cluster_in_vivo Protocol 2: In Vivo Imaging Islet_Culture Culture Human Islets DAZP1_Prep_vitro Prepare 0.8 µM this compound in Culture Medium Islet_Culture->DAZP1_Prep_vitro Incubation_vitro Incubate Islets with this compound (30 min, 37°C) DAZP1_Prep_vitro->Incubation_vitro Wash_vitro Wash Islets Incubation_vitro->Wash_vitro Imaging_vitro Fluorescence Microscopy Wash_vitro->Imaging_vitro Transplantation Transplant Human Islets (e.g., under kidney capsule) DAZP1_Prep_vivo Prepare this compound for Injection (10 mg/kg BW) Transplantation->DAZP1_Prep_vivo Injection Intravenous Injection DAZP1_Prep_vivo->Injection Wait Wait for 1 Hour Injection->Wait Imaging_vivo In Vivo Fluorescence Imaging Wait->Imaging_vivo

Experimental workflows for this compound imaging.

Concluding Remarks

This compound serves as a highly specific and effective probe for the in vivo imaging of islet grafts. Its reaction-based mechanism, triggered by the high zinc content of β-cells, ensures targeted fluorescence with minimal background signal. The provided protocols and data offer a comprehensive guide for researchers and professionals in the field of diabetes and islet transplantation to effectively utilize this compound for monitoring the presence and location of engrafted islets.

References

Troubleshooting & Optimization

DA ZP1 weak fluorescence signal troubleshooting

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides comprehensive troubleshooting strategies and answers to frequently asked questions for researchers using the DA ZP1 fluorescent probe. If you are experiencing a weak or absent fluorescence signal during your experiments, please consult the information below.

Troubleshooting Guide: Weak Fluorescence Signal

This section is designed to help you identify and resolve common issues leading to suboptimal this compound staining.

Q: Why is my this compound fluorescence signal weak or completely absent?

A weak or absent signal can stem from several factors related to the probe's mechanism, the experimental protocol, the biological sample, or the imaging setup. This compound is a reaction-based probe that is initially non-fluorescent and requires the presence of mobile zinc ions (Zn²⁺) to catalyze a reaction that "turns on" its fluorescence.[1][2][3] Therefore, the signal's intensity is directly linked to the availability of intracellular mobile zinc.

Below is a step-by-step guide to troubleshoot the most common causes.

Cellular and Biological Factors

The most critical factor for a successful this compound experiment is the presence of a sufficient concentration of mobile zinc in the target cells.

Potential Issue Recommended Action
Low Endogenous Mobile Zinc This compound is designed to detect mobile Zn²⁺, which is abundant in specific cell types like pancreatic β-cells.[1] Confirm from literature that your cell type of interest has high levels of mobile zinc. Solution: Use a positive control cell line known to have high mobile zinc (e.g., EndoC-βH1 cells) to validate your probe and protocol.[1]
Poor Cell Health Unhealthy or dying cells may have compromised zinc homeostasis, leading to a loss of the mobile zinc pool required for the probe to function. Solution: Ensure cells are healthy and within a proper passage number. Perform a viability test (e.g., Trypan Blue) before the experiment.
Use of Zinc Chelators Components in the culture media or buffers may inadvertently chelate (bind to) the available zinc, making it unavailable for the probe. The use of chelators like TPEN will prevent DA-ZP1 hydrolysis.[3] Solution: Use fresh, appropriate media (e.g., DMEM) for staining and avoid buffers containing zinc chelators like EDTA unless specifically required for the experiment.[2]
Staining Protocol and Probe Handling

Careful handling of the probe and optimization of the staining protocol are essential for achieving a strong signal.

Potential Issue Recommended Action
Suboptimal Probe Concentration If the concentration is too low, the signal will be weak. If it's too high, it can lead to background noise and potential cytotoxicity.[1] Solution: Perform a concentration titration to find the optimal concentration for your specific cell type and experimental conditions. Start with the recommended range (see Table 2) and test concentrations above and below it.[4]
Insufficient Incubation Time The probe requires time to enter the cells and for the zinc-catalyzed reaction to occur. This process is time-dependent, with signal increasing significantly over the first hour.[1][5] Solution: Increase the incubation time. A time course experiment (e.g., 30 min, 60 min, 2 hours) can help determine the optimal duration for signal development in your system.
Improper Probe Storage/Handling This compound, like many fluorescent probes, can degrade if not stored correctly or if subjected to multiple freeze-thaw cycles. Solution: Aliquot the stock solution upon arrival and store it protected from light at the recommended temperature. Use freshly prepared working solutions for each experiment.
Imaging and Equipment Setup

Correct microscope settings are crucial for detecting the fluorescence signal generated by the activated probe.

Potential Issue Recommended Action
Incorrect Filter Sets The microscope's excitation and emission filters must match the spectral properties of the activated ZP1 fluorophore. Solution: Use a filter set appropriate for fluorescein (B123965) (FITC). The optimal wavelengths are provided in Table 1 below.
Photobleaching Excessive exposure to high-intensity excitation light can rapidly and irreversibly destroy the fluorophore, leading to signal loss.[4] Solution: Minimize light exposure by using the lowest possible excitation intensity and exposure time. Use an anti-fade mounting medium if fixing cells after staining.[4]
Suboptimal Microscope Settings Incorrect gain, offset, or exposure time settings can result in a signal that is too dim to be detected. Solution: Optimize image acquisition settings using a positive control sample. Increase the exposure time or gain as needed, being mindful of introducing background noise.

Visual Troubleshooting Workflow

The following diagram outlines a logical flow for diagnosing the cause of a weak this compound signal.

G Start Start: Weak this compound Signal Check_Positive_Control Run Positive Control (e.g., EndoC-βH1 cells) Start->Check_Positive_Control Control_OK Does Positive Control Work? Check_Positive_Control->Control_OK Problem_Sample Issue is Specific to Experimental Sample Control_OK->Problem_Sample  Yes Problem_Protocol Issue is with Protocol or Imaging Setup Control_OK->Problem_Protocol No   Check_Zinc Confirm Cell Type Has High Mobile Zinc Problem_Sample->Check_Zinc Optimize_Protocol Optimize Staining Protocol Problem_Protocol->Optimize_Protocol Check_Health Assess Cell Health and Media Conditions Check_Zinc->Check_Health Success Problem Solved Check_Health->Success Titrate_Probe Titrate Probe Concentration Optimize_Protocol->Titrate_Probe Adjust_Time Adjust Incubation Time Optimize_Protocol->Adjust_Time Check_Imaging Optimize Imaging Settings Titrate_Probe->Check_Imaging Adjust_Time->Check_Imaging Check_Filters Verify Excitation/ Emission Filters Check_Imaging->Check_Filters Minimize_Bleaching Minimize Photobleaching Check_Imaging->Minimize_Bleaching Check_Filters->Success Minimize_Bleaching->Success

Caption: Troubleshooting decision tree for weak this compound signal.

Quantitative Data Summary

Refer to the tables below for key quantitative parameters for your experimental setup.

Table 1: Spectroscopic Properties of Activated this compound (ZP1-Zn²⁺ Complex)

Parameter Wavelength (nm)
Maximum Excitation (λ_max_) ~505 nm
Maximum Emission (λ_em_) ~525 nm

Data sourced from Zastrow et al., 2016.[6]

Table 2: Recommended Starting Parameters for Cell Staining

Parameter Recommended Range Notes
Concentration 0.3 µM - 5 µM Optimal concentration is cell-type dependent. Higher doses can increase background noise.[1][7]
Incubation Time 30 - 60 minutes Signal can be detected as early as 2 minutes but increases significantly over 1 hour.[1][5]
Temperature 37°C Standard cell culture conditions.

Parameters are derived from studies on pancreatic β-cells and HeLa cells.[1][6]

Detailed Experimental Protocol

General Protocol for Live-Cell Staining with this compound

This protocol provides a general workflow. Optimization of concentration and incubation time is highly recommended for new cell types.

1. Reagent Preparation:

  • Prepare a stock solution of this compound (e.g., 1-10 mM) in anhydrous DMSO.

  • Store the stock solution in small aliquots at -20°C or -80°C, protected from light and moisture.

  • On the day of the experiment, prepare a fresh working solution of this compound by diluting the stock solution in serum-free cell culture medium (e.g., DMEM) to the desired final concentration (e.g., 5 µM).

2. Cell Preparation:

  • Seed cells on an appropriate imaging plate (e.g., glass-bottom dish) and allow them to adhere and grow to a suitable confluency (typically 60-80%).

3. Staining:

  • Remove the culture medium from the cells.

  • Gently wash the cells once with warm phosphate-buffered saline (PBS) or serum-free medium.

  • Add the freshly prepared this compound working solution to the cells.

  • Incubate the cells for 30-60 minutes at 37°C in a CO₂ incubator, protected from light.

4. Washing (Optional but Recommended):

  • After incubation, remove the staining solution.

  • Gently wash the cells two to three times with warm buffer (e.g., PBS or live-cell imaging solution) to remove excess probe and reduce background fluorescence.

5. Imaging:

  • Add fresh, warm imaging buffer to the cells.

  • Proceed with fluorescence microscopy using a filter set appropriate for FITC/GFP (Excitation: ~490-505 nm, Emission: ~515-535 nm).

  • Acquire images promptly, minimizing exposure to the excitation light to prevent photobleaching.

Visual Experimental Workflow

G cluster_prep Preparation cluster_staining Staining Protocol cluster_imaging Data Acquisition Cell_Seeding 1. Seed Cells on Imaging Plate Reagent_Prep 2. Prepare Fresh This compound Working Solution Wash_1 3. Wash Cells with Warm Buffer Reagent_Prep->Wash_1 Stain 4. Incubate with this compound (30-60 min at 37°C) Wash_1->Stain Wash_2 5. Wash to Remove Excess Probe Stain->Wash_2 Image 6. Image using Fluorescence Microscope Wash_2->Image

Caption: Standard experimental workflow for this compound live-cell staining.

Frequently Asked Questions (FAQs)

Q: What is the activation mechanism of this compound? A: this compound is a "pro-fluorophore." It is initially non-fluorescent because acetyl groups disrupt the fluorophore's structure. In the presence of Zn²⁺, the ion acts as a Lewis acid to catalyze the rapid hydrolysis (removal) of these acetyl groups. This restores the conjugated structure of the fluorophore (now called ZP1), which then binds the zinc and fluoresces brightly.[2][6][8]

Q: Is the fluorescence signal from this compound reversible? A: The process is only partially reversible. The chemical reaction that removes the acetyl groups is irreversible. However, once the active ZP1 fluorophore is formed, its fluorescence is dependent on binding to zinc. Therefore, adding a strong zinc chelator like TPEN can remove Zn²⁺ from the ZP1, quenching the fluorescence.[3][6][8]

Q: Is this compound sensitive to pH changes or intracellular esterases? A: No. A key advantage of this compound is its insensitivity to both intracellular esterases and acidic conditions (low pH).[2][6][9] This prevents false-positive signals that can occur with other fluorescent probes and allows for accurate imaging of mobile zinc even in acidic organelles.[6][9]

Q: Can this compound be used for fixed cells? A: this compound is primarily designed for live-cell imaging, as its function depends on the physiological presence of mobile zinc ions. Fixation processes can alter zinc distribution and compromise cell membranes. While some protocols use fixation after staining, it is crucial to perform the staining on live cells first.[1][5]

References

how to reduce DA ZP1 background fluorescence

Author: BenchChem Technical Support Team. Date: December 2025

Troubleshooting Guide: Reducing High Background Fluorescence

This guide provides solutions for researchers, scientists, and drug development professionals encountering high background fluorescence when using the DA-ZP1 zinc probe. DA-ZP1 is a reaction-based probe that is designed to be essentially non-fluorescent in its metal-free state, with fluorescence being activated by zinc-mediated hydrolysis.[1][2] High background can obscure the specific signal from mobile zinc, compromising experimental results.

Frequently Asked Questions (FAQs)
Q1: What is DA-ZP1 and why is it designed to have low background?

DA-ZP1 (diacetylated Zinpyr1) is a fluorescent sensor designed to detect mobile zinc (Zn²⁺) in live cells and tissues.[3][4] Its core structure is acetylated, which forces the fluorescein (B123965) scaffold into a non-fluorescent lactone form.[5] This design effectively quenches background fluorescence, even in acidic conditions.[1][4] When the probe encounters Zn²⁺, the zinc ion's Lewis acidity promotes the rapid hydrolysis (removal) of the acetyl groups, activating a strong fluorescent signal.[1][5] This reaction-based mechanism is intended to provide a high signal-to-noise ratio.[6]

Q2: What are the most common causes of high background fluorescence in my imaging experiment?

High background fluorescence can originate from several sources, which can be broadly categorized as either issues with the probe and reagents or issues with the sample and imaging setup.[7]

  • Probe-Related Issues:

    • Concentration Too High: Using an excessive concentration of DA-ZP1 can lead to non-specific binding or incomplete washout of the unbound probe.[8]

    • Probe Precipitation: Improperly dissolved probe can form aggregates that appear as bright, non-specific fluorescent spots.

  • Sample-Related Issues:

    • Cellular Autofluorescence: Many cell types naturally fluoresce due to endogenous molecules like NADH, riboflavin, and lipofuscin.[9][10]

    • Media Components: Phenol (B47542) red and riboflavin, common in cell culture media, are known to be fluorescent and can increase background noise.[11]

    • Poor Cell Health: Unhealthy or dying cells can exhibit increased, non-specific fluorescence and may show altered probe uptake.

  • Protocol-Related Issues:

    • Insufficient Washing: Failure to thoroughly wash away unbound probe after incubation is a primary cause of high background.[8]

    • Contaminated Buffers: Contamination in buffers or solutions, including trace amounts of zinc, can lead to unwanted fluorescence.[12]

  • Hardware-Related Issues:

    • Incorrect Imaging Parameters: Using excessive laser power or detector gain can amplify background noise along with the specific signal.[13]

    • Vessel Fluorescence: Plastic-bottom dishes used for cell culture can be highly fluorescent compared to glass-bottom vessels.[7]

Q3: How can I optimize the concentration of the DA-ZP1 probe?

Optimizing the probe concentration is a critical first step. While published protocols often use concentrations around 5 µM for cell imaging, the optimal concentration can vary significantly depending on the cell type and experimental goals.[4][6]

  • Perform a Titration: Test a range of DA-ZP1 concentrations (e.g., 50 nM to 5 µM) to find the lowest concentration that provides a robust specific signal with minimal background.[14] Studies have shown that acetylated probes like DA-ZP1 can be effective even at nanomolar concentrations.[4]

  • Start Low: Begin with a low concentration (e.g., 100-500 nM) and increase it only if the specific signal is too weak. Higher concentrations can lead to overlapping and non-specific staining.

Q4: My unstained control cells already look bright. What should I do?

If an unstained control sample (cells that have not been treated with DA-ZP1) shows fluorescence, the issue is autofluorescence .[10][15]

  • Use Phenol Red-Free Medium: During imaging, switch to a phenol red-free imaging buffer or medium, as phenol red is fluorescent.[11]

  • Check Your Vessel: Image cells in glass-bottom dishes or plates, as standard plastic dishes can contribute significantly to background fluorescence.[7]

  • Spectral Separation: Autofluorescence is often broad and more prominent in shorter wavelength channels (blue/green).[9] If possible, ensure your imaging filters are optimized for the DA-ZP1 signal and exclude as much of the autofluorescence spectrum as possible.

Troubleshooting Summary

This table provides a quick reference for diagnosing and solving common issues related to high background fluorescence with DA-ZP1.

Problem Potential Cause Recommended Solution
High background in both stained and unstained samples Cellular or media autofluorescence.Image in phenol red-free medium. Use glass-bottom imaging dishes. Include an unstained control to establish a baseline.[7][11][15]
Uniformly high background only in stained sample Probe concentration is too high.Perform a concentration titration. Start with a lower concentration (e.g., 100-500 nM) and increase as needed.[14]
Insufficient washing.Increase the number and duration of wash steps after probe incubation to remove all unbound probe.[8]
Bright, punctate spots of fluorescence Probe precipitation.Ensure the DMSO stock is fully dissolved before diluting into aqueous buffer. Briefly vortex or sonicate if needed. Prepare fresh dilutions.
Signal is high in unhealthy or dying cells Compromised cell membrane integrity.Ensure cells are healthy and not overly confluent before starting the experiment. Use a viability dye to exclude dead cells from analysis.
Background increases over time during imaging Phototoxicity or zinc contamination.Reduce laser power and exposure time. Check all buffers and labware for potential zinc contamination.[12]
Experimental Protocols
Protocol: Staining Live Cells with DA-ZP1

This protocol provides a general workflow for staining live, adherent cells. Optimization of concentrations and incubation times is highly recommended for each specific cell type and experimental setup.

1. Reagent Preparation:

  • DA-ZP1 Stock Solution: Prepare a 1-5 mM stock solution of DA-ZP1 in anhydrous DMSO. Store desiccated at -20°C, protected from light. Before use, allow the vial to equilibrate to room temperature to prevent condensation.
  • Imaging Buffer: Use a buffered salt solution (e.g., HBSS) or a phenol red-free cell culture medium. Warm to 37°C before use.

2. Cell Preparation:

  • Seed cells on a glass-bottom imaging dish or plate to achieve 60-80% confluency on the day of the experiment.
  • On the day of the experiment, carefully remove the culture medium.
  • Wash the cells once with pre-warmed imaging buffer.

3. Probe Loading:

  • Prepare the DA-ZP1 working solution by diluting the DMSO stock into the pre-warmed imaging buffer to the final desired concentration (e.g., start with 500 nM). Vortex gently to mix.
  • Add the DA-ZP1 working solution to the cells.
  • Incubate for 30 minutes at 37°C, protected from light. An increase in intracellular fluorescence can be observed in as little as 2 minutes in cells with high mobile zinc.[6]

4. Washing and Imaging:

  • Remove the probe-containing solution.
  • Wash the cells at least two times with pre-warmed imaging buffer to remove any unbound probe.
  • Add fresh, pre-warmed imaging buffer to the cells.
  • Proceed to image the cells immediately on a fluorescence microscope equipped with appropriate filters for fluorescein (e.g., ~490 nm excitation / ~520 nm emission).

Visual Guides
Mechanism of DA-ZP1 Activation

The following diagram illustrates the chemical transformation that allows DA-ZP1 to function as a low-background, reaction-based probe.

DA_ZP1_Mechanism DA_ZP1 DA-ZP1 (Non-Fluorescent Lactone Form) Hydrolysis Zinc-Mediated Hydrolysis DA_ZP1->Hydrolysis ZP1_Active ZP1 (Active Fluorescent Form) Zn_ion Mobile Zn²⁺ Zn_ion->Hydrolysis Hydrolysis->ZP1_Active Fluorescence ON Acetate 2 Acetate Groups Hydrolysis->Acetate Released

Caption: Zinc-mediated hydrolysis activates DA-ZP1 fluorescence.

Troubleshooting Workflow for High Background

Use this flowchart to systematically diagnose the source of high background fluorescence in your DA-ZP1 experiments.

Troubleshooting_Workflow Start High Background Fluorescence Observed CheckUnstained Image Unstained Control Sample (Cells + Media Only) Start->CheckUnstained IsUnstainedBright Is the Unstained Control Bright? CheckUnstained->IsUnstainedBright Autofluorescence Source: Autofluorescence IsUnstainedBright->Autofluorescence Yes ProbeIssue Source: Probe Staining Issue IsUnstainedBright->ProbeIssue No SolveAutofluorescence Solution: 1. Use Phenol Red-Free Media 2. Use Glass-Bottom Dishes Autofluorescence->SolveAutofluorescence End Problem Resolved SolveAutofluorescence->End TitrateProbe Action: Titrate Probe Concentration (Start with lower concentration) ProbeIssue->TitrateProbe WashMore Action: Increase Wash Steps (Number and/or Duration) TitrateProbe->WashMore CheckHealth Action: Check Cell Health (Viability, Confluency) WashMore->CheckHealth CheckHealth->End

Caption: A logical workflow to diagnose high background fluorescence.

References

DA ZP1 Photobleaching Technical Support Center

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for DA ZP1, a fluorogenic sensor for the detection of intracellular zinc. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on troubleshooting and preventing photobleaching during your experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound and how does it become fluorescent?

This compound (diacetylated Zinpyr1) is a non-fluorescent molecule that can freely cross cell membranes. Its fluorescence is activated upon binding with intracellular zinc ions (Zn²⁺). This binding triggers a rapid, zinc-mediated hydrolysis of the two acetyl groups on the Zinpyr-1 (ZP1) scaffold. The resulting ZP1 molecule is a highly fluorescent derivative of fluorescein (B123965), with excitation and emission maxima at approximately 490 nm and 522 nm, respectively.[1][2] This reaction-based sensing mechanism provides high selectivity for Zn²⁺ over other biologically relevant metal ions.[1]

Q2: What is photobleaching and why is it a concern when using this compound?

Photobleaching is the irreversible photochemical destruction of a fluorophore, in this case, the activated ZP1 molecule, upon exposure to excitation light.[3][4][5] This process leads to a loss of fluorescence signal, which can significantly impact the quality and reliability of your imaging data, especially in quantitative studies or time-lapse experiments.[6] The fluorescent product of this compound, being a fluorescein derivative, is susceptible to photobleaching, a common issue with many organic fluorophores.[4][5][7]

Q3: What are the main causes of this compound photobleaching?

The primary cause of photobleaching is the interaction of the excited ZP1 molecule with molecular oxygen, leading to the formation of reactive oxygen species (ROS).[8] These ROS can then chemically modify the fluorophore, rendering it non-fluorescent. Several factors can accelerate this process:

  • High-intensity excitation light: More intense light increases the rate at which fluorophores are excited, leading to a higher probability of photochemical reactions.

  • Prolonged exposure to excitation light: The longer the sample is illuminated, the more photobleaching will occur.[9]

  • Presence of oxygen: Molecular oxygen is a key mediator of photobleaching for many fluorophores, including fluorescein derivatives.[8]

Troubleshooting Guide: Common Issues and Solutions

Problem Potential Cause Recommended Solution
Rapid loss of fluorescence signal during imaging. High excitation light intensity.Reduce the laser power or illumination intensity to the lowest level that provides an adequate signal-to-noise ratio. Use neutral density filters if available.[6][9]
Prolonged exposure time.Decrease the camera exposure time. For time-lapse imaging, increase the interval between acquisitions.[6][9]
Oxygen-mediated photobleaching.Use a commercial antifade reagent suitable for live-cell imaging, such as ProLong™ Live Antifade Reagent, or prepare a custom antifade solution containing oxygen scavengers.[9][10][11]
Weak initial fluorescence signal. Insufficient this compound loading or activation.Ensure optimal loading concentration and incubation time for your specific cell type. Verify the presence of intracellular zinc.[1]
Suboptimal imaging settings.Check that you are using the correct excitation and emission filters for ZP1 (Ex/Em: ~490/522 nm).[1]
High background fluorescence. Autofluorescence from cells or media.Use imaging medium with reduced autofluorescence, such as FluoroBrite™ DMEM.[11] Image a control sample without this compound to determine the level of background autofluorescence.
Non-specific probe activation.While this compound is highly selective for Zn²⁺, at very high concentrations, non-specific activation may occur. Titrate the this compound concentration to find the optimal balance between signal and background.
Inconsistent results between experiments. Variations in experimental conditions.Standardize all experimental parameters, including cell density, probe concentration, incubation times, and imaging settings.
Photobleaching affecting quantitative analysis.Create a photobleaching curve by imaging a control sample over time to quantify the rate of signal loss. Use this curve to correct your experimental data.[6]

Preventing Photobleaching: A Multi-faceted Approach

A combination of strategies is most effective in minimizing photobleaching of activated this compound.

Optimizing Imaging Parameters

Careful adjustment of microscope settings is the first line of defense against photobleaching.

  • Minimize Excitation Light Intensity: Use the lowest possible laser power or lamp intensity that allows for clear visualization of your signal.

  • Reduce Exposure Time: Keep camera exposure times as short as possible. For dynamic processes, this may require a more sensitive camera.

  • Limit Illumination Duration: Only expose the sample to excitation light when actively acquiring an image. Use the shutter to block the light path during focusing and between time points.[6]

Utilizing Antifade Reagents

Antifade reagents are chemical formulations that reduce photobleaching by scavenging reactive oxygen species.[8] For live-cell imaging with this compound, it is crucial to use reagents that are non-toxic and compatible with living cells.

Table of Common Antifade Reagents for Live-Cell Imaging:

Antifade ReagentMechanism of ActionKey Features
ProLong™ Live Antifade Reagent Enzymatic oxygen scavenging system.[3]Commercially available, validated for a wide range of dyes and fluorescent proteins, minimal cytotoxicity.[3][9][10][11]
Trolox Vitamin E analog, acts as an antioxidant and triplet state quencher.[7]Cell-permeable, effective against blinking and bleaching.[7]
n-Propyl gallate (NPG) Antioxidant.Commonly used, but may have anti-apoptotic effects.[5]
1,4-Diazabicyclo[2.2.2]octane (DABCO) Triplet state quencher.Less effective than some other agents but also less toxic.[5]
Proper Experimental Design
  • Choose the Right Imaging Medium: Use a low-autofluorescence medium designed for live-cell imaging to improve the signal-to-noise ratio, allowing for lower excitation intensities.[11]

  • Work Efficiently: Plan your imaging session to minimize the time the sample spends on the microscope stage under illumination.

  • Include Controls: Always include appropriate controls to assess the extent of photobleaching and to distinguish it from biological phenomena.

Experimental Protocols

General Protocol for Live-Cell Imaging with this compound and an Antifade Reagent

This protocol provides a general guideline. Optimization for specific cell types and experimental conditions is recommended.

  • Cell Preparation:

    • Plate cells on a suitable imaging dish or slide.

    • Allow cells to adhere and reach the desired confluency.

  • This compound Loading:

    • Prepare a stock solution of this compound in DMSO.

    • Dilute the this compound stock solution in your chosen imaging medium to the final working concentration (typically in the low micromolar range).

    • Remove the culture medium from the cells and replace it with the this compound-containing medium.

    • Incubate the cells for the desired time (e.g., 30-60 minutes) at 37°C, protected from light.[1]

  • Washing (Optional but Recommended):

    • Gently wash the cells once or twice with fresh, pre-warmed imaging medium to remove excess, unactivated probe.

  • Application of Antifade Reagent (Example using a commercial reagent like ProLong™ Live):

    • Prepare the antifade reagent working solution according to the manufacturer's instructions. For ProLong™ Live, this typically involves a 1:100 dilution in imaging medium.[12]

    • Replace the medium on the cells with the antifade reagent-containing medium.

    • Incubate for the recommended time (e.g., 15 minutes to 2 hours for ProLong™ Live) at 37°C, protected from light.[9][12]

  • Imaging:

    • Transfer the sample to the microscope.

    • Locate the cells of interest using brightfield or DIC.

    • Switch to fluorescence imaging using the appropriate filter set for ZP1 (Ex/Em: ~490/522 nm).

    • Optimize imaging parameters (laser power, exposure time) to minimize photobleaching.

    • Acquire images as planned.

Visualizations

This compound Activation and Photobleaching Pathway

DA_ZP1_Pathway cluster_activation Activation cluster_photobleaching Photobleaching cluster_prevention Prevention DA_ZP1 This compound (Non-fluorescent) ZP1 ZP1 (Fluorescent) DA_ZP1->ZP1 + Zn²⁺ (Hydrolysis) ZP1_excited Excited ZP1* ZP1->ZP1_excited + Excitation Light (hν) Bleached_ZP1 Bleached ZP1 (Non-fluorescent) ZP1_excited->Bleached_ZP1 + O₂ → ROS Antifade Antifade Reagents Antifade->Bleached_ZP1 Scavenge ROS

Caption: Mechanism of this compound activation and subsequent photobleaching.

Experimental Workflow to Mitigate this compound Photobleaching

Workflow start Start Experiment cell_prep 1. Cell Preparation (Plating & Growth) start->cell_prep da_zp1_loading 2. This compound Loading (Optimized Concentration & Time) cell_prep->da_zp1_loading wash 3. Wash to Remove Excess Probe da_zp1_loading->wash antifade 4. Apply Antifade Reagent wash->antifade imaging_setup 5. Imaging Setup (Low Light, Short Exposure) antifade->imaging_setup acquire 6. Image Acquisition (Minimize Illumination) imaging_setup->acquire end End Experiment acquire->end

Caption: A logical workflow for minimizing photobleaching in this compound experiments.

References

Technical Support Center: DA-ZP1 Cell Loading and Retention

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides researchers, scientists, and drug development professionals with comprehensive troubleshooting advice and frequently asked questions regarding the use of DA-ZP1, a reaction-based fluorescent probe for detecting mobile zinc (Zn²⁺).

Frequently Asked Questions (FAQs)

Q1: What is DA-ZP1 and how does it work?

DA-ZP1 (Diacetylated Zinpyr1) is a highly specific fluorescent sensor for mobile zinc ions (Zn²⁺). In its initial state, the molecule is non-fluorescent due to two acetyl groups that quench its fluorescence. Upon entering a cell and binding to intracellular Zn²⁺, the zinc ion's Lewis acidity promotes the rapid and selective hydrolysis of these acetyl groups. This reaction restores the fluorophore's conjugation, leading to a strong, detectable green fluorescence signal.[1][2][3] This mechanism is distinct from probes that rely on esterase activity, making DA-ZP1 largely insensitive to intracellular esterases for over 90 minutes.[1]

Q2: What are the main advantages of DA-ZP1 over other zinc probes like ZP1?

DA-ZP1 offers several key advantages:

  • High Dynamic Range: The reaction-based turn-on mechanism provides a substantial increase in fluorescence upon binding zinc, resulting in a high signal-to-background ratio.[1][3]

  • Low Background Fluorescence: The diacetylation effectively quenches background fluorescence, including proton-induced turn-on that can be an issue with first-generation probes like ZP1 in acidic environments (e.g., lysosomes).[1][2]

  • Esterase Insensitivity: Its activation is primarily dependent on Zn²⁺, not intracellular esterases, leading to more specific and reliable zinc detection.[1][2][4]

  • High Sensitivity: DA-ZP1 can detect mobile zinc at nanomolar concentrations.[4]

Q3: What are the primary applications of DA-ZP1?

DA-ZP1 is used to visualize and quantify pools of mobile zinc in various biological contexts. Its high specificity for zinc-rich cells makes it particularly useful for:

  • Identifying and isolating specific cell types: It is highly effective for labeling and sorting pancreatic β-cells, which have a high concentration of vesicular zinc.[2][4]

  • Subcellular imaging: DA-ZP1 has been shown to accumulate in the Golgi apparatus.[1] When conjugated with specific targeting moieties like triphenylphosphonium (TPP), it can be directed to other organelles, such as mitochondria (DA-ZP1-TPP).[2][3]

  • In vivo imaging: It has been used to image transplanted human islet grafts and endogenous pancreatic islets in mice.[4]

Q4: Is DA-ZP1 cytotoxic?

Studies have shown that DA-ZP1 treatment does not significantly affect cellular viability or proliferation.[4] Furthermore, it does not appear to acutely interfere with the function of zinc-dependent cells, such as the glucose-stimulated insulin (B600854) secretion in pancreatic β-cells.[4] However, as with any exogenous compound, it is best practice to perform cytotoxicity assays for your specific cell type and experimental conditions.

Troubleshooting Guides

Issue 1: Weak or No Fluorescence Signal

Q: I have loaded my cells with DA-ZP1 but see a very weak or no signal. What could be the cause?

A: This is a common issue that can stem from several factors related to the probe, the cells, or the imaging setup.

  • Possible Cause 1: Low Intracellular Mobile Zinc. Your cell type may have very low levels of chelatable zinc, insufficient to activate the probe.

    • Solution: Include a positive control. Treat a sample of cells with a zinc ionophore like pyrithione (B72027) (ZnPT) in the presence of a low concentration of extracellular zinc to artificially increase intracellular mobile Zn²⁺ and confirm the probe is working. Conversely, use a zinc chelator like TPEN to confirm that any observed signal is zinc-dependent.[5][6]

  • Possible Cause 2: Incorrect Probe Concentration. The concentration of DA-ZP1 may be too low for your cell type.

    • Solution: Perform a dose-response experiment to determine the optimal probe concentration. While nanomolar concentrations can be effective, some applications have used concentrations in the range of 0.3 µM to 5 µM.[4][7] Refer to the tables below for typical concentration ranges.

  • Possible Cause 3: Insufficient Incubation Time. The probe may not have had enough time to enter the cells and react with zinc.

    • Solution: Increase the incubation time. A detectable signal can appear within minutes, but it often increases significantly over 30 to 60 minutes.[4][7]

  • Possible Cause 4: Photobleaching. The fluorescent signal may be destroyed by excessive exposure to excitation light.

    • Solution: Minimize light exposure by using neutral density filters, reducing laser power, and decreasing exposure times. When setting up the microscope, use a dim setting or a different channel (e.g., brightfield) to find the focal plane before imaging the fluorescence.

  • Possible Cause 5: Incorrect Microscope Filter Sets. The excitation and emission filters on your microscope may not be optimal for the activated ZP1 fluorophore.

    • Solution: Use a standard FITC/GFP filter set. The activated probe has an excitation maximum around 490-503 nm and an emission maximum around 528-535 nm.[8]

Issue 2: High Background or Non-Specific Staining

Q: My images show high background fluorescence, making it difficult to discern a specific signal.

A: High background can obscure the specific signal from intracellular zinc and is often related to probe concentration or cell health.

  • Possible Cause 1: Probe Concentration is Too High. While DA-ZP1 has a high dynamic range, excessively high concentrations can lead to non-specific background signals.[4]

    • Solution: Titrate the DA-ZP1 concentration downwards. The optimal concentration provides a bright signal in your target cells with minimal fluorescence in low-zinc control cells (e.g., 293 cells) or the surrounding medium.[4]

  • Possible Cause 2: Probe Precipitation. DA-ZP1, like many organic dyes, may precipitate if not properly dissolved or if the concentration is too high in the aqueous medium.

    • Solution: Ensure the DA-ZP1 stock solution in DMSO is fully dissolved before diluting it into your imaging buffer. Briefly vortex or sonicate if necessary. Prepare the final working solution fresh for each experiment.

  • Possible Cause 3: Cell Autofluorescence. Some cell types exhibit natural fluorescence, which can contribute to background.

    • Solution: Image an unstained control sample of your cells using the same imaging settings to determine the level of autofluorescence. If it is significant, you may need to apply background subtraction techniques during image analysis.

  • Possible Cause 4: Inadequate Washing. Residual extracellular probe can contribute to background.

    • Solution: After loading, wash the cells thoroughly with fresh, probe-free buffer (e.g., HBSS) before imaging. Perform at least two washes.

Issue 3: Poor Probe Retention or Signal Loss Over Time

Q: The initial fluorescence signal is strong, but it fades quickly during my experiment.

A: Signal loss can be due to photobleaching or cellular processes that actively remove the probe.

  • Possible Cause 1: Photobleaching. This is the most common cause of rapid signal loss during imaging.

    • Solution: As mentioned previously, reduce excitation light intensity and duration. If you are performing time-lapse imaging, use the longest possible interval between acquisitions that still captures your biological process. Using an anti-fade mounting medium can help for fixed-cell imaging.

  • Possible Cause 2: Probe Efflux. Cells may actively transport the probe out via multidrug resistance (MDR) transporters.

    • Solution: While less commonly reported for DA-ZP1, if efflux is suspected, you can try co-incubating with a broad-spectrum efflux pump inhibitor, such as probenecid. However, be aware that this can have off-target effects on the cells.

  • Possible Cause 3: Post-staining Fixation. The fixation process can quench fluorescence.

    • Solution: If you must fix the cells after staining, test different fixatives. A study on EndoC-βH1 cells showed successful fixation with 4% paraformaldehyde after DA-ZP1 staining.[7] Avoid methanol-based fixatives, which are known to reduce the brightness of some fluorophores.[9] It is generally recommended to image live cells when possible.

Data & Protocols

Quantitative Data Summary

The optimal parameters for DA-ZP1 usage can vary significantly depending on the cell type and experimental goals. The following tables summarize typical ranges reported in the literature.

Table 1: Recommended Concentration and Incubation Times

ParameterRecommended RangeCell Type / ApplicationReference
Loading Concentration 50 - 100 nMImaging endogenous zinc in tissue slices[1]
0.3 µM - 10 µMPancreatic β-cells (EndoC-βH1), hESCs[4]
1 µMHeLa cells (for DA-ZP1-TPP)[2]
Incubation Time 30 minPancreatic islets, EndoC-βH1, 293 cells[4]
30 - 60 minGeneral cell loading[7][8]
Up to 1 hourEndoC-βH1 cells (signal increases over this time)[4]

Table 2: DA-ZP1 Spectral Properties

PropertyWavelength (nm)Notes
Excitation Max ~503 nmActivated ZP1 fluorophore
Emission Max ~528 nmActivated ZP1 fluorophore
Recommended Filter Set FITC / GFPStandard green channel

Experimental Protocols

Protocol 1: General Cell Loading and Live-Cell Imaging of DA-ZP1

This protocol provides a general guideline for loading adherent cells with DA-ZP1 for fluorescence microscopy.

  • Cell Preparation: Plate adherent cells on a glass-bottom dish or chamber slide suitable for microscopy. Culture overnight to allow cells to adhere and reach 50-70% confluency.

  • Reagent Preparation:

    • Prepare a 1-5 mM stock solution of DA-ZP1 in anhydrous DMSO. Store aliquots at -20°C, protected from light.

    • Prepare a suitable imaging buffer, such as Hanks' Balanced Salt Solution (HBSS) or a serum-free medium.

  • Probe Loading:

    • Remove the culture medium from the cells and wash once with the imaging buffer.

    • Prepare the DA-ZP1 loading solution by diluting the DMSO stock into the imaging buffer to the desired final concentration (e.g., start with 1 µM). Vortex gently to mix.

    • Add the loading solution to the cells and incubate for 30-60 minutes at 37°C, protected from light.

  • Washing:

    • Remove the loading solution.

    • Wash the cells twice with fresh, pre-warmed imaging buffer to remove any extracellular probe.

  • Imaging:

    • Add fresh imaging buffer to the cells.

    • Image the cells immediately on a fluorescence microscope using a FITC/GFP filter set.

    • Minimize light exposure to prevent photobleaching.

Protocol 2: Staining and Analysis of Pancreatic β-Cells by Flow Cytometry

This protocol is adapted for identifying and sorting zinc-rich pancreatic β-cells.[4]

  • Cell Preparation: Prepare a single-cell suspension of pancreatic islets or a β-cell line (e.g., EndoC-βH1) in a suitable culture medium or buffer (e.g., FACS buffer: PBS with 2% FBS).

  • Probe Loading:

    • Incubate the cell suspension with DA-ZP1 (a starting concentration of 0.3 µM is recommended for β-cell specificity) for 30 minutes at 37°C.

  • Washing:

    • After incubation, wash the cells by adding excess FACS buffer, centrifuging at 300-400 x g for 5 minutes, and discarding the supernatant.

    • Resuspend the cell pellet in fresh, DA-ZP1-free FACS buffer.

  • Flow Cytometry Analysis:

    • Analyze the cells on a flow cytometer equipped with a blue laser (488 nm) for excitation.

    • Detect the fluorescence signal in the green channel (e.g., a 530/30 bandpass filter).

    • Use an unstained cell sample and a control cell line with low zinc (e.g., HEK293) to set the negative gates properly.

    • The DA-ZP1 positive population can then be sorted for downstream applications.

Visualizations

DA_ZP1_Mechanism cluster_outside Extracellular cluster_inside Intracellular DA_ZP1_out DA-ZP1 (Non-Fluorescent) DA_ZP1_in DA-ZP1 DA_ZP1_out->DA_ZP1_in Cellular Uptake Complex [DA-ZP1 • Zn²⁺] Complex DA_ZP1_in->Complex Binding Zn Mobile Zn²⁺ Zn->Complex ZP1 ZP1 Fluorophore (Fluorescent) Complex->ZP1 Zn²⁺-Catalyzed Hydrolysis Acetate 2x Acetate Complex->Acetate ZP1->ZP1 Workflow cluster_prep Preparation cluster_exp Experiment cluster_acq Data Acquisition cluster_methods A 1. Prepare Single-Cell Suspension or Adherent Culture C 3. Load Cells with DA-ZP1 (e.g., 30-60 min at 37°C) A->C B 2. Prepare DA-ZP1 Loading Solution B->C D 4. Wash Cells (2x) to Remove Extracellular Probe C->D E 5. Acquire Data D->E Microscopy Fluorescence Microscopy E->Microscopy Flow Flow Cytometry E->Flow Zinc_Homeostasis cluster_cell Cytosol cluster_vesicle Vesicle / Granule (e.g., Pancreatic β-cell) Extracellular Extracellular Zn²⁺ Zn_pool Mobile Zn²⁺ Pool Extracellular->Zn_pool Influx ZIP ZIP ZIP Transporters ZP1_active Active ZP1 (Fluorescence) Zn_pool->ZP1_active Activates MT Metallothioneins (Buffer) Zn_pool->MT Binding/ Release Vesicular_Zn High [Zn²⁺] Zn_pool->Vesicular_Zn Sequestration ZnT DA_ZP1 DA-ZP1 ZnT ZnT Transporters Vesicular_Zn->Zn_pool Release ZnT_vesicle ZnT

References

Technical Support Center: DA ZP1 for Fixed Tissue Samples

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions for the application of DA ZP1, a reaction-based fluorescent probe for labile zinc, in fixed tissue samples. The advice provided is based on established principles for fluorescence microscopy and immunohistochemistry.

Frequently Asked Questions (FAQs)

Q1: What is this compound and how does it detect zinc in fixed tissues?

This compound (diacetylated Zinpyr1) is a cell-permeable, reaction-based fluorescent probe designed to detect labile zinc (Zn²⁺). In its diacetylated form, the probe is non-fluorescent. Upon entering a cell, endogenous esterases cleave the acetyl groups, "unmasking" the probe. The unmasked probe then reacts with labile zinc, leading to a significant increase in fluorescence intensity. While initially designed for live-cell imaging, its use in fixed tissues is possible with optimized protocols that preserve both tissue morphology and the target zinc pools.[1][2][3]

Q2: Can I use this compound in paraffin-embedded tissues?

Yes, this compound can be used in formalin-fixed, paraffin-embedded (FFPE) tissues. However, the fixation and embedding processes can impact zinc availability and tissue autofluorescence.[4][5] Therefore, protocol optimization, including antigen retrieval-like steps, may be necessary to unmask zinc binding sites and reduce background fluorescence.

Q3: What are the optimal excitation and emission wavelengths for this compound?

The zinc-bound form of ZP1, the active product of this compound, has an approximate excitation maximum of 492 nm and an emission maximum of 515 nm, making it compatible with standard FITC/GFP filter sets.

Q4: How should I prepare my fixed tissue samples for this compound staining?

Proper tissue preparation is critical for successful staining. This involves several key steps including fixation, embedding (if applicable), sectioning, deparaffinization/rehydration, and permeabilization. Each of these steps may require optimization depending on the tissue type and the specific research question.

Experimental Protocols

Standard Staining Protocol for FFPE Tissue Sections
  • Deparaffinization and Rehydration:

    • Immerse slides in two changes of xylene for 5 minutes each.

    • Rehydrate through a graded series of ethanol (B145695) (100%, 95%, 70%, 50%) for 2 minutes each.[6]

    • Rinse with deionized water.

  • Antigen/Target Retrieval (Optional but Recommended):

    • To improve accessibility to zinc, a heat-induced epitope retrieval (HIER) like step can be beneficial.

    • Immerse slides in a citrate (B86180) buffer (pH 6.0) and heat in a pressure cooker or water bath at 95-100°C for 10-20 minutes.[7]

    • Allow slides to cool to room temperature.

  • Permeabilization:

    • Wash slides with PBS.

    • Incubate with a permeabilization buffer (e.g., 0.1-0.5% Triton X-100 in PBS) for 10-15 minutes.[8][9]

    • Wash three times with PBS.

  • This compound Staining:

    • Prepare a working solution of this compound in a suitable buffer (e.g., PBS or HBSS). The optimal concentration should be determined by titration, but a starting range of 0.3-5 µM is suggested.[1]

    • Apply the this compound solution to the tissue sections and incubate for 30-60 minutes at room temperature, protected from light.[3]

  • Washing:

    • Wash the slides three times with PBS to remove excess probe.

  • Counterstaining and Mounting:

    • If desired, counterstain with a nuclear stain like DAPI.

    • Mount coverslips using an anti-fade mounting medium.[10]

  • Imaging:

    • Image using a fluorescence microscope with appropriate filters for the probe and any counterstains.

Troubleshooting Guide

Problem 1: No Signal or Weak Signal
Potential Cause Recommended Solution
Labile zinc washed out during fixation/processing Use a zinc-sparing fixative or add a zinc chelator like TPEN to a control slide to confirm the signal is zinc-dependent. Consider shorter fixation times.
Over-fixation masking zinc binding sites Reduce fixation time or use a milder fixative. Implement a heat-induced retrieval step as described in the protocol.[4][9]
Inadequate permeabilization Increase the concentration of the permeabilizing agent (e.g., Triton X-100) or the incubation time.[8][9]
This compound concentration too low Perform a titration to determine the optimal probe concentration for your tissue type.[10]
Probe degradation Prepare fresh this compound working solutions for each experiment. Protect the probe from light.
Incorrect filter sets/microscope settings Ensure you are using the correct filter sets for ZP1 fluorescence (Ex/Em ~492/515 nm). Increase exposure time or gain, but be mindful of increasing background.
Photobleaching Use an anti-fade mounting medium. Minimize exposure of the sample to the excitation light.[10]
Problem 2: High Background or Non-specific Staining
Potential Cause Recommended Solution
Tissue Autofluorescence Aldehyde-based fixatives can induce autofluorescence.[8][11] Try using a different fixative or treat sections with a quenching agent like sodium borohydride (B1222165) or Sudan Black B.[9][11]
This compound concentration too high High concentrations can lead to non-specific binding and background noise.[1] Reduce the probe concentration.
Hydrophobic interactions of the probe The hydrophobicity of a fluorescent dye can contribute to non-specific binding.[12][13] Include a blocking step with a protein-based blocker (e.g., BSA) before probe incubation.
Inadequate washing Increase the number and duration of wash steps after probe incubation to remove unbound probe.[14]
Probe precipitation Centrifuge the this compound stock solution before dilution to remove any aggregates.

Data and Parameters

Table 1: Recommended Fixation and Permeabilization Conditions
Parameter Recommendation Notes
Fixative 4% Paraformaldehyde (PFA) in PBSOptimize fixation time (e.g., 4-24 hours) depending on tissue size.[15]
Alternative Fixatives Methanol, AcetoneThese can also act as permeabilizing agents.[8]
Permeabilization Agent 0.1-0.5% Triton X-100 or Tween-20 in PBSAdjust concentration and time based on tissue thickness and density.[8]
Incubation Time 10-20 minutes at room temperature
Table 2: this compound Staining Parameters
Parameter Recommendation Notes
Probe Concentration 0.3 - 5 µMTitration is essential for optimal signal-to-noise ratio.[1]
Incubation Time 30 - 60 minutesLonger incubation times may increase background.[3]
Incubation Temperature Room Temperature
Excitation Wavelength ~492 nm
Emission Wavelength ~515 nm

Visual Guides

G cluster_prep Tissue Preparation cluster_stain Staining Protocol cluster_final Final Steps Fixation Fixation (e.g., 4% PFA) Embedding Paraffin Embedding Fixation->Embedding Sectioning Sectioning (4-5 µm) Embedding->Sectioning Deparaffinization Deparaffinization & Rehydration Sectioning->Deparaffinization Retrieval Target Retrieval (e.g., HIER) Deparaffinization->Retrieval Permeabilization Permeabilization (Triton X-100) Retrieval->Permeabilization Staining This compound Incubation (0.3-5 µM, 30-60 min) Permeabilization->Staining Washing Washing (3x PBS) Staining->Washing Counterstain Counterstain (Optional, e.g., DAPI) Washing->Counterstain Mounting Mounting (Anti-fade medium) Counterstain->Mounting Imaging Fluorescence Imaging Mounting->Imaging

Caption: General experimental workflow for this compound staining in fixed tissue.

G cluster_no_signal cluster_high_bg Start Start Troubleshooting Problem Identify Primary Issue Start->Problem NoSignal No / Weak Signal Problem->NoSignal No Fluorescence HighBg High Background Problem->HighBg Non-specific Fluorescence CheckZinc Verify Zinc Presence (Control with TPEN) NoSignal->CheckZinc CheckAutofluo Assess Autofluorescence (Unstained Control) HighBg->CheckAutofluo OptimizeFix Optimize Fixation/ Retrieval CheckZinc->OptimizeFix IncreaseProbe Increase Probe Concentration OptimizeFix->IncreaseProbe CheckFilters Check Microscope Filters/Settings IncreaseProbe->CheckFilters ReduceProbe Decrease Probe Concentration CheckAutofluo->ReduceProbe ImproveWash Improve Washing Steps ReduceProbe->ImproveWash AddBlocking Add Blocking Step ImproveWash->AddBlocking

Caption: Troubleshooting flowchart for common this compound staining issues.

References

improving signal-to-noise ratio with DA ZP1

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals utilizing DA ZP1 to improve the signal-to-noise ratio in their experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound and how does it work?

This compound (diacetylated Zinpyr1) is a cell-permeable, fluorogenic sensor for zinc ions (Zn(II)).[1] It is initially non-fluorescent. In the presence of high intracellular zinc concentrations, such as those found in pancreatic β-cells and α-cells, Zn(II) binds to the probe and catalyzes the hydrolytic cleavage of its acetyl groups.[2][3][4] This reaction "unmasks" the fluorophore, generating a strong fluorescent signal that can be detected by flow cytometry or fluorescence microscopy.[2][3]

Q2: What are the primary applications of this compound?

This compound is primarily used for:

  • Imaging and labeling: Visualizing pancreatic β-cells, β-like cells derived from stem cells, and α-cells in vitro and in vivo.[2][3]

  • Cell sorting and purification: Isolating and purifying live populations of insulin-secreting β-like cells and glucagon-secreting α-cells for downstream applications like functional studies, gene expression analysis, and cell-cell interaction studies.[2][3]

  • Tracking transplanted cells: Imaging transplanted human islet grafts in animal models.[2]

Q3: What are the excitation and emission maxima for this compound?

The excitation and emission maxima for the active, fluorescent form of this compound (ZP1) are approximately 490 nm and 522 nm, respectively.[1]

Q4: Is this compound toxic to cells?

Studies have shown that this compound treatment does not significantly impair β-cell function, including proliferation and apoptosis, at recommended concentrations.[5]

Troubleshooting Guide

Low Signal-to-Noise Ratio: Weak Signal

Problem: The fluorescence signal from my this compound-labeled cells is weak or indistinguishable from the background.

Possible Cause Recommended Solution
Low Intracellular Zinc Pancreatic β-cells and α-cells have naturally high zinc content. For other cell types, ensure they have sufficient intracellular zinc for the probe to function. Consider a positive control cell line known to have high zinc levels, such as EndoC-βH1 cells.[2]
Suboptimal this compound Concentration The optimal concentration of this compound can vary between cell types. Perform a dose-response experiment to determine the ideal concentration for your specific cells. Lower concentrations (e.g., 0.3 µM) have been shown to provide specific staining in EndoC-βH1 cells.[2][6]
Insufficient Incubation Time The fluorescence signal from this compound increases over time. An increase in intracellular fluorescence can be observed as early as 2 minutes after administration, with the signal significantly increasing over 1 hour.[2][7] Ensure an adequate incubation period (e.g., 30-60 minutes at 37°C).[2]
Cell Starvation State Starved cells may exhibit a stronger fluorescence signal compared to non-starved cells, potentially due to an enhanced ability to detect Zn(II).[2][7] If applicable to your experimental design, consider a brief starvation period before this compound incubation.
Incorrect Instrument Settings Ensure the excitation and emission filters on your fluorescence microscope or flow cytometer are appropriate for this compound (Ex: ~490 nm, Em: ~522 nm).[1]
Low Signal-to-Noise Ratio: High Background

Problem: I am observing high background fluorescence or non-specific staining in my negative control cells.

Possible Cause Recommended Solution
This compound Concentration Too High Higher concentrations of this compound can lead to non-specific, background fluorescence in both target and non-target cells.[2] Use the lowest effective concentration determined from your dose-response experiments.
Cell Autofluorescence Some cell types exhibit natural autofluorescence, which can contribute to background noise. Always include an unstained control sample to assess the level of autofluorescence.[8][9]
Use of Control Compound To confirm that the observed fluorescence is due to zinc-specific activation of this compound, consider using a control compound like DM-1, which is an analog of this compound that lacks the zinc-binding ligand and should not fluoresce in the presence of zinc.[6]
Inadequate Washing Steps Ensure thorough washing of cells with this compound-free media after the incubation period to remove any unbound probe.[2]

Experimental Protocols

General Staining Protocol for Cell Sorting (FACS)

This protocol is adapted from studies using this compound to sort pancreatic islet cells.[2][3]

  • Cell Preparation: Prepare a single-cell suspension of your target cells (e.g., dispersed pancreatic islets or differentiated stem cells).

  • Incubation: Incubate the cells in culture medium containing the optimized concentration of this compound (e.g., 0.3 µM) for 30 minutes at 37°C.[2]

  • Washing: Centrifuge the cells (e.g., at 200g for 1 minute) and wash them with fresh, this compound-free media to remove excess probe.[2]

  • Resuspension: Resuspend the final cell pellet in an appropriate buffer for flow cytometry (e.g., DPBS).

  • FACS Analysis: Proceed with fluorescence-activated cell sorting. Gate on the this compound-positive population for collection. The fluorescence intensity can be used to distinguish between different cell populations (e.g., "DA-ZP1 intermediate" for α-cells and "DA-ZP1 bright" for β-cells).[3]

Visualizations

DA_ZP1_Mechanism This compound Mechanism of Action cluster_cell Cell Cytoplasm (High Zinc Environment) DA_ZP1_inactive This compound (Non-fluorescent) Hydrolysis Hydrolytic Cleavage of Acetyl Groups DA_ZP1_inactive->Hydrolysis Binds Zn Zn(II) Zn->Hydrolysis Catalyzes ZP1_active ZP1 (Fluorescent) Hydrolysis->ZP1_active Results in Detection Detection (Microscopy/FACS) ZP1_active->Detection Emits Light (~522 nm) DA_ZP1_inactive_ext This compound (External) DA_ZP1_inactive_ext->DA_ZP1_inactive Cellular Uptake

Caption: Mechanism of this compound activation in a high-zinc cellular environment.

DA_ZP1_Workflow Experimental Workflow for Cell Sorting with this compound Start Start: Single-Cell Suspension Incubate Incubate with this compound (30 min, 37°C) Start->Incubate Wash Wash to Remove Excess Probe Incubate->Wash FACS Fluorescence-Activated Cell Sorting (FACS) Wash->FACS Negative This compound-Negative Population FACS->Negative Positive This compound-Positive Population FACS->Positive Analysis Downstream Analysis: - Functional Studies - Gene Expression - Imaging Positive->Analysis

Caption: General experimental workflow for sorting cells using this compound.

References

Technical Support Center: Overcoming DA ZP1 Cytotoxicity in Long-Term Imaging

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for troubleshooting cytotoxicity issues related to the fluorescent probe DA ZP1 in long-term live-cell imaging. This guide provides practical solutions, experimental protocols, and frequently asked questions to help you acquire robust and reproducible data while maintaining cell health.

Frequently Asked Questions (FAQs)

Q1: What is this compound and how does it work?

This compound, or diacetylated Zinpyr-1, is a reaction-based fluorescent sensor designed to detect mobile zinc ions (Zn²⁺) in living cells.[1][2] Its core structure is based on Zinpyr-1, and it is rendered non-fluorescent by two acetyl groups.[3][4] In the presence of Zn²⁺, the acetyl groups are hydrolyzed, leading to a significant increase in fluorescence.[3][4] This reaction-based mechanism makes it highly specific for Zn²⁺.[1][5] Some variants of this compound include a triphenylphosphonium (TPP) moiety to specifically target the probe to mitochondria.[3][4]

Q2: What are the potential sources of cytotoxicity with this compound in long-term imaging?

While some studies report no observable toxicity with this compound in certain applications, long-term imaging introduces stressors that can lead to cytotoxicity.[1] The primary sources of cytotoxicity are:

  • Phototoxicity : This is a major concern in long-term fluorescence microscopy.[6][7][8] It occurs when high-intensity excitation light interacts with the fluorescent probe and cellular components, generating reactive oxygen species (ROS) that can damage and kill cells.[7][8][9]

  • Chemical Toxicity : At high concentrations or with prolonged exposure, the probe itself or its breakdown products might interfere with normal cellular processes, leading to cytotoxicity.[10][11] For probes that target specific ions like zinc, altering the intracellular concentration of that ion could also have cytotoxic effects.[12]

Q3: How can I minimize phototoxicity when using this compound?

Minimizing light exposure is crucial for successful long-term imaging.[11][13] Here are several strategies:

  • Reduce Excitation Light Intensity : Use the lowest possible laser power or light source intensity that provides a sufficient signal-to-noise ratio.[11][13][14]

  • Minimize Exposure Time : Use the shortest possible exposure time for image acquisition.[13][15]

  • Decrease Imaging Frequency : Increase the interval between image acquisitions to the longest duration that still captures the dynamics of the biological process you are studying.[15]

  • Use More Sensitive Detectors : Employing sensitive detectors, like cooled CCD cameras or hybrid detectors, allows for the use of lower excitation light levels.[13][16]

  • Choose the Right Imaging System : Techniques like light-sheet microscopy are inherently less phototoxic than spinning disk confocal microscopy for some applications.[8]

  • Use Longer Wavelengths : If possible, use fluorophores with excitation wavelengths in the red or near-infrared spectrum, as these are generally less damaging to cells.[8][16][17]

Q4: How do I determine the optimal working concentration for this compound?

The optimal concentration of this compound should be determined empirically for your specific cell type and experimental conditions. The goal is to use the lowest concentration that yields a detectable signal.[10][13] One study on human pancreatic β-cells used concentrations ranging from 0.3 µM to 5 µM.[1][18] It is recommended to perform a dose-response experiment and assess both signal intensity and cell viability.

Q5: How can I assess if this compound is causing cytotoxicity in my experiments?

Several methods can be used to evaluate cell health and cytotoxicity:

  • Morphological Assessment : Visually inspect cells for signs of stress, such as blebbing, rounding, detachment, or granulation.

  • Cell Proliferation Assays : Monitor the rate of cell division over time. A decrease in proliferation can be an early indicator of cytotoxicity.

  • Viability Dyes : Use cell-impermeant nucleic acid stains (e.g., YOYO-1, Propidium Iodide) that only enter and stain dead cells.[19]

  • Apoptosis Assays : Employ fluorescent probes that detect the activation of caspases (e.g., CellEvent™ Caspase-3/7 Green Detection Reagent), which are key enzymes in the apoptotic pathway.[19][20]

  • Mitochondrial Health Indicators : Since some this compound variants target mitochondria, assessing mitochondrial membrane potential with dyes like TMRM or TMRE can be a sensitive measure of cell health.[19]

Q6: Are there cytoprotective agents that can be used with this compound?

Yes, supplementing the imaging medium with antioxidants or ROS scavengers can help mitigate phototoxicity.[8] A commonly used antioxidant is Trolox, a water-soluble analog of vitamin E.[7] Other endogenous antioxidants that can be supplemented include glutathione (B108866) and ascorbic acid.[8]

Troubleshooting Guides

Problem: Cells are showing signs of stress or dying during long-term imaging with this compound.

This is a common issue in long-term live-cell imaging and is often due to a combination of phototoxicity and suboptimal environmental conditions.

Potential Cause Troubleshooting Steps
Excessive Light Exposure 1. Decrease excitation light intensity to the minimum required for a usable signal.[13][14] 2. Reduce the image acquisition frequency (increase time interval).[15] 3. Shorten the exposure time per image.[13][15] 4. If using a confocal microscope, open the pinhole slightly to increase signal at a lower laser power.
Suboptimal Environmental Control 1. Ensure the stage-top incubator is maintaining a stable temperature (e.g., 37°C), humidity, and CO₂ levels (e.g., 5%).[14][21] 2. Use a heated objective to prevent temperature fluctuations at the sample.[21] 3. To prevent media evaporation, which alters osmolarity, use an incubator with humidity control or add a layer of sterile mineral oil on top of the media.[14][15]
High this compound Concentration 1. Perform a concentration titration to find the lowest effective concentration. 2. Reduce the incubation time with the probe before imaging.
Reactive Oxygen Species (ROS) Accumulation 1. Supplement the imaging medium with an antioxidant like Trolox (e.g., 200-500 µM).[7] 2. Consider using a specialized live-cell imaging medium formulated to reduce ROS.
Problem: The fluorescent signal from this compound is weak, and increasing concentration or laser power is causing cytotoxicity.

Balancing signal strength and cell health is key. If your signal is weak, consider these optimizations before increasing light exposure or probe concentration.

Potential Cause Troubleshooting Steps
Suboptimal Imaging Settings 1. Binning : Use 2x2 or 4x4 binning to increase signal-to-noise, if the resulting loss in resolution is acceptable.[22] 2. Detector Gain : Increase the gain on your camera or detector, but be mindful of introducing noise. 3. Optical Components : Ensure all optical components (objective, filters) are clean and optimized for your fluorophore.[11]
Low Intracellular Mobile Zinc 1. Confirm that your cell model has sufficient levels of mobile zinc for this compound to detect. Some cell lines may have very low endogenous levels.[3] 2. As a positive control, you can transiently increase intracellular zinc using a zinc ionophore like pyrithione (B72027) (in combination with a zinc salt like ZnCl₂), but this will likely be toxic and is for control purposes only.
Incorrect Filter Sets 1. Verify that your microscope's excitation and emission filters are well-matched to the spectral properties of the activated (zinc-bound) form of this compound.

Quantitative Data Summary

Table 1: Recommended Starting Conditions for this compound Imaging
ParameterRecommended RangeNotes
This compound Concentration 0.3 - 5 µMStart low and titrate up. Should be empirically determined for each cell type.[1][18]
Incubation Time 30 - 60 minutesLonger times may be needed but can increase the risk of cytotoxicity.[3][18]
Excitation Light Intensity < 10 W/cm²As low as possible. Varies greatly by microscope type.[7]
Exposure Time 20 - 200 msDependent on signal strength and dynamics of the process being observed.[11]
Imaging Interval 5 - 30 minutesAs long as possible while still capturing the event of interest.
Table 2: Example Cytoprotective Cocktail
ComponentWorking ConcentrationPurpose
Trolox 200 - 500 µMAntioxidant, ROS scavenger.[7]
Sodium Pyruvate 1 - 10 mMEnergy substrate and antioxidant.
HEPES 10 - 25 mMpH buffering, especially in CO₂-independent setups.[14]

Experimental Protocols

Protocol 1: Optimizing this compound Concentration
  • Cell Seeding : Plate your cells in a multi-well, glass-bottom imaging plate at a density that will result in 50-70% confluency on the day of the experiment.

  • Prepare this compound Dilutions : Prepare a series of this compound concentrations (e.g., 0.1 µM, 0.5 µM, 1 µM, 2 µM, 5 µM) in your normal imaging medium. Include a vehicle-only control (e.g., DMSO).

  • Staining : Remove the culture medium from the cells, wash once with pre-warmed PBS, and add the this compound dilutions to the respective wells.

  • Incubation : Incubate the cells for 30-60 minutes at 37°C and 5% CO₂.

  • Imaging : Image the cells using consistent acquisition settings for all concentrations. Look for the lowest concentration that provides a clear signal above the background of the vehicle control.

  • Viability Assessment : After initial imaging, add a dead cell stain (e.g., YOYO-1) and a live cell stain (e.g., Hoechst 33342) to each well. Incubate for 15 minutes and image again. Quantify the percentage of dead cells for each concentration.

  • Analysis : Select the optimal concentration that provides a good signal with minimal cytotoxicity.

Protocol 2: Assessing Cytotoxicity with a Caspase-3/7 Apoptosis Assay
  • Experiment Setup : Plate cells in a glass-bottom dish and treat with your optimized concentration of this compound. Include a positive control for apoptosis (e.g., staurosporine) and a vehicle control.

  • Add Apoptosis Reagent : Add a live-cell caspase-3/7 reagent (e.g., CellEvent™ Caspase-3/7 Green Detection Reagent) to the imaging medium according to the manufacturer's instructions.[20]

  • Time-Lapse Imaging : Place the dish on the microscope within an environmental chamber. Set up a time-lapse experiment to acquire images (e.g., phase-contrast, this compound fluorescence, and caspase-3/7 fluorescence) every 15-30 minutes for the desired duration (e.g., 24-48 hours).

  • Data Analysis : For each time point, segment the cells and quantify the number of this compound-positive cells that also become positive for the caspase-3/7 signal. This will provide a kinetic measure of apoptosis induction.

Visualizations

Workflow_Troubleshooting_Cytotoxicity start Start: Cells show signs of cytotoxicity check_light Is light exposure minimized? start->check_light reduce_light Action: Reduce laser power, exposure time, and imaging frequency check_light->reduce_light No check_environment Are environmental conditions optimal? check_light->check_environment Yes reduce_light->check_light optimize_environment Action: Verify Temp/CO2/Humidity. Use heated objective. Add mineral oil. check_environment->optimize_environment No check_concentration Is this compound concentration optimized? check_environment->check_concentration Yes optimize_environment->check_environment optimize_concentration Action: Perform concentration titration and viability assay. check_concentration->optimize_concentration No add_antioxidants Consider adding cytoprotective agents (e.g., Trolox) check_concentration->add_antioxidants Yes optimize_concentration->check_concentration end_ok Problem Resolved add_antioxidants->end_ok

Caption: A workflow for troubleshooting this compound-related cytotoxicity.

Phototoxicity_Pathway cluster_0 Light-Induced Cellular Damage Light Excitation Light DAZP1 This compound Probe Light->DAZP1 excites Oxygen Molecular Oxygen (O2) DAZP1->Oxygen transfers energy to ROS Reactive Oxygen Species (ROS) Oxygen->ROS Damage Cellular Damage (Lipids, Proteins, DNA) ROS->Damage Cytotoxicity Phototoxicity / Apoptosis Damage->Cytotoxicity

Caption: The proposed mechanism of phototoxicity.

References

Technical Support Center: Troubleshooting Common Artifacts in DA ZP1 Fluorescence Microscopy

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for DA ZP1 fluorescence microscopy. This resource is designed for researchers, scientists, and drug development professionals to help identify, troubleshoot, and resolve common artifacts encountered during fluorescence imaging experiments.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

This section provides answers to common questions and detailed guides for troubleshooting specific issues in a question-and-answer format.

Issue 1: High Background or Low Signal-to-Noise Ratio

Q: My images have a high background fluorescence, making it difficult to distinguish my signal. What causes this and how can I improve the signal-to-noise ratio (SNR)?

A: High background fluorescence can originate from several sources, including autofluorescence from the sample itself, non-specific binding of fluorescent labels, or issues with the imaging medium and hardware.[1] A low signal-to-noise ratio means the desired signal is weak compared to the background noise, which can obscure important details.[2]

Troubleshooting Steps:

  • Identify the Source of Autofluorescence: Image an unstained control sample using the same settings as your experimental samples.[1] This will reveal the extent of natural fluorescence from your cells or tissue. Autofluorescence is often more pronounced at shorter wavelengths (blue and green channels).[1][3]

  • Optimize Staining Protocol:

    • Antibody Concentration: High antibody concentrations can lead to non-specific binding and increased background.[4] Perform a titration to find the optimal antibody concentration that provides a strong signal with minimal background.[1]

    • Blocking: Use a suitable blocking agent, such as bovine serum albumin (BSA) or serum from the same species as the secondary antibody, to minimize non-specific antibody binding.[4]

    • Washing Steps: Increase the number or duration of washing steps after antibody incubation to remove unbound antibodies.

  • Choose Appropriate Fluorophores: Select bright, photostable fluorophores with emission spectra in the red or far-red region to avoid the spectral range where autofluorescence is strongest.[3][5]

  • Use Phenol (B47542) Red-Free Medium: For live-cell imaging, standard cell culture medium containing phenol red can contribute significantly to background fluorescence. Switch to a phenol red-free medium for imaging.[6][7]

  • Optimize Microscope Settings:

    • Pinhole Adjustment (Confocal Microscopy): In confocal microscopy, reducing the pinhole size can help reject out-of-focus light and reduce background, though it may also decrease the signal.[8][9]

    • Image Averaging: Acquiring and averaging multiple images of the same field of view can improve the SNR by reducing random noise.[9]

Issue 2: Photobleaching

Q: My fluorescent signal fades quickly when I expose my sample to the excitation light. What is happening and how can I prevent it?

A: This phenomenon is called photobleaching, which is the irreversible photochemical destruction of a fluorophore.[10][11] It is a common problem, especially in time-lapse imaging or when imaging faint signals that require high excitation power.[12]

Troubleshooting Steps:

  • Reduce Excitation Light Exposure:

    • Lower Excitation Power: Use the lowest possible laser or lamp intensity that provides a sufficient signal.[5]

    • Minimize Exposure Time: Use the shortest possible exposure time for your detector.[12]

    • Limit Illumination: Only expose the sample to excitation light when acquiring an image. Use transmitted light to find the region of interest.[13]

  • Use Antifade Mounting Media: For fixed samples, use a commercially available mounting medium containing antifade reagents.[12][13] These reagents help to reduce the rate of photobleaching.

  • Select Photostable Fluorophores: Some fluorophores are inherently more resistant to photobleaching than others. Consider using more robust dyes if photobleaching is a persistent issue.[11][13]

Table 1: Relative Photostability of Common Fluorophores

Fluorophore FamilyRelative Photostability
Alexa Fluor DyesHigh
DyLight FluorsHigh
Cyanine Dyes (e.g., Cy5)Moderate to High
FITCLow
Green Fluorescent Protein (GFP)Moderate

This table provides a general comparison; specific photostability can vary with experimental conditions.

Issue 3: Spectral Bleed-Through (Crosstalk)

Q: In my multi-color experiments, I am detecting a signal in one channel that seems to originate from the fluorophore in another channel. How can I resolve this?

A: This is known as spectral bleed-through or crosstalk, where the emission of one fluorophore is detected in the channel intended for another.[14][15] This occurs because fluorophores have broad emission spectra that can overlap.[16]

Troubleshooting Steps:

  • Optimize Fluorophore and Filter Selection: Choose fluorophores with minimal spectral overlap.[14] Use narrow-bandpass emission filters that are specifically matched to the emission peak of your fluorophore of interest to exclude light from other channels.[15]

  • Sequential Imaging: If your microscope supports it, acquire images for each channel sequentially instead of simultaneously.[5][17] This involves exciting one fluorophore and collecting its emission before moving to the next. This is a very effective way to eliminate bleed-through.

  • Perform Control Experiments: Always prepare single-labeled control samples for each fluorophore you are using.[18] Image these controls with all of your filter sets to determine the extent of bleed-through.

  • Linear Unmixing/Spectral Unmixing: For advanced correction, spectral imaging and linear unmixing can be used. This technique involves measuring the emission spectrum of each fluorophore and then using software to mathematically separate the mixed signals in the experimental image.[5][17]

Experimental Protocol: Sequential Scanning to Minimize Bleed-Through

  • Sample Preparation: Prepare your sample with multiple fluorescent labels as you normally would. Also, prepare single-labeled control samples.

  • Microscope Setup:

    • On a confocal microscope, define the excitation wavelength and emission detection range for each fluorophore.

    • Instead of acquiring all channels simultaneously, set up the acquisition software for sequential scanning.

    • Group the channels so that each is acquired in a separate scan. For example, excite with the 488 nm laser and detect the green channel in the first scan, then excite with the 561 nm laser and detect the red channel in the second scan.[16]

  • Image Acquisition: Acquire images of your multi-labeled sample using the sequential scanning mode.

  • Verification: Image your single-labeled controls with the same sequential acquisition settings to confirm that bleed-through has been eliminated.

Issue 4: Out-of-Focus Light and Blurriness

Q: My images appear blurry, and I see a haze from out-of-focus planes. How can I obtain sharper images?

A: This is a common issue, particularly in widefield fluorescence microscopy, where the entire sample thickness is illuminated, leading to the detection of out-of-focus light.[19][20]

Troubleshooting Steps:

  • Use a Confocal Microscope: Confocal microscopy uses a pinhole to block out-of-focus light, resulting in significantly sharper images with improved axial resolution.[21][22]

  • Deconvolution: For widefield images, deconvolution is a computational technique that can be used to reassign out-of-focus light to its point of origin, thereby improving image sharpness and contrast.[19]

  • Proper Mounting and Immersion Media: Ensure that the refractive index of your mounting medium matches that of your immersion oil and the cover glass. A mismatch can cause spherical aberration and lead to blurry images.[5]

Table 2: Refractive Indices of Common Microscopy Materials

MaterialRefractive Index (at 589 nm)
Air1.0003
Water1.333
Glycerol (85%)~1.45
Standard Immersion Oil~1.518
Cover Glass (No. 1.5)~1.523
Issue 5: Sample Preparation Artifacts

Q: I am observing distorted cell structures, uneven staining, or loss of signal. Could this be due to my sample preparation?

A: Yes, sample preparation steps like fixation and permeabilization are critical and can introduce artifacts if not optimized.[23][24]

Troubleshooting Steps:

  • Optimize Fixation: The choice of fixative can impact antigen preservation and cell morphology.[25]

    • Cross-linking fixatives (e.g., paraformaldehyde): Generally provide good structural preservation but can sometimes mask epitopes.[23]

    • Organic solvents (e.g., cold methanol): Can be good for some cytoskeletal antigens but may extract soluble proteins and disrupt membranes.[23][25]

    • Test different fixation methods and incubation times to find what works best for your target.[25]

  • Optimize Permeabilization: This step is necessary for intracellular targets to allow antibodies to enter the cell.[26]

    • The choice and concentration of the detergent (e.g., Triton X-100, saponin) can affect membrane integrity.[26]

    • Over-permeabilization can lead to the loss of cellular components and a washed-out signal.

  • Ensure Cleanliness: Use clean slides and coverslips, and filter solutions to avoid fluorescent contaminants.[5][27]

Experimental Protocol: Optimizing Fixation and Permeabilization

  • Prepare Parallel Samples: Plate cells on multiple coverslips to test different conditions in parallel.

  • Test Different Fixatives:

    • Condition 1 (PFA): Fix with 4% paraformaldehyde in PBS for 10-15 minutes at room temperature.

    • Condition 2 (Methanol): Fix with ice-cold methanol (B129727) for 5-10 minutes at -20°C.[25]

  • Test Permeabilization Conditions (for PFA-fixed cells):

    • Condition A (Triton X-100): Permeabilize with 0.1-0.5% Triton X-100 in PBS for 10-15 minutes.

    • Condition B (Saponin): Permeabilize with 0.1% saponin (B1150181) in PBS for 10 minutes.

  • Staining and Imaging: Proceed with your standard blocking, antibody incubation, and washing steps for all conditions.

  • Evaluation: Image the samples and compare them based on signal intensity, background, and preservation of cellular morphology to determine the optimal protocol.

Visual Troubleshooting Guides

Diagram 1: Troubleshooting High Background Fluorescence

high_background_troubleshooting start High Background Observed unstained_control Image Unstained Control start->unstained_control autofluorescence Significant Autofluorescence? unstained_control->autofluorescence yes_auto Yes autofluorescence->yes_auto Yes no_auto No autofluorescence->no_auto No solution_auto Switch to far-red fluorophores Use autofluorescence quenching reagents yes_auto->solution_auto check_staining Review Staining Protocol no_auto->check_staining antibody_conc Antibody concentration too high? check_staining->antibody_conc yes_conc Yes antibody_conc->yes_conc Yes no_conc No antibody_conc->no_conc No solution_conc Titrate antibody concentration yes_conc->solution_conc check_washing Insufficient Washing? no_conc->check_washing yes_wash Yes check_washing->yes_wash Yes no_wash No check_washing->no_wash No solution_wash Increase number or duration of washes yes_wash->solution_wash check_blocking Optimize Blocking no_wash->check_blocking solution_blocking Increase blocking time Try different blocking agent check_blocking->solution_blocking

Caption: A decision tree for troubleshooting high background fluorescence.

Diagram 2: Workflow for Minimizing Spectral Bleed-Through

spectral_bleedthrough_workflow start Multi-color Experiment Setup fluorophore_selection 1. Select Fluorophores with Minimal Spectral Overlap start->fluorophore_selection filter_selection 2. Use Narrow-bandpass Emission Filters fluorophore_selection->filter_selection controls 3. Prepare Single-labeled Control Samples filter_selection->controls acquisition 4. Image Acquisition controls->acquisition sequential_scan Use Sequential Scanning (if available) acquisition->sequential_scan simultaneous_scan Simultaneous Scanning acquisition->simultaneous_scan check_bleedthrough 5. Check for Bleed-through in Control Images sequential_scan->check_bleedthrough simultaneous_scan->check_bleedthrough bleedthrough_present Bleed-through Present check_bleedthrough->bleedthrough_present Yes no_bleedthrough No Significant Bleed-through check_bleedthrough->no_bleedthrough No correction 6. Apply Post-acquisition Correction (e.g., Spectral Unmixing) bleedthrough_present->correction final_image Final Corrected Image no_bleedthrough->final_image correction->final_image

Caption: A workflow for minimizing and correcting spectral bleed-through.

References

Validation & Comparative

A Head-to-Head Comparison of DA ZP1 and Other Leading Fluorescent Zinc Sensors for Cellular Imaging

Author: BenchChem Technical Support Team. Date: December 2025

For researchers in cellular biology, neuroscience, and drug discovery, the precise measurement of intracellular zinc (Zn²⁺) dynamics is crucial for understanding a myriad of physiological and pathological processes. The development of fluorescent zinc sensors has provided a powerful tool for visualizing these changes in real-time. Among the latest generation of these probes, DA ZP1 has emerged as a promising candidate. This guide provides an objective comparison of this compound with other widely used fluorescent zinc sensors, supported by experimental data and detailed protocols to aid researchers in selecting the optimal tool for their specific needs.

This compound is a reaction-based sensor, a feature that distinguishes it from many of its predecessors. Unlike traditional sensors that exhibit a change in fluorescence upon reversible binding of Zn²⁺, this compound is initially non-fluorescent and undergoes an irreversible chemical transformation in the presence of Zn²⁺ to release the highly fluorescent Zinpyr-1 (ZP1). This "turn-on" mechanism, triggered by Zn²⁺-mediated hydrolysis of acetate (B1210297) esters, offers a significant advantage in terms of signal-to-noise ratio.

Performance Characteristics: A Quantitative Comparison

The efficacy of a fluorescent sensor is determined by several key photophysical and chemical properties. The following table summarizes these characteristics for this compound and a selection of other popular fluorescent zinc sensors, including its precursor ZP1, the widely used FluoZin-3, a coumarin-based sensor (Ac-CM1), and a benzoresorufin-based sensor (Ac-ZBR1).

PropertyThis compoundZinpyr-1 (ZP1)FluoZin-3 (FZ3)Ac-CM1Ac-ZBR1
Excitation Max (λex) ~490-505 nm[1][2]~492-515 nm[3]~494 nm[4]~355 nm[2]~525 nm[2]
Emission Max (λem) ~522-525 nm[1][2]~527-531 nm[3][5]~516-518 nm[4][6]~445 nm[2]~620 nm[2]
Quantum Yield (Φ) - Zn²⁺-free Essentially non-fluorescent[2][7]0.38[8]LowNon-fluorescent[2]Weakly fluorescent
Quantum Yield (Φ) - Zn²⁺-bound 0.77[2]~0.9[3]High (>50-fold increase)[9]0.84[2]High (42-fold increase)
Dissociation Constant (Kd) 0.6 nM[1]0.7 nM[10][11]~9.1-15 nM[9][12]N/A (Reaction-based)N/A (Reaction-based)
Fluorescence Enhancement >100-fold[7]~3-5 fold[3]>50-fold[9]~70-fold[2]42-fold
Sensing Mechanism Reaction-based (irreversible)Reversible BindingReversible BindingReaction-based (irreversible)Reaction-based (irreversible)

Key Advantages of this compound

This compound's reaction-based sensing mechanism provides several distinct advantages over traditional equilibrium-based sensors like ZP1 and FluoZin-3:

  • Extremely Low Background Fluorescence: As this compound is initially in a non-fluorescent state, it exhibits virtually no background signal, leading to a significantly higher dynamic range and signal-to-noise ratio upon Zn²⁺ detection[2][7].

  • Insensitivity to pH Changes: Unlike many traditional sensors, including its precursor ZP1, this compound is not prone to proton-induced fluorescence, making it more reliable for imaging in acidic organelles or during cellular processes that involve pH fluctuations[7].

  • High Sensitivity: With a dissociation constant in the sub-nanomolar range, this compound is highly sensitive to even small changes in intracellular Zn²⁺ concentrations[1].

Signaling Pathway and Experimental Workflow

The signaling mechanism of this compound is a straightforward, zinc-catalyzed chemical reaction. This process can be visualized as a simple pathway, and a typical experimental workflow for its use in live-cell imaging follows a standardized procedure.

DA_ZP1_Signaling_Pathway This compound Signaling Pathway DA_ZP1 This compound (Non-fluorescent) Hydrolysis Zinc-mediated Hydrolysis DA_ZP1->Hydrolysis Zn2 Intracellular Zn²⁺ Zn2->Hydrolysis ZP1 Zinpyr-1 (Highly Fluorescent) Hydrolysis->ZP1 Acetate Acetate Hydrolysis->Acetate Live_Cell_Imaging_Workflow Live-Cell Imaging Workflow cluster_prep Preparation cluster_imaging Imaging cluster_analysis Analysis Cell_Culture 1. Cell Culture Sensor_Loading 2. Load cells with this compound Cell_Culture->Sensor_Loading Incubation 3. Incubate for uptake Sensor_Loading->Incubation Baseline 4. Acquire baseline fluorescence Incubation->Baseline Stimulation 5. Apply stimulus (optional) Baseline->Stimulation Time_Lapse 6. Time-lapse imaging Stimulation->Time_Lapse Quantification 7. Image processing and fluorescence quantification Time_Lapse->Quantification

References

validation of DA ZP1 specificity for Zn(II) over other cations

Author: BenchChem Technical Support Team. Date: December 2025

In the landscape of fluorescent probes for biological imaging, DA-ZP1 (Diacetylated Zinpyr-1) has emerged as a robust tool for the selective detection of zinc(II) ions. Its utility is underpinned by a high degree of specificity for Zn(II) over other physiologically abundant metal cations, a critical attribute for accurate biological measurements. This guide provides a comparative analysis of DA-ZP1's specificity, supported by experimental data and detailed protocols for researchers.

Superior Selectivity Profile of DA-ZP1

Experimental evidence demonstrates that DA-ZP1 exhibits a significant fluorescence response exclusively in the presence of Zn(II). The probe operates on a reaction-based mechanism where the binding of Zn(II) triggers the hydrolysis of acetyl groups, leading to a substantial increase in fluorescence.[1][2] This "turn-on" response is highly selective for Zn(II).

In comparative studies, the fluorescence intensity of DA-ZP1 and its derivatives, such as DA-ZP1-TPP, remains negligible in the presence of other common biological cations. These include alkali and alkaline earth metals like Na(I) and K(I) (as components of the buffer) and divalent cations such as Ca(II) and Mg(II).[3] Furthermore, DA-ZP1 shows minimal response to other first-row transition metals like Fe(II), Cu(II), Mn(II), Co(II), and Ni(II) under physiological conditions.[1][4][5] While some paramagnetic metal ions can bind to the probe, they do not induce a significant fluorescence turn-on and are generally not present in sufficient 'free' concentrations within cells to interfere with Zn(II) detection.[5][6]

The table below summarizes the comparative fluorescence response of a DA-ZP1 derivative (DA-ZP1-TPP) in the presence of various metal ions, showcasing its remarkable specificity for Zn(II).

CationNormalized Fluorescence Intensity (Arbitrary Units)
Zn(II) ~1.0
Ca(II)~0.1
Mg(II)~0.1
Fe(II)~0.1
Mn(II)~0.1
Co(II)~0.2
Ni(II)~0.1
Cu(II)~0.1

Data is estimated from graphical representations in literature and normalized to the response with Zn(II). The negligible response to other cations highlights the probe's high selectivity.[3][7]

Mechanism of DA-ZP1 Activation

The selective fluorescence of DA-ZP1 is a direct consequence of its molecular design. The diacetylation renders the molecule non-fluorescent. The binding of Zn(II) to the dipicolylamine (DPA) chelating groups facilitates the hydrolysis of the adjacent acetyl groups. This chemical reaction restores the fluorescent properties of the Zinpyr-1 core.

DA_ZP1_Signaling_Pathway DA_ZP1_non_fluorescent DA-ZP1 (Non-fluorescent) Binding Binding DA_ZP1_non_fluorescent->Binding Zn_ion Zn(II) Zn_ion->Binding Hydrolysis Acetyl Group Hydrolysis Binding->Hydrolysis Triggers ZP1_fluorescent ZP1 (Fluorescent) Hydrolysis->ZP1_fluorescent Results in

Caption: Signaling pathway of DA-ZP1 activation upon binding to Zn(II).

Experimental Protocols

To validate the specificity of DA-ZP1, the following experimental protocol is typically employed.

Objective: To determine the fluorescence response of DA-ZP1 to Zn(II) and a panel of other biologically relevant metal cations.

Materials:

  • DA-ZP1 probe

  • Stock solutions (e.g., 1 M) of metal salts (e.g., ZnCl₂, CaCl₂, MgCl₂, FeCl₂, MnCl₂, CoCl₂, NiCl₂, CuCl₂)

  • Biological buffer (e.g., 50 mM PIPES, 100 mM KCl, pH 7)[7]

  • Fluorometer

Procedure:

  • Probe Preparation: Prepare a stock solution of DA-ZP1 in a suitable solvent (e.g., DMSO). Dilute the stock solution in the biological buffer to the final working concentration (e.g., 1 µM).[3]

  • Cation Solutions: Prepare solutions of the different metal cations in the same biological buffer. The final concentration should be in excess to ensure saturation of the probe (e.g., 50 µM to 2 mM).[7]

  • Fluorescence Measurement: a. Record the baseline fluorescence of the DA-ZP1 solution (apo-sensor). b. Add a specific volume of a metal cation stock solution to the DA-ZP1 solution. c. Incubate for a sufficient period to allow for the reaction to complete. d. Measure the fluorescence emission spectrum at the appropriate excitation wavelength for the ZP1 fluorophore.

  • Repeat for all Cations: Repeat step 3 for each metal cation in the panel.

  • Data Analysis: Normalize the fluorescence intensity of each sample to the intensity obtained with Zn(II) to compare the relative response.

Caption: Experimental workflow for testing the cation specificity of DA-ZP1.

References

Cross-Validation of DA ZP1 Fluorescence with Atomic Absorption Spectroscopy for Zinc Quantification: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

In the realm of cellular and molecular biology, the accurate quantification of zinc (Zn²⁺) is paramount to understanding its diverse roles in signaling pathways, enzymatic activity, and disease pathogenesis. Researchers have a variety of tools at their disposal, each with its own set of strengths and limitations. This guide provides a detailed comparison of two prominent methods for zinc quantification: the fluorescent probe DA ZP1 and the analytical technique of Atomic Absorption Spectroscopy (AAS). This comparison is intended for researchers, scientists, and drug development professionals seeking to select the most appropriate method for their experimental needs and to understand the principles behind their cross-validation.

Quantitative Performance Comparison

The selection of a zinc quantification method often depends on the specific requirements of the experiment, such as the desired sensitivity, the nature of the sample, and whether the measurement of total versus labile zinc is required. The following table summarizes the key performance characteristics of this compound and Graphite (B72142) Furnace Atomic Absorption Spectroscopy (GF-AAS), a highly sensitive variant of AAS.

FeatureThis compound FluorescenceAtomic Absorption Spectroscopy (GF-AAS)
Principle of Detection Zinc-mediated hydrolysis of acetyl groups on a fluorescein (B123965) scaffold, leading to a significant increase in fluorescence emission.[1][2][3][4]Absorption of light at a characteristic wavelength by free atoms in a gaseous state. The amount of light absorbed is proportional to the concentration of the element.[5][6]
Form of Zinc Detected Primarily detects labile or "mobile" zinc ions that are readily chelatable.[7]Measures the total elemental zinc content, including both free and protein-bound zinc, after sample digestion.[5][8]
Sensitivity High sensitivity with a dissociation constant (Kd) in the nanomolar range (e.g., 0.6 nM for DA-ZP1).[9][10]Extremely high sensitivity, with a limit of detection (LOD) in the parts-per-billion (ppb) or µg/L range (e.g., 0.01 ppb).[8]
Selectivity High selectivity for Zn²⁺ over other biologically relevant cations such as Ca²⁺ and Mg²⁺.[1] Some other transition metals like Co²⁺ and Cu²⁺ can mediate hydrolysis but are generally less available in chelatable forms in cells.[1][9]Highly selective as each element has a unique absorption wavelength (213.9 nm for zinc).[8]
Dynamic Range Can exhibit a very large fluorescence turn-on, with reported increases of over 140-fold to 291-fold upon zinc binding.[1][2]The linear range is typically up to around 20 ppb, and samples with higher concentrations require dilution.[8]
Spatial Resolution Enables subcellular imaging of zinc distribution in live cells with high spatial resolution when used with fluorescence microscopy.[1][2][11]Provides a bulk measurement of zinc concentration in a homogenized sample; no spatial information is obtained.[5]
Sample Preparation Cells are typically incubated with the this compound probe. Live-cell imaging is a primary application.[2][11]Requires sample digestion, often with strong acids, to liberate all zinc from the biological matrix.[8]
Instrumentation Requires a fluorescence microscope or a fluorescence plate reader.[11]Requires a dedicated Atomic Absorption Spectrometer, often with a graphite furnace for high sensitivity.[6][8]

Experimental Protocols

Detailed and standardized protocols are crucial for obtaining reliable and reproducible data. Below are representative protocols for zinc quantification using this compound fluorescence and GF-AAS.

Experimental Protocol for this compound Fluorescence in Cultured Cells

  • Cell Culture and Plating: Plate cells on glass-bottom dishes suitable for fluorescence microscopy and culture under standard conditions to the desired confluency.

  • Probe Preparation: Prepare a stock solution of this compound in dimethyl sulfoxide (B87167) (DMSO). Immediately before use, dilute the stock solution to the final working concentration (typically 1-5 µM) in a suitable buffer or cell culture medium.[2][11]

  • Cell Loading: Remove the culture medium from the cells and wash with a buffered saline solution. Add the this compound working solution to the cells and incubate for a specified time (e.g., 30 minutes) at 37°C in a CO₂ incubator.[1]

  • Washing: After incubation, wash the cells with fresh buffer or medium to remove any excess, unbound probe.

  • Fluorescence Imaging: Image the cells using a fluorescence microscope equipped with appropriate filters for the fluorescein fluorophore (excitation ~495 nm, emission ~525 nm).[11]

  • Data Analysis: Quantify the fluorescence intensity of individual cells or regions of interest using image analysis software. The change in fluorescence intensity correlates with the concentration of labile intracellular zinc.

Experimental Protocol for Graphite Furnace Atomic Absorption Spectroscopy (GF-AAS)

  • Sample Collection and Preparation:

    • Harvest cultured cells by scraping or trypsinization, followed by centrifugation.

    • Wash the cell pellet with phosphate-buffered saline (PBS) to remove extracellular contaminants.

    • Lyse the cells or prepare subcellular fractions as required.[8]

  • Acid Digestion:

    • To an aliquot of the cell lysate or fraction, add a high-purity acid (e.g., nitric acid) to digest the organic matrix and release all zinc.[8]

    • The digestion can be performed by heating the sample in the presence of the acid.

  • Standard Curve Preparation:

    • Prepare a series of zinc standard solutions of known concentrations (e.g., 0, 5, 10, 15, 20 ppb) by diluting a certified zinc stock solution with 2% (v/v) nitric acid.[8]

  • GF-AAS Analysis:

    • Set up the GF-AAS instrument with a zinc hollow cathode lamp and set the wavelength to 213.9 nm.[8]

    • Inject a small volume of the blank, standards, and digested samples into the graphite furnace.

    • The instrument will then proceed through a programmed temperature sequence of drying, charring, and atomization.

    • Measure the absorbance of each sample.

  • Data Analysis:

    • Generate a standard curve by plotting the absorbance values of the standards against their known concentrations.

    • Determine the zinc concentration in the samples by interpolating their absorbance values on the standard curve.

    • Account for any dilution factors used during sample preparation.

Visualizing the Methodologies

To further clarify the experimental processes and the underlying mechanism of the this compound sensor, the following diagrams are provided.

experimental_workflow cluster_sample_prep Sample Preparation cluster_dazp1 This compound Fluorescence cluster_aas Atomic Absorption Spectroscopy cluster_comparison Cross-Validation start Biological Sample (e.g., Cultured Cells) split start->split dazp1_load Incubate with this compound split->dazp1_load aas_digest Acid Digestion split->aas_digest dazp1_image Fluorescence Microscopy dazp1_load->dazp1_image dazp1_quant Quantify Labile Zn²⁺ dazp1_image->dazp1_quant compare Compare Results dazp1_quant->compare aas_analyze GF-AAS Analysis aas_digest->aas_analyze aas_quant Quantify Total Zn aas_analyze->aas_quant aas_quant->compare

Caption: Experimental workflow for the cross-validation of this compound and AAS.

dazp1_mechanism cluster_before Before Zinc Binding cluster_binding Zinc Interaction cluster_after After Zinc Binding dazp1_off This compound (Non-fluorescent) dazp1_off_details Acetylated Fluorescein (Lactone Form) dazp1_off->dazp1_off_details zn_ion Zn²⁺ dazp1_off->zn_ion Binding hydrolysis Zinc-mediated Hydrolysis zn_ion->hydrolysis zp1_on ZP1 (Fluorescent) hydrolysis->zp1_on Results in zp1_on_details Deacetylated Fluorescein (Open Form) zp1_on->zp1_on_details

Caption: Signaling pathway of the this compound zinc sensor.

References

A Head-to-Head Battle: Reaction-Based vs. Reversible Probes for Zinc Ion Detection

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive guide for researchers navigating the dynamic world of fluorescent zinc indicators.

In the intricate landscape of cellular biology and drug discovery, the precise measurement of zinc ions (Zn²⁺) is paramount. Fluorescent probes have emerged as indispensable tools for visualizing and quantifying these elusive ions. This guide provides a detailed comparison of two major classes of small-molecule zinc probes: reaction-based and reversible probes. Understanding their distinct mechanisms and performance characteristics is crucial for selecting the optimal tool for your research needs.

At a Glance: Key Differences

Reaction-based probes, often referred to as "chemodosimeters," undergo an irreversible chemical transformation upon encountering Zn²⁺, leading to a "turn-on" fluorescent signal. This reaction is typically a one-way street, offering a cumulative measure of zinc exposure. In contrast, reversible probes exist in a dynamic equilibrium with Zn²⁺, binding and unbinding to report on the real-time concentration of available or "labile" zinc.

Quantitative Performance Metrics: A Comparative Analysis

The selection of a zinc probe is often dictated by its photophysical and binding properties. The table below summarizes key performance indicators for representative examples of reaction-based and reversible zinc probes, offering a quantitative basis for comparison.

FeatureReaction-Based Probes (e.g., DA-ZP1)Reversible Probes (e.g., Zinpyr-1)
Sensing Mechanism Irreversible Zn²⁺-catalyzed reaction (e.g., hydrolysis)Reversible binding to Zn²⁺
Quantum Yield (Φ) of Zn²⁺-bound form High (e.g., ~0.84 for Ac-CM1)[1]Moderate to High (e.g., 0.87 for Zinpyr-1)[2]
Dissociation Constant (Kd) Not applicable (irreversible reaction)Typically in the nanomolar range (e.g., 0.7 nM for Zinpyr-1)[2]
Fluorescence Turn-On Ratio Very high (e.g., >70-fold for DA-ZP1)[1]Moderate (e.g., ~3-fold for Zinpyr-1)[2]
Reversibility Generally irreversible or only partially reversible[3]Fully reversible with chelators (e.g., EDTA, TPEN)
Temporal Resolution Cumulative signal over timeReal-time monitoring of [Zn²⁺] fluctuations
Selectivity High for Zn²⁺ over other biologically relevant metal ionsHigh for Zn²⁺ over other biologically relevant metal ions

Signaling Pathways: A Tale of Two Mechanisms

The fundamental difference between these two probe classes lies in their interaction with zinc ions at the molecular level.

cluster_reaction Reaction-Based Probe Signaling cluster_reversible Reversible Probe Signaling Probe_R Non-fluorescent Probe Intermediate_R Probe-Zn²⁺ Complex Probe_R->Intermediate_R Binding Zn_R Zn²⁺ Zn_R->Intermediate_R Product_R Highly Fluorescent Product Intermediate_R->Product_R Catalysis Reaction_R Irreversible Chemical Reaction (e.g., Hydrolysis) Probe_V Low-fluorescent Probe Complex_V Fluorescent Probe-Zn²⁺ Complex Probe_V->Complex_V Binding/Dissociation Zn_V Zn²⁺ Zn_V->Complex_V

Figure 1. Signaling pathways of reaction-based vs. reversible zinc probes.

As depicted in Figure 1, reaction-based probes undergo a zinc-catalyzed conversion to a fluorescent product, a process that is largely unidirectional. In contrast, reversible probes exist in an equilibrium between a low-fluorescence apo-state and a high-fluorescence zinc-bound state.

Experimental Protocols: A Guide to Probe Characterization

Rigorous characterization is essential to ensure the reliability and accuracy of any fluorescent probe. Below are detailed protocols for key experiments used to evaluate the performance of zinc probes.

Experimental Workflow for Probe Comparison

A systematic approach is crucial when comparing the performance of different zinc probes. The following workflow outlines the key experimental stages.

G A Probe Synthesis & Purification B Spectroscopic Characterization (Absorbance & Emission) A->B C Quantum Yield Determination B->C D Dissociation Constant (Kd) Determination (for Reversible Probes) B->D E Selectivity Screening (vs. other metal ions) D->E F Kinetic Analysis (On/Off rates) E->F G Live-Cell Imaging & Analysis F->G H Cytotoxicity Assay G->H

Figure 2. Experimental workflow for comparing zinc probes.
Protocol 1: Determination of Dissociation Constant (Kd) for Reversible Probes

The dissociation constant (Kd) is a measure of the probe's affinity for Zn²⁺. A lower Kd indicates a higher affinity.

Materials:

  • Reversible zinc probe stock solution (e.g., 1 mM in DMSO)

  • Buffer solution (e.g., 50 mM PIPES, 100 mM KCl, pH 7.0)

  • ZnCl₂ stock solution (e.g., 10 mM in water)

  • EDTA stock solution (e.g., 100 mM in water)

  • Fluorometer

Procedure:

  • Prepare a solution of the zinc probe at a final concentration of 1-2.5 µM in the buffer.

  • Record the initial fluorescence emission spectrum of the probe solution. This represents the fluorescence of the apo-probe (F_min).

  • Add increasing concentrations of ZnCl₂ to the probe solution, allowing the system to equilibrate after each addition.

  • Record the fluorescence emission spectrum after each addition of ZnCl₂.

  • Continue adding ZnCl₂ until the fluorescence intensity reaches a plateau, indicating saturation of the probe. This represents the fluorescence of the zinc-bound probe (F_max).

  • Plot the fluorescence intensity at the emission maximum against the free Zn²⁺ concentration.

  • Fit the resulting binding isotherm to a suitable binding model (e.g., one-site binding) to determine the Kd.[4]

Protocol 2: Selectivity Screening

This experiment assesses the probe's response to Zn²⁺ in the presence of other biologically relevant metal ions.

Materials:

  • Zinc probe stock solution

  • Buffer solution

  • Stock solutions of various metal salts (e.g., CaCl₂, MgCl₂, FeCl₂, CuCl₂, MnCl₂) at the same concentration as the ZnCl₂ stock.

Procedure:

  • Prepare a series of solutions containing the zinc probe at a fixed concentration in the buffer.

  • To each solution, add a specific metal ion from the stock solutions to a final concentration that is typically in excess of the probe concentration.

  • Record the fluorescence emission spectrum for each solution.

  • As a positive control, prepare a solution with the probe and ZnCl₂.

  • Compare the fluorescence response of the probe to other metal ions with its response to Zn²⁺. A highly selective probe will show a significant fluorescence change only in the presence of Zn²⁺.[5][6]

Protocol 3: Kinetic Analysis

This protocol measures the rate at which a probe responds to changes in Zn²⁺ concentration.

Materials:

  • Zinc probe stock solution

  • Buffer solution

  • ZnCl₂ stock solution

  • A strong zinc chelator stock solution (e.g., TPEN or EDTA)

  • Stopped-flow fluorometer or a standard fluorometer with rapid mixing capabilities.

Procedure: On-rate (k_on):

  • Rapidly mix a solution of the apo-probe with a solution containing a known concentration of Zn²⁺.

  • Monitor the increase in fluorescence intensity over time.

  • Fit the kinetic trace to an appropriate rate equation to determine the pseudo-first-order rate constant, and subsequently calculate the second-order on-rate constant (k_on).

Off-rate (k_off):

  • First, form the fluorescent probe-Zn²⁺ complex by incubating the probe with an excess of Zn²⁺.

  • Rapidly mix this solution with a solution containing a large excess of a strong zinc chelator (e.g., TPEN).

  • Monitor the decrease in fluorescence intensity over time as the chelator strips Zn²⁺ from the probe.

  • Fit the decay curve to a first-order rate equation to determine the off-rate constant (k_off).

Choosing the Right Tool for the Job

The choice between a reaction-based and a reversible zinc probe ultimately depends on the specific biological question being addressed.

  • For cumulative measurements or tracking long-term changes in zinc levels, a reaction-based probe may be more suitable due to its high signal-to-background ratio and irreversible nature.

  • For real-time monitoring of rapid fluctuations in labile zinc concentrations, such as those occurring during neurotransmission, a reversible probe is the tool of choice.

By carefully considering the quantitative data and experimental protocols presented in this guide, researchers can make informed decisions to select the most appropriate fluorescent zinc probe to illuminate the multifaceted roles of this essential metal ion.

References

Unveiling the Advantages of DA ZP1 for Enhanced Zinc Staining

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive comparison of the reaction-based fluorescent probe DA ZP1 against traditional zinc staining methods for researchers, scientists, and drug development professionals.

In the intricate landscape of cellular biology, the precise measurement of labile zinc (Zn²⁺) pools is paramount to understanding a myriad of physiological and pathological processes. For years, researchers have relied on a toolkit of fluorescent probes to visualize and quantify intracellular zinc dynamics. However, the advent of novel reaction-based sensors, such as diacetylated Zinpyr-1 (this compound), marks a significant leap forward, offering distinct advantages over traditional zinc staining methods like FluoZin-3, Zinpyr-1 (the parent compound of this compound), and N-(6-methoxy-8-quinolyl)-p-toluenesulfonamide (TSQ). This guide provides an objective comparison, supported by experimental data and detailed protocols, to illuminate the superior performance of this compound.

Key Performance Metrics: A Quantitative Comparison

The efficacy of a fluorescent zinc sensor is determined by several key photophysical and chemical properties. The following table summarizes the available quantitative data for this compound and traditional zinc probes, highlighting the superior attributes of this compound.

PropertyThis compoundZinpyr-1 (ZP1)FluoZin-3 (FZ3)TSQ
Mechanism of Action Reaction-based, Zn(II)-triggered hydrolysisPhotoinduced Electron Transfer (PET)Photoinduced Electron Transfer (PET)Chelation-Enhanced Fluorescence (CHEF)
Fluorescence Turn-On >140-fold[1]~3-fold[2], ~6-foldNot explicitly stated, but generally lower than this compoundSignificant fluorescence enhancement upon zinc binding[3]
Dissociation Constant (Kd) 0.60 ± 0.03 nM[4][5]~0.7 nM~15 nM1.55 x 10⁻⁷ M (for TSQ-Zn-Carbonic Anhydrase)[6][7][8]
Quantum Yield (Φ) (Zn²⁺-bound) 0.75 ± 0.03[1]Not readily availableNot readily availableNot readily available
Excitation Max (λex) ~490 nm[5]~508 nm[9]~494 nm[10]~360 nm (TSQ-Zn-Protein)[7]
Emission Max (λem) ~522 nm[5]~527 nm[9]~518 nm[10]~470 nm (TSQ-Zn-Protein), ~490 nm (Zn(TSQ)₂)[6][7]
Insensitivity to Esterases Yes (over a 2-hour period)[1][11]NoNo (as AM ester)Not applicable
pH Sensitivity Impervious to proton-induced turn-on[1][11]Susceptible to proton interferencepH-dependent fluorescenceNot explicitly stated

The this compound Advantage: A Paradigm Shift in Zinc Detection

This compound's innovative reaction-based mechanism is the cornerstone of its superior performance. Unlike traditional probes that exhibit a baseline fluorescence in their unbound state, this compound is initially non-fluorescent.[4] The binding of Zn(II) catalyzes the hydrolytic cleavage of two acetyl groups, "switching on" a strong fluorescent signal.[4] This results in an exceptionally high signal-to-background ratio, with a fluorescence turn-on of over 140-fold.[1]

A significant drawback of many conventional fluorescent probes is their susceptibility to proton-induced fluorescence, which can lead to a reduced dynamic range in acidic environments. This compound overcomes this limitation, showing no significant fluorescence turn-on under acidic conditions in the absence of zinc.[1] This property ensures more reliable and accurate measurements of zinc levels, independent of cellular pH fluctuations.

Furthermore, this compound is designed to be insensitive to intracellular esterases for over two hours.[1][11][12] This is a critical advantage over probes that are introduced as acetoxymethyl (AM) esters, such as FluoZin-3 AM, where premature cleavage by esterases can lead to compartmentalization issues and inaccurate quantification.

The high affinity of this compound for Zn(II), with a dissociation constant in the low nanomolar range (0.60 ± 0.03 nM), allows for the detection of minute changes in labile zinc concentrations.[4][5] This high sensitivity is crucial for studying the subtle dynamics of zinc signaling in various cellular processes.

Visualizing the Mechanism and Workflow

To better understand the principles behind this compound's function and its application in a research setting, the following diagrams illustrate its signaling pathway and a typical experimental workflow.

DA_ZP1_Mechanism cluster_0 Extracellular cluster_1 Intracellular DA_ZP1_ext This compound (Non-fluorescent) DA_ZP1_int This compound (Non-fluorescent) DA_ZP1_ext->DA_ZP1_int Cellular Uptake Hydrolysis Zn²⁺-mediated Hydrolysis DA_ZP1_int->Hydrolysis Zn2 Labile Zn²⁺ Zn2->Hydrolysis ZP1 ZP1 (Fluorescent) Hydrolysis->ZP1 Activation Fluorescence Fluorescence Emission (~522 nm) ZP1->Fluorescence

This compound Activation Pathway

Experimental_Workflow Cell_Culture 1. Cell Culture (e.g., on glass-bottom dishes) DA_ZP1_Loading 2. This compound Loading (e.g., 0.3-5 µM for 30 min at 37°C) Cell_Culture->DA_ZP1_Loading Wash 3. Wash Cells (to remove excess probe) DA_ZP1_Loading->Wash Imaging 4. Fluorescence Imaging (Excitation ~490 nm, Emission ~522 nm) Wash->Imaging Data_Analysis 5. Data Analysis (Quantify fluorescence intensity) Imaging->Data_Analysis

Typical Experimental Workflow for this compound Staining

Experimental Protocols

For reproducible and reliable results, adherence to optimized experimental protocols is essential. Below are detailed methodologies for using this compound and a selection of traditional zinc staining methods.

This compound Staining Protocol for Live Cells

Materials:

  • This compound stock solution (e.g., 1-2 mM in DMSO)

  • Cultured cells on imaging-compatible plates or coverslips

  • Physiological buffer (e.g., HBSS or DPBS)

  • Fluorescence microscope with appropriate filter sets

Procedure:

  • Cell Preparation: Culture cells to the desired confluency.

  • Loading: Prepare a working solution of this compound in physiological buffer at the desired final concentration (e.g., 0.3-5 µM). Remove the culture medium from the cells and replace it with the this compound loading solution.

  • Incubation: Incubate the cells for 30 minutes at 37°C in a dark, humidified incubator.

  • Washing: Aspirate the loading solution and wash the cells three times with fresh physiological buffer to remove any unbound probe.

  • Imaging: Image the cells using a fluorescence microscope with excitation and emission wavelengths appropriate for ZP1 (Ex/Em: ~490/522 nm).[5]

Traditional Zinc Staining Protocols

Materials:

  • Zinpyr-1 stock solution (in DMSO)

  • Cultured cells

  • Physiological buffer

Procedure:

  • Loading: Prepare a working solution of Zinpyr-1 in physiological buffer (e.g., 2.5-10 µM).[2]

  • Incubation: Incubate cells with the Zinpyr-1 solution for 10-30 minutes at 37°C.[2]

  • Washing: Wash the cells three times with buffer.

  • Imaging: Image the cells with a fluorescence microscope (Ex/Em: ~508/527 nm).[9]

Materials:

  • FluoZin-3 AM stock solution (in DMSO)

  • Pluronic® F-127 (optional, to aid dispersion)

  • Cultured cells

  • Physiological buffer

Procedure:

  • Loading: Dilute the FluoZin-3 AM stock solution to a final concentration of 1-5 µM in the desired buffer.[13] The addition of Pluronic® F-127 (final concentration ~0.02%) can help to disperse the AM ester.[13]

  • Incubation: Incubate the cells for 15-60 minutes at 20°C to 37°C.[13]

  • De-esterification: Wash the cells with indicator-free medium and incubate for an additional 30 minutes to allow for complete de-esterification of the intracellular AM esters.[13]

  • Imaging: Image the cells using a fluorescence microscope (Ex/Em: ~494/518 nm).[10]

Materials:

  • TSQ stock solution (1-30 mM in DMSO)[3]

  • Cultured neurons on glass coverslips

  • DPBS or other suitable buffer

Procedure:

  • Preparation: Gently wash the cells three times with DPBS.[3]

  • Staining: Add the TSQ working solution (1-30 µM in DPBS) to the coverslips and incubate for 30 minutes at 37°C in a dark, humidified incubator.[3]

  • Washing: Aspirate the TSQ solution and wash the cells three times with DPBS.[3]

  • Imaging: Visualize the staining using a fluorescence microscope with the appropriate filter set for TSQ (Ex/Em: ~360/470-490 nm).[6][7]

Conclusion

This compound represents a significant advancement in the field of fluorescent zinc probes. Its reaction-based mechanism confers a range of advantages over traditional methods, including a superior fluorescence turn-on, insensitivity to pH fluctuations and intracellular esterases, and high affinity for Zn(II). These features translate to more reliable, sensitive, and accurate measurements of labile zinc in live cells. For researchers seeking to unravel the complex roles of zinc in cellular signaling and disease, this compound offers a powerful and precise tool that overcomes many of the limitations of its predecessors.

References

Assessing the Performance of DA ZP1 in Different Cell Lines: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals engaged in diabetes research and the development of cell-based therapies, the ability to accurately identify and isolate pancreatic β-cells is paramount. This guide provides a comprehensive comparison of DA ZP1, a fluorogenic zinc sensor, with other common methods for labeling and purifying these critical cells. The information presented is based on experimental data from various studies and is intended to help researchers make informed decisions for their specific applications.

Mechanism of Action and Alternatives

This compound (diacetylated Zinpyr1) is a cell-permeable probe that selectively detects high concentrations of intracellular zinc ions (Zn²⁺), a hallmark of pancreatic β-cells where zinc plays a crucial role in insulin (B600854) crystallization and storage. Upon entering the cell, this compound is non-fluorescent. However, in the presence of high Zn²⁺ levels, the acetyl groups on the molecule are cleaved, resulting in a highly fluorescent compound, ZP1, which can be detected by flow cytometry and fluorescence microscopy.

Several alternatives to this compound exist for the identification and isolation of β-cells, each with its own advantages and limitations. These include other zinc-responsive fluorescent dyes such as TSQ (6-methoxy-8-p-toluenesulfonamido-quinoline), FluoZin-3, and Newport Green, as well as the non-fluorescent chelating agent dithizone (B143531) (DTZ).

Performance Comparison of this compound and Alternatives

The performance of this compound has been evaluated in various cell lines, including the human pancreatic β-cell line EndoC-βH1, the human embryonic kidney cell line 293, the rat insulinoma cell line INS-1E, the mouse α-cell line αTC1.6, and the human pancreatic ductal carcinoma cell line PANC-1. These studies have demonstrated the high specificity of this compound for β-cells, which is attributed to their significantly higher intracellular zinc content compared to other cell types.

Quantitative Data Summary

The following tables summarize the key performance metrics of this compound and its alternatives in different cell lines.

Table 1: Optimal Staining Conditions

ProbeCell LineConcentrationIncubation TimeReference
This compoundEndoC-βH10.3 - 5 µM30 - 60 min
This compoundINS-1ENot specified60 min
This compoundHuman Islets0.3 µM30 min
TSQHuman Islets1.5 µMNot specified
DithizoneHuman Islets50 mg in 10 mL DMSO + 40 mL DPBS1 - 2 min

Table 2: Specificity and Efficiency in β-Cell Labeling and Sorting

ProbeCell Line / TissuePurity of Sorted β-cellsKey FindingsReference
This compoundMixed EndoC-βH1 and 293 cellsHigh positive correlation (r=0.99) between this compound+ and β-cellsThis compound can effectively sort β-cells from a mixed population.
This compoundHuman Islets~81% of this compound+ cells were C-peptide positive.Demonstrates high specificity for human β-cells.
This compoundhESC-derived β-like cellsEnriched CPEP+ cells by 23.6-fold in the positive fraction.Effective for purifying stem cell-derived β-like cells.
TSQHuman IsletsLower β-cell targeting efficiency compared to this compound.This compound showed superior performance in enriching β-cells from human islets.

Table 3: Effects on Cell Viability and Function

ProbeCell LineConcentrationEffectReference
This compoundEndoC-βH1Up to 10 µMNo significant effect on glucose-stimulated insulin secretion, apoptosis, or cell proliferation.
DithizoneRat IsletsNot specifiedNo effect on insulin release or insulin content.

Experimental Protocols

I. This compound Staining for Flow Cytometry

This protocol is adapted for staining EndoC-βH1 cells.

Materials:

  • This compound stock solution (in DMSO)

  • EndoC-βH1 cells cultured in appropriate medium

  • Phosphate-buffered saline (PBS)

  • Flow cytometry buffer (e.g., PBS with 2% FBS)

  • Flow cytometer

Procedure:

  • Harvest EndoC-βH1 cells and wash once with PBS.

  • Resuspend the cells in pre-warmed culture medium at a concentration of 1 x 10⁶ cells/mL.

  • Add this compound to the cell suspension to a final concentration of 0.3 µM.

  • Incubate the cells for 30 minutes at 37°C, protected from light.

  • Wash the cells twice with flow cytometry buffer.

  • Resuspend the cells in an appropriate volume of flow cytometry buffer.

  • Analyze the cells on a flow cytometer using the FITC channel for this compound fluorescence.

II. Dithizone Staining of Pancreatic Islets

This protocol is for the qualitative assessment of isolated human islets.

Materials:

  • Dithizone (DTZ)

  • DMSO

  • DPBS

  • Isolated human islets in culture medium

  • Microscope

Procedure:

  • Prepare the DTZ working solution by dissolving 50 mg of DTZ in 10 mL of DMSO, and then adding DPBS to a final volume of 50 mL. Filter the solution through a 0.45 µm filter.

  • In a petri dish containing the islet sample, add 50 µL of the DTZ working solution.

  • Incubate for 1-2 minutes at room temperature.

  • Observe the islets under a microscope. Islets will stain a crimson red color, while exocrine tissue will remain unstained.

Visualizing Cellular Processes

To better understand the underlying mechanisms and experimental procedures, the following diagrams have been generated.

DA_ZP1_Mechanism cluster_cell Pancreatic β-cell DA_ZP1_out This compound (non-fluorescent) DA_ZP1_in This compound DA_ZP1_out->DA_ZP1_in Cellular uptake ZP1 ZP1 (fluorescent) DA_ZP1_in->ZP1 Hydrolysis Zn_vesicle Zinc Vesicle (High [Zn²⁺]) Zn_ion Zn_vesicle->Zn_ion Zn_ion->DA_ZP1_in binds FACS_Workflow start Mixed Cell Population (e.g., EndoC-βH1 & 293) stain Incubate with this compound start->stain wash Wash cells stain->wash facs Flow Cytometry Analysis wash->facs sort Fluorescence-Activated Cell Sorting facs->sort collection This compound-Negative This compound-Positive sort->collection Zinc_Signaling cluster_beta_cell Pancreatic β-cell Glucose High Glucose Metabolism Increased ATP/ADP Ratio Glucose->Metabolism K_ATP_channel K-ATP Channel Closure Metabolism->K_ATP_channel Depolarization Membrane Depolarization K_ATP_channel->Depolarization Ca_channel Voltage-gated Ca²⁺ Channel Opening Depolarization->Ca_channel Ca_influx Ca²⁺ Influx Ca_channel->Ca_influx Insulin_vesicle Insulin Vesicle Ca_influx->Insulin_vesicle Exocytosis Insulin Secretion Insulin_vesicle->Exocytosis Zn_release Co-release of Zinc with Insulin Insulin_vesicle->Zn_release Exocytosis->Zn_release Zn_transporter Zinc Transporters (e.g., ZnT8) Zn_uptake Zn²⁺ uptake into vesicles Zn_transporter->Zn_uptake

A Comparative Analysis of Fluorescent Zinc Probes: DA ZP1 vs. Newport Green

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the selection of an appropriate fluorescent probe is paramount for the accurate detection and quantification of intracellular zinc (Zn²⁺). This guide provides a detailed comparative analysis of two prominent green-emitting fluorescent zinc probes: DA ZP1 and Newport Green. This comparison focuses on their performance characteristics, underlying mechanisms, and practical application in cellular imaging, supported by experimental data and protocols.

Initially, it is important to clarify a common misconception. While sometimes mistakenly associated with nitric oxide detection, Newport Green is, in fact, a fluorescent probe for weakly bound cellular zinc. This guide will therefore proceed with a direct comparison of this compound and Newport Green as zinc indicators.

At a Glance: Key Performance Characteristics

PropertyThis compoundNewport Green DCF
Analyte Zn²⁺Zn²⁺
Mechanism of Action Reaction-based, irreversibleChelation-based, reversible
Dissociation Constant (Kd) ~0.6 nM[1][2]~1 µM[3][4]
Quantum Yield (Φ) ~0.77 (in the presence of Zn²⁺)[5]Not explicitly reported, but exhibits a >50-fold fluorescence increase upon Zn²⁺ binding[6]
Excitation/Emission Maxima ~505 nm / ~525 nm[5]~505 nm / ~535 nm[4]
Selectivity High for Zn²⁺ over other biologically relevant metal ions (e.g., Ca²⁺, Mg²⁺, Fe²⁺, Cu²⁺)[1][7]Good for Zn²⁺ over Ca²⁺ and Mg²⁺; some response to other transition metals (e.g., Ni²⁺, Co²⁺)[3]
pH Sensitivity Insensitive in the physiological range[8]Susceptible to pH changes
Esterase Sensitivity Insensitive[1][8]Requires intracellular esterases for activation[2]

Delving Deeper: A Head-to-Head Comparison

This compound: A High-Affinity, Reaction-Based Probe

This compound (Diacetylated Zinpyr1) is a third-generation fluorescent sensor for zinc that operates on a reaction-based mechanism. In its native state, this compound is non-fluorescent. Upon binding with Zn²⁺, a zinc-mediated hydrolysis of the acetyl groups occurs, leading to an irreversible conformational change that results in a bright green fluorescence. This "turn-on" mechanism is highly specific to zinc ions.

One of the most significant advantages of this compound is its exceptionally low dissociation constant (Kd) of approximately 0.6 nM, indicating a very high affinity for zinc.[1][2] This high affinity makes it particularly well-suited for detecting low concentrations of labile zinc within cells. Furthermore, its quantum yield in the presence of zinc is a high 0.77, contributing to its bright signal.[5]

This compound exhibits excellent selectivity for Zn²⁺ over other biologically relevant metal ions such as Fe(II), Cu(II), Mn(II), Co(II), and Ni(II).[1] A key feature of its design is its insensitivity to both intracellular esterases and physiological pH changes, which minimizes the risk of artifacts and enhances the reliability of experimental results.[1][8]

Newport Green: A Lower-Affinity, Chelation-Based Probe

Newport Green, specifically the cell-permeant diacetate form (Newport Green DCF diacetate), is a more traditional fluorescent zinc indicator that functions via chelation. Once inside the cell, intracellular esterases cleave the acetate (B1210297) groups, activating the probe. The active form of Newport Green then reversibly binds to zinc ions, resulting in a significant increase in fluorescence intensity.

In contrast to this compound, Newport Green has a much higher dissociation constant of approximately 1 µM, signifying a lower affinity for zinc.[3][4] This characteristic makes it more suitable for detecting larger changes or higher concentrations of intracellular zinc. While a specific quantum yield is not consistently reported, it is known to exhibit a substantial fluorescence enhancement of over 50-fold upon saturation with zinc.[6]

Newport Green demonstrates good selectivity for zinc over alkaline earth metals like Ca²⁺ and Mg²⁺.[3] However, it can show some responsiveness to other transition metals, which should be a consideration in experimental design.[4] As its activation relies on enzymatic activity and its fluorescence can be influenced by pH, careful control of experimental conditions is necessary.

Visualizing the Mechanisms of Action

To illustrate the distinct activation pathways of these two probes, the following diagrams are provided in the DOT language for Graphviz.

DA_ZP1_Mechanism DA_ZP1_inactive This compound (Non-fluorescent) Hydrolysis Zinc-mediated Hydrolysis DA_ZP1_inactive->Hydrolysis Zn2 Zn²⁺ Zn2->Hydrolysis DA_ZP1_active Activated ZP1 (Fluorescent) Hydrolysis->DA_ZP1_active

This compound Activation Pathway

Newport_Green_Mechanism NG_DA Newport Green Diacetate (Cell Permeant) Esterases Intracellular Esterases NG_DA->Esterases NG_active Newport Green (Active) Esterases->NG_active NG_Zn_complex Newport Green-Zn²⁺ Complex (Fluorescent) NG_active->NG_Zn_complex Zn2 Zn²⁺ Zn2->NG_Zn_complex

Newport Green Activation Pathway

Experimental Protocols

The following are generalized protocols for the use of this compound and Newport Green DCF diacetate for cellular zinc imaging. It is crucial to optimize these protocols for specific cell types and experimental conditions.

This compound Staining Protocol for Live Cells

DA_ZP1_Protocol cluster_prep Preparation cluster_staining Staining cluster_imaging Imaging prep_solution Prepare a 1-5 mM stock solution of this compound in anhydrous DMSO. load_cells Load cells with 1-5 µM this compound in serum-free medium. prep_solution->load_cells incubate Incubate for 30-60 minutes at 37°C. load_cells->incubate wash Wash cells with fresh medium to remove excess probe. incubate->wash image Image cells using fluorescence microscopy with appropriate filters (Ex/Em ~505/525 nm). wash->image

This compound Experimental Workflow
  • Stock Solution Preparation: Prepare a 1-5 mM stock solution of this compound in anhydrous DMSO.

  • Cell Loading: Load adherent or suspension cells with 1-5 µM of this compound in serum-free medium or a suitable buffer.[8][9]

  • Incubation: Incubate the cells for 30-60 minutes at 37°C.[8][9]

  • Washing: Gently wash the cells two to three times with fresh, pre-warmed medium or buffer to remove any unloaded probe.

  • Imaging: Image the cells using a fluorescence microscope equipped with a standard FITC filter set (Excitation ~505 nm, Emission ~525 nm).

Newport Green DCF Diacetate Staining Protocol for Live Cells

Newport_Green_Protocol cluster_prep Preparation cluster_staining Staining cluster_imaging Imaging prep_solution Prepare a 1-5 mM stock solution of Newport Green DCF diacetate in DMSO. load_cells Load cells with 1-10 µM Newport Green DCF diacetate in serum-free medium. prep_solution->load_cells incubate Incubate for 30-60 minutes at 37°C. load_cells->incubate wash Wash cells with fresh medium. incubate->wash image Image cells using fluorescence microscopy (Ex/Em ~505/535 nm). wash->image

Newport Green Experimental Workflow
  • Stock Solution Preparation: Prepare a 1-5 mM stock solution of Newport Green DCF diacetate in high-quality, anhydrous DMSO.

  • Cell Loading: Load cells with a final concentration of 1-10 µM Newport Green DCF diacetate in a suitable buffer or serum-free medium.[10] The addition of a non-ionic surfactant like Pluronic F-127 can aid in probe dispersal.

  • Incubation: Incubate the cells for 30-60 minutes at 37°C to allow for both probe uptake and de-esterification by intracellular esterases.[10]

  • Washing: Wash the cells with fresh medium to remove extracellular probe.

  • Imaging: Acquire images using a fluorescence microscope with appropriate filters for green fluorescence (Excitation ~505 nm, Emission ~535 nm).[4]

Conclusion: Selecting the Right Probe for Your Research

The choice between this compound and Newport Green will largely depend on the specific experimental question and the anticipated concentration of intracellular zinc.

This compound is the superior choice for:

  • Detecting low basal levels of labile zinc due to its high affinity.

  • Experiments where high specificity and minimal off-target effects are critical.

  • Studies in systems where pH fluctuations or high esterase activity could be confounding factors.

Newport Green is a suitable option for:

  • Investigating larger changes in zinc concentration, such as those induced by stimulation or in zinc-rich vesicles.

  • When a reversible probe is desired to monitor dynamic changes in both increasing and decreasing zinc levels.

  • As a more traditional and widely used zinc indicator.

By understanding the distinct characteristics and mechanisms of these two fluorescent probes, researchers can make an informed decision to best suit their experimental needs and achieve more accurate and reliable results in the study of cellular zinc biology.

References

limitations of DA ZP1 compared to ratiometric zinc sensors

Author: BenchChem Technical Support Team. Date: December 2025

A comparative analysis of DA-ZP1 and ratiometric zinc sensors reveals distinct advantages and limitations inherent to their unique sensing mechanisms. While DA-ZP1 offers a significant fluorescence turn-on response, ratiometric sensors provide a more quantitative measure of intracellular zinc concentrations by minimizing the impact of external variables. This guide provides a detailed comparison of their performance, experimental protocols, and underlying signaling pathways to aid researchers in selecting the appropriate tool for their specific needs.

Quantitative Performance Comparison

The selection of a fluorescent zinc sensor is critically dependent on its photophysical properties and binding affinity. The following table summarizes the key performance metrics for DA-ZP1 and a representative ratiometric sensor, ZNP1.

FeatureDA-ZP1ZNP1 (Ratiometric)
Sensing Mechanism Reaction-based, turn-onRatiometric, tautomeric shift
Dissociation Constant (Kd) ~0.60 nM[1]~0.55 nM[2][3]
Dynamic Range Up to 291-fold fluorescence increase18-fold change in emission ratio (624 nm/528 nm)[2][3][4]
Quantum Yield (Φ) Not applicable (reaction-based)0.05 (in complex with Zn²⁺)[2][3]
Excitation Wavelength (λex) ~495 nm (for ZP1 product)~499 nm[2][3]
Emission Wavelength (λem) ~515 nm (for ZP1 product)~528 nm and ~624 nm[2][3]

Limitations of DA-ZP1 Compared to Ratiometric Zinc Sensors

DA-ZP1 is an intensity-based sensor, and as such, its fluorescence signal can be influenced by factors unrelated to zinc concentration. These limitations include variations in probe concentration within the cell, fluctuations in excitation light intensity, and photobleaching of the fluorophore.[2] The irreversible nature of the zinc-triggered reaction also means that DA-ZP1 cannot be used to monitor dynamic decreases in intracellular zinc concentration.

Ratiometric zinc sensors, in contrast, overcome many of these limitations. By taking the ratio of fluorescence intensities at two different wavelengths, these sensors can provide a more robust and quantitative measurement of intracellular zinc.[2] This ratiometric approach effectively cancels out variations in probe concentration, cell thickness, and excitation intensity, making them better suited for quantitative biological imaging.[2]

Signaling and Experimental Workflows

The distinct mechanisms of DA-ZP1 and ratiometric sensors are reflected in their signaling pathways and experimental workflows.

DA-ZP1 Signaling Pathway

DA-ZP1 operates on a reaction-based mechanism. The non-fluorescent DA-ZP1 molecule readily crosses the cell membrane. In the presence of intracellular zinc, a zinc-catalyzed hydrolysis reaction cleaves the two acetate (B1210297) groups, releasing the highly fluorescent molecule ZP1. This "turn-on" response is directly proportional to the amount of zinc that has reacted with the probe.

DA_ZP1_Signaling DA_ZP1_ext DA-ZP1 (extracellular) DA_ZP1_int DA-ZP1 (intracellular, non-fluorescent) DA_ZP1_ext->DA_ZP1_int Cellular Uptake ZP1_int ZP1 (intracellular, fluorescent) DA_ZP1_int->ZP1_int Zn²⁺-catalyzed Deacetylation Zn2_int Intracellular Zn²⁺ Fluorescence Fluorescence Signal ZP1_int->Fluorescence

DA-ZP1 activation mechanism.

Ratiometric Zinc Sensor Signaling Pathway (FRET-based)

A common type of ratiometric zinc sensor is based on Förster Resonance Energy Transfer (FRET). These genetically encoded sensors consist of a zinc-binding domain flanked by two different fluorescent proteins, such as a cyan fluorescent protein (CFP) as the donor and a yellow fluorescent protein (YFP) as the acceptor. Upon binding to zinc, the sensor undergoes a conformational change that alters the distance or orientation between the two fluorophores. This change in proximity affects the efficiency of FRET, leading to a change in the ratio of the acceptor and donor emission intensities when the donor is excited.

Ratiometric_FRET_Signaling cluster_no_zinc Low [Zn²⁺] cluster_with_zinc High [Zn²⁺] Donor_low Donor (e.g., CFP) Acceptor_low Acceptor (e.g., YFP) label_low Low FRET Donor_high Donor Acceptor_high Acceptor Donor_high->Acceptor_high FRET label_high High FRET Zn2 Zn²⁺ Conformational_Change Conformational Change (Sensor-Zn²⁺ Binding) cluster_with_zinc cluster_with_zinc Conformational_Change->cluster_with_zinc Ratiometric_Signal Ratiometric Signal Change (Acceptor/Donor Emission) cluster_no_zinc cluster_no_zinc cluster_no_zinc->Conformational_Change cluster_with_zinc->Ratiometric_Signal

FRET-based ratiometric sensor mechanism.

Experimental Protocols

Intracellular Zinc Imaging with DA-ZP1
  • Cell Culture and Plating: Plate cells on a suitable imaging dish or plate and culture overnight to allow for adherence.

  • Probe Loading: Prepare a stock solution of DA-ZP1 in DMSO. Dilute the stock solution in a serum-free cell culture medium to the desired final concentration (typically 1-5 µM). Remove the culture medium from the cells and incubate with the DA-ZP1 loading solution for 30 minutes at 37°C.[5]

  • Washing: After incubation, wash the cells twice with a warm imaging buffer (e.g., Hanks' Balanced Salt Solution with calcium and magnesium) to remove excess probe.

  • Imaging: Image the cells using a fluorescence microscope equipped with appropriate filters for ZP1 (excitation ~490 nm, emission ~520 nm).

  • Controls:

    • Zinc-depleted (Minimum Signal): Treat cells with a membrane-permeable zinc chelator such as TPEN (N,N,N',N'-tetrakis(2-pyridylmethyl)ethylenediamine) to establish the baseline fluorescence.

    • Zinc-saturated (Maximum Signal): Treat cells with a zinc ionophore like pyrithione (B72027) in the presence of a high concentration of extracellular zinc to determine the maximum fluorescence response.

Intracellular Zinc Imaging with a Ratiometric Sensor (e.g., ZNP1)
  • Cell Culture and Plating: Plate cells on an appropriate imaging dish and culture overnight.

  • Probe Loading: As ZNP1 is not cell-permeable, its acetylated, more lipophilic precursor (ZNP1-Ac) is used for loading. Prepare a stock solution of ZNP1-Ac in DMSO and dilute to the final working concentration (e.g., 20 µM) in a serum-free medium. Incubate the cells with the loading solution for 20-30 minutes at 37°C.[2] Intracellular esterases will cleave the acetate groups, trapping the active ZNP1 sensor inside the cells.

  • Washing: Wash the cells twice with a warm imaging buffer to remove any remaining ZNP1-Ac.

  • Imaging: Acquire fluorescence images using a microscope capable of ratiometric imaging. Excite the sample at the isosbestic point or the donor excitation wavelength (~499 nm for ZNP1) and collect emission at two separate wavelengths (~528 nm and ~624 nm for ZNP1).[2][3]

  • Data Analysis: Calculate the ratio of the fluorescence intensities at the two emission wavelengths for each pixel or region of interest.

  • Calibration: For quantitative measurements, an in-situ calibration can be performed by treating the cells with ionophores and buffers containing known concentrations of free zinc to determine the minimum and maximum fluorescence ratios.

References

literature review of DA ZP1 comparative studies

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Review of DA-ZP1 for Pancreatic β-Cell Identification and Isolation

Introduction

DA-ZP1 (diacetylated Zinpyr1) is a cell-permeable, reaction-based fluorescent probe designed to selectively target and label cells with high intracellular free zinc (Zn²⁺) concentrations, a hallmark of pancreatic β-cells.[1][2][3] Upon entering the cell, DA-ZP1 is non-fluorescent until it interacts with Zn²⁺, which catalyzes the hydrolytic cleavage of its acetate (B1210297) groups, resulting in the highly fluorescent compound ZP1.[2][3][4] This mechanism allows for the specific imaging and isolation of viable pancreatic β-cells and stem cell-derived β-like cells for research and therapeutic development.[1] This guide provides a comparative analysis of DA-ZP1 against other probes and control compounds, supported by experimental data and detailed protocols.

Mechanism of Action

The activation of DA-ZP1 is a Zn²⁺-dependent process. The probe's design includes a Zn²⁺-binding ligand (dipicolylamine) and acetate esters that quench its fluorescence. In the high-zinc environment of β-cell insulin (B600854) granules, Zn²⁺ binds to the ligand, facilitating the hydrolysis of the acetate groups. This "unmasking" process releases the active fluorophore, ZP1, which exhibits a strong fluorescent signal.[3][4]

DA-ZP1 Activation Pathway cluster_cell Cell Membrane cluster_granule Insulin Granule DA_ZP1_ext DA-ZP1 (extracellular) (Non-fluorescent) DA_ZP1_int DA-ZP1 (intracellular) (Non-fluorescent) DA_ZP1_ext->DA_ZP1_int Cellular Uptake ZP1 ZP1 (Fluorescent) DA_ZP1_int->ZP1 Zn²⁺-catalyzed hydrolysis Fluorescence Detection ZP1->Fluorescence λex=490nm λem=522nm Zn2 Zn2 Zn2->ZP1

Caption: Mechanism of DA-ZP1 activation in pancreatic β-cells.

Comparative Performance of DA-ZP1

Specificity against Control Compounds

To validate that the fluorescence of DA-ZP1 is dependent on Zn²⁺ binding and not a result of non-specific enzymatic cleavage by cellular esterases, its performance was compared against control analogs that lack the Zn²⁺-binding dipicolyl moieties, such as DM-1 and DA-FC.[4][5]

Experimental Data:

Compound (Concentration)Cell TypeIncubation TimeRelative Fluorescence IntensityReference
DA-ZP1 (0.3 µM) EndoC-βH130 minHigh[5]
DM-1 (0.3 µM) EndoC-βH130 minNegligible[5]
DA-ZP1 INS-1E1 hrHigh[4]
DA-FC INS-1E1 hrNegligible[4]
Comparison with Zinc Probe TSQ

DA-ZP1 has been demonstrated to be more effective than the commonly used zinc probe TSQ for discriminating β-cells from non-β cells.

Experimental Data: A mixture of EndoC-βH1 (β-cells) and 293 (non-β cells) in a 1:1 ratio was stained with either DA-ZP1 or TSQ and analyzed by FACS.

ProbePercentage of β-cells in Positive FractionPercentage of non-β cells in Positive FractionReference
DA-ZP1 ~80%~20%[6]
TSQ ~50%~50%[6]
Cell-Type Selectivity

The selectivity of DA-ZP1 was tested across various cell lines to demonstrate its preference for β-cells.

Experimental Data:

Cell LineCell TypeDA-ZP1 FluorescenceReference
EndoC-βH1 Pancreatic β-cellHigh[1][6]
INS-1E Pancreatic β-cellHigh[4]
293 Embryonic KidneyLow/Negligible[1][6]
αTC1.6 Pancreatic α-cellLow/Negligible[4]
PANC-1 Pancreatic ductalLow/Negligible[4]

Experimental Protocols and Workflows

General Staining Protocol for Flow Cytometry

This protocol outlines the general steps for staining a mixed population of cells for subsequent analysis and sorting.

DA-ZP1 Staining and FACS Workflow start Start: Mixed Cell Population incubation Incubate with DA-ZP1 (e.g., 0.3 µM) for 30 min start->incubation wash Wash cells to remove excess probe incubation->wash facs Fluorescence-Activated Cell Sorting (FACS) wash->facs positive DA-ZP1+ (β-cell enriched) facs->positive Collect Fluorescent Cells negative DA-ZP1- (non-β cells) facs->negative Collect Non-Fluorescent Cells

Caption: Experimental workflow for β-cell enrichment using DA-ZP1.

Methodology:

  • Cell Preparation: Prepare a single-cell suspension of the desired cells (e.g., a mixture of EndoC-βH1 and 293 cells, or dissociated pancreatic islets).

  • Staining: Incubate the cells with an optimized concentration of DA-ZP1 (e.g., 0.16 µM to 0.6 µM) for 30 minutes at 37°C.[6]

  • Washing: After incubation, wash the cells with a suitable buffer (e.g., PBS) to remove any unbound probe.

  • FACS Analysis: Resuspend the cells in FACS buffer and analyze using a flow cytometer. The ZP1 fluorescence is typically detected in the FITC channel (λex ~488 nm, λem ~520 nm).[2]

  • Sorting: Gate on the DA-ZP1 positive (fluorescent) and DA-ZP1 negative (non-fluorescent) populations for collection and downstream applications such as cell culture, gene expression analysis, or functional studies.[1]

In Vivo Imaging of Transplanted Islets

DA-ZP1 can also be used for in vivo imaging of transplanted islet grafts.

Methodology:

  • Transplantation: Human islets are transplanted under the kidney capsule of an immunodeficient mouse model (e.g., NSG mice).[1]

  • Probe Administration: After allowing time for graft vascularization (e.g., one month), DA-ZP1 is administered systemically via intravenous (i.v.) injection (e.g., 10 mg/kg body weight).[1]

  • Imaging: After a short incubation period (e.g., 1 hour), the animal is imaged. A strong fluorescent signal can be detected in the islet grafts of mice treated with DA-ZP1, while no signal is observed in control animals treated with a vehicle like DMSO.[1]

Summary

DA-ZP1 is a highly specific and effective fluorescent probe for the identification, sorting, and imaging of pancreatic β-cells and their stem-cell-derived counterparts. Comparative studies demonstrate its superiority over other zinc probes like TSQ in terms of cell discrimination and its specific, Zn²⁺-dependent mechanism of action when compared against non-binding control compounds. The detailed protocols and workflows provided herein serve as a guide for researchers and drug development professionals looking to utilize DA-ZP1 for the purification and analysis of these critical cell populations.

References

Safety Operating Guide

Safeguarding Research: Proper Disposal Procedures for DA ZP1

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals utilizing the fluorogenic zinc sensor DA ZP1, adherence to strict disposal protocols is paramount for ensuring laboratory safety and environmental protection. This guide provides essential, step-by-step instructions for the proper management of this compound waste, aligning with standard laboratory safety protocols for hazardous chemical compounds.

Immediate Safety and Handling Precautions

Personal Protective Equipment (PPE): Always wear appropriate PPE when handling this compound, including:

  • Safety goggles with side-shields

  • Chemical-resistant gloves

  • A laboratory coat

Engineering Controls: All handling and disposal preparations should be conducted in a well-ventilated area, preferably within a certified chemical fume hood, to minimize inhalation risks. An accessible safety shower and eyewash station are mandatory in the handling area.

Step-by-Step Disposal Protocol

The fundamental principle for the disposal of this compound and its containers is to treat it as hazardous chemical waste. This involves proper segregation, clear labeling, and collection by a certified hazardous waste management service. Never dispose of this compound down the drain or in regular trash.[1]

Waste Segregation and Collection:
  • Solid Waste:

    • Collect unused or expired this compound powder in its original container or a clearly labeled, sealed container designated for solid chemical waste.

    • Contaminated consumables such as pipette tips, tubes, and gloves should be collected in a dedicated, sealed plastic bag or container clearly marked as "Hazardous Chemical Waste."

  • Liquid Waste:

    • Solutions containing this compound should be collected in a designated, leak-proof, and clearly labeled hazardous waste container. The container should be appropriate for the solvent used (e.g., DMSO).

    • Do not mix incompatible waste streams.

  • Empty Containers:

    • Empty vials that once contained this compound should be treated as hazardous waste and disposed of in the solid chemical waste stream.

Labeling and Storage:
  • Labeling: All waste containers must be clearly labeled with "Hazardous Waste," the full chemical name ("this compound" or "3',6'-bis(Acetyloxy)-4',5'-bis[[bis(2-pyridinylmethyl)amino]methyl]-2',7'-dichlorospiro[isobenzofuran-1(3H),9'-[9H]xanthen]-3-one"), the solvent (if applicable), and the approximate concentration and quantity.

  • Storage: Store sealed hazardous waste containers in a designated, secure area away from general laboratory traffic, ideally in a secondary containment tray to prevent spills.

Final Disposal:
  • Arrange for the collection of the hazardous waste by your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal company.[2][3]

Spill Management

In the event of a spill, immediate action is required to minimize exposure and environmental contamination.

  • Evacuate and Secure: Alert others in the area and restrict access to the spill site.

  • Assess the Spill: Determine the nature and extent of the spill. For a small, manageable spill, proceed with cleanup if you are trained and equipped to do so. For large or unknown spills, contact your EHS department immediately.

  • Contain and Clean:

    • Solid Spills: Carefully cover the powder with damp paper towels to avoid raising dust. Gently scoop the material into a labeled hazardous waste container.

    • Liquid Spills: Absorb the spill with inert material (e.g., vermiculite, sand, or chemical absorbent pads) and place it in a sealed, labeled hazardous waste container.

  • Decontaminate: Clean the spill area thoroughly with an appropriate solvent or detergent solution, and collect the cleaning materials as hazardous waste.

Data Presentation

Chemical InformationData
Chemical Name 3',6'-bis(Acetyloxy)-4',5'-bis[[bis(2-pyridinylmethyl)amino]methyl]-2',7'-dichlorospiro[isobenzofuran-1(3H),9'-[9H]xanthen]-3-one
Common Name This compound (diacetylated Zinpyr1)
CAS Number 1816254-69-9
Molecular Formula C50H40Cl2N6O7
Molecular Weight 907.81 g/mol
Solubility Soluble to 2 mM in DMSO
Storage Store at -20°C

Mandatory Visualizations

This compound Disposal Workflow

cluster_0 Waste Generation cluster_1 Segregation & Collection cluster_2 Interim Storage cluster_3 Final Disposal A Solid this compound Waste (unused powder, contaminated tips, gloves) C Collect in Labeled Solid Hazardous Waste Container A->C B Liquid this compound Waste (solutions in DMSO) D Collect in Labeled Liquid Hazardous Waste Container B->D E Store in Designated Secondary Containment Area C->E D->E F Arrange Pickup by Certified Waste Disposal Service E->F

Caption: Workflow for the proper disposal of solid and liquid this compound waste.

Spill Response Logic

Spill This compound Spill Occurs Assess Assess Spill Size and Hazard Spill->Assess SmallSpill Small & Manageable? Assess->SmallSpill LargeSpill Contact EHS Immediately SmallSpill->LargeSpill No Cleanup Contain & Clean Spill using appropriate procedure SmallSpill->Cleanup Yes End Procedure Complete LargeSpill->End CollectWaste Collect Cleanup Materials as Hazardous Waste Cleanup->CollectWaste Decontaminate Decontaminate Spill Area CollectWaste->Decontaminate Decontaminate->End

Caption: Decision-making process for responding to a this compound spill.

References

Navigating the Safe Handling and Disposal of DA ZP1

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and scientists in the fast-paced world of drug development, ensuring laboratory safety is paramount. This guide provides essential, immediate safety and logistical information for handling DA ZP1, a fluorogenic Zn(II) sensor. Following these procedures will help safeguard laboratory personnel and ensure compliant disposal of chemical waste.

Key Safety and Physical Data

ParameterValue/InformationCitation
Chemical Name This compound (diacetylated Zinpyr1)[1][2]
CAS Number 1816254-69-9[2][3]
Molecular Formula C₅₀H₄₀Cl₂N₆O₇[2]
Molecular Weight 907.81 g/mol [2]
Appearance Yellow powder[4]
Solubility Soluble to 2 mM in DMSO[2]
Storage Temperature -20°C[2]
Acute Toxicity Data not available; handle with care as with all new chemical entities.
Skin Corrosion/Irritation May cause mild skin irritation.
Eye Damage/Irritation May cause mild eye irritation.

Operational Plan: From Receipt to Storage

Adherence to a strict operational protocol is crucial for minimizing risks associated with handling chemical compounds like this compound.

Personal Protective Equipment (PPE)

A comprehensive assessment of the risks should be conducted before handling this compound. The following minimum PPE is required when working with this compound in a laboratory setting:

  • Eye Protection : Chemical splash goggles that meet ANSI Z87.1 standards are mandatory.[5][6] A face shield should be worn over safety glasses when there is a significant risk of splashing.[5][6]

  • Hand Protection : Chemical-resistant gloves, such as nitrile gloves, are required.[5] For tasks with a higher risk of exposure, consider double-gloving.[7] Always inspect gloves for any signs of degradation before use and wash hands thoroughly after removal.

  • Body Protection : A laboratory coat must be worn at all times.[5] For procedures with a higher risk of splashes or spills, a chemically resistant apron or coveralls should be considered.[7]

  • Footwear : Closed-toe shoes are mandatory in the laboratory.[7]

Experimental Workflow

1. Preparation of Stock Solution:

  • Before handling the powdered form of this compound, ensure you are in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of any fine particles.[4]
  • Calculate the required mass of this compound and the volume of DMSO to achieve the desired stock solution concentration (e.g., 2 mM).[2]
  • Carefully weigh the powdered this compound using an analytical balance.
  • Add the appropriate volume of DMSO to the vial containing the this compound powder.
  • Cap the vial securely and vortex or sonicate until the solid is completely dissolved.

2. Use in Experiments:

  • When diluting the stock solution to working concentrations, always do so in a designated and clean workspace.
  • Avoid direct contact with the solution. Use appropriate pipetting aids.
  • Clearly label all tubes and containers with the compound name, concentration, and date.

3. Storage:

  • Store the powdered this compound and its stock solution at -20°C in a tightly sealed container to prevent degradation.[2]
  • Ensure the storage location is clearly marked and segregated from incompatible chemicals.

Disposal Plan: Managing this compound Waste

Proper disposal of chemical waste is a critical component of laboratory safety and environmental responsibility.

1. Contaminated Materials:

  • All disposable items that have come into contact with this compound, such as pipette tips, gloves, and paper towels, should be considered chemical waste.
  • Collect these materials in a designated, clearly labeled, and sealed hazardous waste container.[8]

2. Unused Solutions:

  • Do not dispose of this compound solutions down the drain.[9]
  • Collect all unused stock and working solutions in a designated hazardous waste container that is compatible with DMSO.
  • The waste container must be clearly labeled as "Hazardous Waste" and include the full chemical name of the contents.[10]

3. Spill Management:

  • In the event of a small spill, alert personnel in the immediate area.[2]
  • Wearing appropriate PPE, contain the spill using an absorbent material like vermiculite (B1170534) or a chemical spill kit.[8][11]
  • Work from the outside of the spill inwards to prevent spreading.[11]
  • Collect the absorbent material and contaminated debris into a sealed hazardous waste container.[8]
  • Clean the spill area with a suitable decontaminating solution.[11]
  • For large spills, evacuate the area and follow your institution's emergency procedures.[2]

Safety and Handling Workflow

G cluster_prep Preparation cluster_use Experimental Use cluster_disposal Disposal cluster_spill Spill Response cluster_storage Storage PPE Don Appropriate PPE (Goggles, Gloves, Lab Coat) Weigh Weigh this compound Powder in Fume Hood PPE->Weigh Dissolve Dissolve in DMSO Weigh->Dissolve Stock Prepare Labeled Stock Solution Dissolve->Stock Dilute Prepare Working Solution Stock->Dilute Store Store at -20°C Stock->Store Experiment Perform Experiment Dilute->Experiment Collect_Solid Collect Contaminated Solids (Gloves, Tips) Experiment->Collect_Solid Collect_Liquid Collect Unused Solutions Experiment->Collect_Liquid Waste_Container Hazardous Waste Container Collect_Solid->Waste_Container Collect_Liquid->Waste_Container Spill Spill Occurs Alert Alert Others Spill->Alert Contain Contain Spill with Absorbent Material Alert->Contain Cleanup Collect Waste Contain->Cleanup Decontaminate Decontaminate Area Cleanup->Decontaminate Decontaminate->Waste_Container

Caption: Workflow for safe handling, use, and disposal of this compound.

References

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BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。